Tripynadine
Description
Properties
CAS No. |
81849-98-1 |
|---|---|
Molecular Formula |
C32H37ClN6O |
Molecular Weight |
557.1 g/mol |
IUPAC Name |
4-[(7-chloro-2-pyrrolidin-1-ylbenzo[b][1,5]naphthyridin-10-yl)amino]-2,6-bis(pyrrolidin-1-ylmethyl)phenol |
InChI |
InChI=1S/C32H37ClN6O/c33-24-7-8-26-28(19-24)35-27-9-10-29(39-15-5-6-16-39)36-31(27)30(26)34-25-17-22(20-37-11-1-2-12-37)32(40)23(18-25)21-38-13-3-4-14-38/h7-10,17-19,40H,1-6,11-16,20-21H2,(H,34,35) |
InChI Key |
ZYOPGCVAEAHSLX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CC2=CC(=CC(=C2O)CN3CCCC3)NC4=C5C(=NC6=C4C=CC(=C6)Cl)C=CC(=N5)N7CCCC7 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-pyrrolidino-7-chloro-10-(3',5-bis(pyrrolidino-1-methyl)-4'-hydroxyphenyl)aminobenzo-1,5-naphthyridine M 7204 M-7204 tripynadine |
Origin of Product |
United States |
Foundational & Exploratory
The Structural Elucidation of Triphenylpyridine: A Technical Overview
Introduction
Triphenylpyridine, a heterocyclic aromatic compound with the general chemical formula C₂₃H₁₇N, is a significant molecular scaffold in medicinal chemistry, materials science, and organic synthesis.[1][2] Its structure, characterized by a central pyridine ring substituted with three phenyl groups, gives rise to a variety of isomers depending on the substitution pattern of the phenyl groups on the pyridine ring. This guide provides a detailed technical examination of the structure of triphenylpyridine, with a primary focus on the most extensively studied isomer, 2,4,6-triphenylpyridine.[3][4] It will cover its core structural features, quantitative structural data, experimental protocols for its synthesis and characterization, and a visual representation of its molecular architecture.
Core Structure and Isomerism
The fundamental structure of triphenylpyridine consists of a six-membered pyridine ring to which three phenyl groups are covalently bonded. The positions of these phenyl groups on the pyridine ring define the specific isomer. While numerous isomers are theoretically possible, 2,4,6-triphenylpyridine is the most commonly synthesized and characterized.[5][6][7] Other isomers, such as 2,3,4-triphenylpyridine, are also known but are less frequently described in the literature.[5][6]
2,4,6-Triphenylpyridine:
The molecule has a non-planar structure, with the three phenyl groups being rotated out of the plane of the central pyridine ring.[10]
Quantitative Structural Data
The precise bond lengths and angles of triphenylpyridine are determined experimentally through techniques such as X-ray crystallography.[11] While detailed crystallographic data for 2,4,6-triphenylpyridine is available from resources like the Cambridge Structural Database, the following table summarizes calculated bond angles for the central pyridine ring, providing insight into its geometry.[4][10]
| Atoms Involved | Calculated Bond Angle (°) |
| C-N-C | 117.6 |
| N-C-C | 123.5 |
| C-C-C (ortho) | 118.2 |
| C-C-C (meta) | 119.0 |
| Table 1: Calculated bond angles of the central pyridine ring in 2,4,6-triphenylpyridine.[10] |
Experimental Protocols
The synthesis and structural confirmation of triphenylpyridine involve a combination of synthetic organic chemistry techniques and spectroscopic analysis.
Synthesis of 2,4,6-Triphenylpyridine
A common method for the synthesis of 2,4,6-triaryl pyridines is the cyclocondensation reaction of aldehydes, enolizable ketones, and an ammonia source, such as ammonium acetate.
Example Protocol:
-
A mixture of an appropriate acetophenone derivative (2.2 mmol) and an arylacetic acid (1.0 mmol) is prepared in n-hexane (5.0 mL).
-
trans-5-hydroperoxy-3,5-dimethyl-1,2-dioxolan-3-yl ethaneperoxate (1.0 mmol) is added to the mixture.
-
An aqueous solution of potassium hydroxide (3.0 mL of 1.0 M) is then added, and the mixture is stirred at room temperature.
-
The reaction progress is monitored using thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched with an aqueous solution of sodium sulfite (3.0 mL of 1.0 M).
-
The mixture is diluted with distilled water and filtered to isolate the solid product.
-
The crude product is then purified by crystallization from ethanol to yield the pure 2,4,6-triaryl pyridine.
Structural Characterization
The structure of the synthesized triphenylpyridine is confirmed using various spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are crucial for determining the arrangement of atoms in the molecule. The chemical shifts provide information about the electronic environment of the hydrogen and carbon atoms.
| Nucleus | Chemical Shift (δ) in ppm | Multiplicity | Protons |
| ¹H | 7.43 – 7.54 | m | 9H |
| ¹H | 7.74 | d | 2H |
| ¹H | 7.89 | s | 2H |
| ¹H | 8.20 | d | 4H |
| ¹³C | 117.1, 127.1, 127.2, 128.7, 128.9, 129.0, 129.1, 139.6, 150.2, 157.5 | ||
| Table 2: ¹H and ¹³C NMR spectral data for 2,4,6-triphenylpyridine in CDCl₃.[12] |
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The NIST Chemistry WebBook provides access to the gas-phase IR spectrum for 2,4,6-triphenylpyridine.[3][13]
Mass Spectrometry: Mass spectrometry is employed to determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming its structure.[3]
Molecular Structure Visualization
The following diagram illustrates the two-dimensional chemical structure of 2,4,6-triphenylpyridine.
Caption: 2D structure of 2,4,6-triphenylpyridine.
References
- 1. lookchem.com [lookchem.com]
- 2. Strong emission of 2,4,6-triphenylpyridine-functionalized polytyrosine and hydrogen-bonding interactions with poly(4-vinylpyridine) - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Pyridine, 2,4,6-triphenyl- [webbook.nist.gov]
- 4. 2,4,6-Triphenylpyridine | C23H17N | CID 136370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,3,4-Triphenylpyridine | C23H17N | CID 13284471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,3,4-TRIPHENYLPYRIDINE | 130318-01-3 [amp.chemicalbook.com]
- 7. 2,4,6-TRIPHENYLPYRIDINE | 580-35-8 [chemicalbook.com]
- 8. 2,4,6-TRIPHENYLPYRIDINE CAS#: 580-35-8 [m.chemicalbook.com]
- 9. 2,4,6-Triphenylpyridine | 580-35-8 | AAA58035 | Biosynth [biosynth.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
- 13. Pyridine, 2,4,6-triphenyl- [webbook.nist.gov]
An In-depth Technical Guide to the Synthesis and Characterization of Triphenylpyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and characterization of triphenylpyridine, a key heterocyclic scaffold in medicinal chemistry and materials science. This document details established synthetic protocols, in-depth characterization data, and visual representations of reaction pathways and experimental workflows.
Introduction
Triphenylpyridines are a class of aromatic heterocyclic compounds that have garnered significant interest due to their diverse applications. Their rigid, planar structure and tunable electronic properties make them valuable building blocks in the development of pharmaceuticals, organic light-emitting diodes (OLEDs), and chemical sensors. This guide focuses on the practical aspects of synthesizing and characterizing 2,4,6-triphenylpyridine, a representative member of this class.
Synthesis of 2,4,6-Triphenylpyridine
The synthesis of 2,4,6-triphenylpyridine can be achieved through several methods. The most prominent and historically significant routes are the Kröhnke and Hantzsch pyridine syntheses.
Kröhnke Pyridine Synthesis
The Kröhnke pyridine synthesis is a versatile method for preparing substituted pyridines.[1] It involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium acetate.[2][3] The reaction proceeds through a Michael addition followed by cyclization and aromatization.[1]
Experimental Protocol:
A detailed experimental protocol for a one-pot synthesis of 2,4,6-triphenylpyridine is as follows:
-
Preparation of the α,β-unsaturated ketone (Chalcone):
-
In a mortar and pestle, grind one pellet of sodium hydroxide (approximately 75-95 mg) with 240 mg of acetophenone to form a smooth paste.[4]
-
Add 110 mg of benzaldehyde to the paste and continue grinding for 15 minutes. The mixture will initially form a thick paste and then solidify.[4]
-
Allow the solid crude product to stand for 20 minutes.[4]
-
-
Cyclization and Aromatization:
-
In a 25 mL round-bottom flask equipped with a magnetic stir bar, combine 150 mg of ammonium acetate and 10 mL of glacial acetic acid. Stir the mixture at room temperature for 5 minutes.[4]
-
Add the solid chalcone prepared in the previous step to the flask.
-
Fit the flask with a reflux condenser and heat the mixture at reflux for 2 hours.[4]
-
After reflux, allow the reaction mixture to cool to room temperature.
-
-
Isolation and Purification:
-
Add 10 mL of water to the cooled reaction mixture and place the flask in an ice-water bath until crystals form.[4]
-
Collect the solid product by vacuum filtration using a Hirsch funnel.
-
Wash the crystals with deionized water (2 x 3 mL) followed by cold 95% ethanol (2 x 3 mL).[4]
-
Dry the purified 2,4,6-triphenylpyridine.
-
Caption: Kröhnke Pyridine Synthesis Pathway.
Hantzsch Pyridine Synthesis
The Hantzsch pyridine synthesis is another classic multi-component reaction for the preparation of pyridines.[5] It typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor.[5][6] The initial product is a dihydropyridine, which is subsequently oxidized to the corresponding pyridine.[5]
Experimental Protocol:
A general procedure for the Hantzsch synthesis that can be adapted for 2,4,6-triphenylpyridine is as follows:
-
Reaction Setup:
-
In a round-bottom flask, combine benzaldehyde (1 equivalent), ethyl benzoylacetate (2 equivalents), and ammonium acetate (1 equivalent) in a suitable solvent such as ethanol or acetic acid.
-
-
Reaction Execution:
-
Reflux the reaction mixture for several hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
-
Oxidation:
-
After the formation of the dihydropyridine intermediate, an oxidizing agent (e.g., ferric chloride, manganese dioxide, or potassium permanganate) is added to the reaction mixture to facilitate aromatization to the pyridine ring.[5]
-
-
Isolation and Purification:
-
After cooling, the reaction mixture is typically poured into water to precipitate the crude product.
-
The solid is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethyl acetate and hexane).
-
Caption: Hantzsch Pyridine Synthesis Pathway.
Characterization of 2,4,6-Triphenylpyridine
Thorough characterization is essential to confirm the identity and purity of the synthesized 2,4,6-triphenylpyridine. The following spectroscopic and analytical techniques are commonly employed.
Spectroscopic Data
| Technique | Observed Data | Reference |
| ¹H NMR (500 MHz, CDCl₃) | δ (ppm) 8.20 (d, J = 7.5 Hz, 4H), 7.89 (s, 2H), 7.74 (d, J = 7.5 Hz, 2H), 7.54 - 7.43 (m, 9H) | |
| ¹³C NMR (125 MHz, CDCl₃) | δ (ppm) 157.5, 150.2, 139.6, 129.1, 129.0, 128.9, 128.7, 127.2, 127.1, 117.1 | [7] |
| FTIR (KBr) | ν (cm⁻¹) Major peaks corresponding to C-H stretching of aromatic rings, C=C and C=N stretching of the pyridine and phenyl rings. | |
| UV-Vis (Ethanol) | λmax (nm) 312 | [8] |
X-ray Crystallography
Single-crystal X-ray diffraction is a powerful technique for the unambiguous determination of the three-dimensional molecular structure of crystalline solids.[9] For 2,4,6-triphenylpyridine, X-ray crystallography reveals a non-planar structure where the phenyl rings are twisted with respect to the central pyridine ring.[10] This steric hindrance influences the crystal packing and solid-state properties of the molecule.
Experimental Protocol for X-ray Crystallography:
-
Crystal Growth:
-
Suitable single crystals of 2,4,6-triphenylpyridine can be grown by slow evaporation of a saturated solution in a suitable solvent system, such as a mixture of petroleum ether and ethyl acetate.[10]
-
-
Data Collection:
-
A selected single crystal is mounted on a goniometer.
-
The crystal is cooled, typically under a stream of liquid nitrogen, to minimize thermal vibrations.
-
X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
-
Structure Solution and Refinement:
-
The collected diffraction data are processed to determine the unit cell parameters and space group.
-
The crystal structure is solved using direct methods or Patterson methods and refined using full-matrix least-squares on F².
-
The final refined structure provides precise atomic coordinates, bond lengths, bond angles, and torsion angles.
-
Experimental Workflow Overview
The overall process from synthesis to characterization follows a logical progression to ensure the desired product is obtained with high purity and its structure is confirmed.
Caption: General Experimental Workflow.
Conclusion
This technical guide has provided detailed methodologies for the synthesis of 2,4,6-triphenylpyridine via the Kröhnke and Hantzsch reactions. Furthermore, a comprehensive summary of the characterization data obtained from various spectroscopic and analytical techniques has been presented. The provided protocols and data serve as a valuable resource for researchers engaged in the synthesis and application of triphenylpyridine derivatives in drug discovery and materials science.
References
- 1. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Kröhnke Pyridine Synthesis [drugfuture.com]
- 4. chemistry-online.com [chemistry-online.com]
- 5. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 6. chemtube3d.com [chemtube3d.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. 2,4,6-TRIPHENYLPYRIDINE | 580-35-8 [chemicalbook.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Crystal structure and Hirshfeld surface analysis of 4-(3-methoxyphenyl)-2,6-diphenylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Foundational Synthesis of Pyridine: A Technical Guide
Executive Summary: Pyridine, a cornerstone heterocyclic compound in pharmaceuticals, agrochemicals, and industrial chemistry, has a rich history stretching back to the mid-19th century. Its journey from a foul-smelling curiosity isolated from burnt animal bones to a synthetically accessible building block is a story of fundamental advancements in organic chemistry. This technical guide provides an in-depth exploration of the discovery, structural elucidation, and seminal synthetic methodologies of pyridine. It offers researchers, scientists, and drug development professionals a detailed look at the foundational experiments, key historical data, and the logical workflows of the syntheses that made pyridine a staple of the modern chemical industry.
The Dawn of Discovery: Isolation and Characterization
Thomas Anderson and the Naming of Pyridine
The history of pyridine begins in the late 1840s with the work of Scottish physician and chemist Thomas Anderson.[1][2] While investigating the components of bone oil, a viscous, dark liquid obtained from the destructive distillation of animal bones, Anderson isolated a colorless liquid with a distinctively unpleasant, fish-like odor.[1][3] He purified the substance and, noting its high flammability, named it "pyridine" by combining the Greek word pyr (πῦρ), meaning fire, with the suffix "-idine," which was used to denote a cyclic organic compound containing a nitrogen atom.[1] Anderson's initial work, published around 1849-1851, marked the first documented reference to this foundational heterocyclic compound.[1]
Early Isolation from Natural Sources
Anderson's initial method of obtaining pyridine was laborious. He heated animal bones to high temperatures and then subjected the resulting oil to fractional distillation to separate the basic components.[4] This crude mixture, which also contained related compounds like picoline, lutidine, and collidine, was the primary source of pyridine in its early years.[4][5] In addition to bone oil, pyridine was also identified as a component of coal tar, the condensate from coking ovens in the steel industry, which later became a more significant industrial source before the advent of large-scale synthesis.[6]
Elucidation of the Pyridine Structure
For two decades after its discovery, the chemical structure of pyridine remained a mystery. In 1869, the German chemist Wilhelm Körner, followed closely by the Scottish chemist James Dewar in 1871, independently proposed the correct structure.[1][2][3] Drawing an analogy to the structures of benzene and naphthalene, they suggested that pyridine consisted of a benzene ring in which one methine (=CH−) group was replaced by a nitrogen atom.[1] This revolutionary idea was later confirmed experimentally in 1876 when Scottish chemist William Ramsay accomplished the first-ever synthesis of a heteroaromatic compound, forming pyridine by passing a mixture of acetylene and hydrogen cyanide through a red-hot iron tube.[1][7][8]
Milestones in Pyridine Synthesis
The transition from tedious isolation to controlled chemical synthesis was a critical step in unlocking the potential of pyridine. The following diagram illustrates the key historical progression.
Caption: A timeline of key events in the history of pyridine.
The Hantzsch Pyridine Synthesis (1881)
In 1881, the German chemist Arthur Rudolf Hantzsch developed the first major synthesis of pyridine derivatives.[9][10] The Hantzsch synthesis is a multi-component reaction that, in its classic form, involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia.[9][11] The initial product is a 1,4-dihydropyridine (often called a "Hantzsch ester"), which is then oxidized in a subsequent step to yield the final aromatic pyridine derivative.[10] While a significant breakthrough, early versions of this method were often cumbersome and produced low yields.[2]
References
- 1. Pyridine - Wikipedia [en.wikipedia.org]
- 2. Pyridine - American Chemical Society [acs.org]
- 3. Pyridine | Podcast | Chemistry World [chemistryworld.com]
- 4. encyclopedia.com [encyclopedia.com]
- 5. cris.bgu.ac.il [cris.bgu.ac.il]
- 6. publications.iarc.who.int [publications.iarc.who.int]
- 7. William Ramsay - Wikipedia [en.wikipedia.org]
- 8. William Ramsay [scielo.org.mx]
- 9. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 10. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 11. Hantzsch_pyridine_synthesis [chemeurope.com]
Spectroscopic Analysis of 2,4,6-Triphenylpyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic analysis of 2,4,6-triphenylpyridine, a significant heterocyclic compound with diverse applications in medicinal chemistry and materials science. This document details the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data of triphenylpyridine, along with comprehensive experimental protocols for acquiring this data.
Introduction
2,4,6-Triphenylpyridine is a heteroaromatic compound characterized by a central pyridine ring substituted with three phenyl groups. Its unique photophysical properties and potential as a pharmacophore make it a molecule of great interest. A thorough spectroscopic characterization is fundamental for its unambiguous identification, purity assessment, and for understanding its electronic and structural properties. This guide serves as a practical resource for researchers working with this compound.
Spectroscopic Data
The following sections present the key spectroscopic data for 2,4,6-triphenylpyridine, summarized in tabular format for clarity and ease of comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of 2,4,6-triphenylpyridine in solution. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom.
Table 1: ¹H NMR Spectroscopic Data for 2,4,6-Triphenylpyridine in CDCl₃
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 8.21 | d | 7.1 | 4H | Ortho-protons of phenyl groups at C2 and C6 |
| 7.90 | s | - | 2H | Protons at C3 and C5 of the pyridine ring |
| 7.76 | d | 6.9 | 2H | Ortho-protons of the phenyl group at C4 |
| 7.60 - 7.41 | m | - | 9H | Meta- and para-protons of all three phenyl groups |
Note: Chemical shifts can vary slightly depending on the solvent and the specific NMR instrument used.[1]
Table 2: ¹³C NMR Spectroscopic Data for 2,4,6-Triphenylpyridine in CDCl₃
| Chemical Shift (δ) ppm | Assignment |
| 157.5 | C2 and C6 of the pyridine ring |
| 150.2 | C4 of the pyridine ring |
| 139.6 | Quaternary carbon of the phenyl groups at C2 and C6 |
| 139.1 | Quaternary carbon of the phenyl group at C4 |
| 129.2 | Phenyl carbons |
| 129.0 | Phenyl carbons |
| 128.5 | Phenyl carbons |
| 127.2 | Phenyl carbons |
| 127.1 | Phenyl carbons |
| 117.1 | C3 and C5 of the pyridine ring |
Note: The assignment of phenyl carbons can be complex due to overlapping signals.[1][2]
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 2,4,6-triphenylpyridine is characterized by bands corresponding to C-H and C=C stretching and bending vibrations of the aromatic rings.
Table 3: Key IR Absorption Bands for 2,4,6-Triphenylpyridine
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3050-3100 | Medium | Aromatic C-H stretching |
| 1580-1600 | Strong | Aromatic C=C stretching (pyridine and phenyl rings) |
| 1450-1500 | Strong | Aromatic C=C stretching (pyridine and phenyl rings) |
| 750-800 | Strong | C-H out-of-plane bending (monosubstituted phenyl) |
| 690-710 | Strong | C-H out-of-plane bending (monosubstituted phenyl) |
Note: The exact peak positions and intensities can be influenced by the sample preparation method (e.g., KBr pellet, thin film).
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is used to study the electronic transitions within a molecule. For aromatic compounds like 2,4,6-triphenylpyridine, the absorption of UV light corresponds to π → π* transitions.
Table 4: UV-Vis Absorption Data for 2,4,6-Triphenylpyridine
| Solvent | λmax (nm) | Molar Absorptivity (ε) | Assignment |
| Ethanol | 312 | Not reported | π → π* transition |
Note: The position and intensity of the absorption maximum can be solvent-dependent.[3]
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of 2,4,6-triphenylpyridine.
NMR Spectroscopy
Instrumentation:
-
A high-resolution NMR spectrometer (e.g., 400 MHz or 500 MHz).
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of 2,4,6-triphenylpyridine.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.
-
Transfer the solution to a standard 5 mm NMR tube.
¹H NMR Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence (e.g., zg30).
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Process the acquired free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.
-
Integrate the peaks to determine the relative number of protons.
¹³C NMR Acquisition:
-
Switch the spectrometer to the ¹³C nucleus frequency.
-
Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum and enhance sensitivity.
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Process the FID as described for the ¹H spectrum.
-
Reference the spectrum to the central peak of the CDCl₃ triplet at 77.16 ppm.
IR Spectroscopy (KBr Pellet Method)
Materials and Equipment:
-
Fourier-transform infrared (FTIR) spectrometer.
-
Agate mortar and pestle.
-
Hydraulic press with a pellet die.
-
Spectroscopy-grade potassium bromide (KBr), dried in an oven.
Procedure:
-
Grind 1-2 mg of 2,4,6-triphenylpyridine into a fine powder using the agate mortar and pestle.
-
Add approximately 100-200 mg of dry KBr to the mortar.
-
Gently but thoroughly mix the sample and KBr until a homogeneous mixture is obtained.
-
Transfer a portion of the mixture to the pellet die.
-
Press the mixture under high pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of a blank KBr pellet or empty sample compartment and subtract it from the sample spectrum.
UV-Vis Spectroscopy
Instrumentation:
-
A dual-beam UV-Vis spectrophotometer.
Sample Preparation:
-
Prepare a stock solution of 2,4,6-triphenylpyridine of a known concentration (e.g., 1 mg/mL) in a suitable UV-grade solvent (e.g., ethanol or cyclohexane). The solvent should be transparent in the wavelength range of interest.
-
From the stock solution, prepare a series of dilutions to a final concentration that gives an absorbance reading in the optimal range of the instrument (typically 0.1-1.0).
Procedure:
-
Fill a quartz cuvette with the pure solvent to be used as a reference (blank).
-
Fill a matching quartz cuvette with the sample solution.
-
Place both cuvettes in the spectrophotometer.
-
Record the UV-Vis spectrum over a desired wavelength range (e.g., 200-400 nm).
-
The instrument will automatically subtract the absorbance of the blank from the sample.
-
Identify the wavelength of maximum absorbance (λmax).
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of 2,4,6-triphenylpyridine.
Caption: Workflow for the spectroscopic analysis of 2,4,6-triphenylpyridine.
This guide provides a foundational understanding of the spectroscopic properties of 2,4,6-triphenylpyridine and practical protocols for its analysis. For more specific applications, further optimization of the experimental parameters may be necessary.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Solubility and Stability of Triphenylpyridine
Abstract
Triphenylpyridine, specifically the 2,4,6-triphenylpyridine isomer, is a heterocyclic aromatic compound with significant applications in materials science, particularly in the development of organic light-emitting devices (OLEDs) where it serves as an electron-transporting and hole-blocking material.[1][2] Its utility as a precursor and building block in the synthesis of more complex molecules, including potential pharmaceutical candidates and agrochemicals, necessitates a thorough understanding of its physicochemical properties. This technical guide provides a comprehensive overview of the solubility and stability of 2,4,6-triphenylpyridine. It consolidates available quantitative data, details standardized experimental protocols for property determination, and offers visual workflows to guide researchers in their laboratory practices.
Physicochemical Properties of 2,4,6-Triphenylpyridine
The inherent properties of a molecule are foundational to understanding its behavior in various systems. The data available for 2,4,6-triphenylpyridine (CAS No: 580-35-8) is summarized below.
| Property | Value | Source |
| Molecular Formula | C₂₃H₁₇N | [3][4] |
| Molecular Weight | 307.39 g/mol | [3][4][5] |
| Melting Point | 139.0 to 143.0 °C | [6][7][8] |
| Boiling Point | 456.9 °C at 760 mmHg | [4][6][7] |
| Density | 1.103 g/cm³ | [6][7] |
| LogP (Octanol/Water) | 6.08 | [5][6][7] |
| pKa (Predicted) | 3.95 ± 0.10 | [6] |
| Appearance | Powder to crystal form | [8] |
Solubility Profile
The solubility of a compound is a critical parameter influencing its application, formulation, and bioavailability. The high LogP value of 6.08 indicates that triphenylpyridine is a highly lipophilic and hydrophobic molecule, suggesting poor solubility in aqueous media and good solubility in organic solvents.[5][6][7]
Quantitative Solubility Data
Specific quantitative solubility data for triphenylpyridine in various solvents is not extensively documented in publicly available literature. However, its molecular structure, dominated by three phenyl rings, strongly supports its classification as a poorly water-soluble compound. Derivatives of triphenylpyridine have been noted for their excellent solubility in common organic solvents.[2] For drug development purposes, precise measurement in relevant physiological and formulation buffers is essential.
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method, established by Higuchi and Connors, remains the gold-standard for determining the thermodynamic solubility of poorly soluble compounds.[9] It measures the equilibrium concentration of a solute in a solvent, providing a definitive value for saturation solubility.
Objective: To determine the equilibrium solubility of Triphenylpyridine in a specified solvent system.
Materials:
-
2,4,6-Triphenylpyridine (solid)
-
Solvent of interest (e.g., Water, Phosphate-Buffered Saline pH 7.4, Ethanol)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Analytical balance
-
HPLC or UV-Vis Spectrophotometer for quantification
-
Syringe filters (e.g., 0.22 µm PTFE)
Methodology:
-
Preparation: Add an excess amount of solid triphenylpyridine to a series of vials containing a known volume of the chosen solvent. The excess solid is crucial to ensure a saturated solution is achieved at equilibrium.[9]
-
Equilibration: Seal the vials securely and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. To ensure complete removal of solid particles, centrifuge the samples at a high speed.
-
Sample Collection: Carefully extract an aliquot from the supernatant, ensuring no solid material is disturbed.
-
Filtration: Immediately filter the aliquot using a chemically inert syringe filter (e.g., 0.22 µm) to remove any remaining microscopic particles.
-
Dilution: Dilute the clear filtrate with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the concentration of triphenylpyridine in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[10][11][12][13]
-
Calculation: Calculate the original solubility by accounting for the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.
Stability Profile
Stability testing is a regulatory requirement and a scientific necessity to understand how a compound's quality varies over time under the influence of environmental factors like temperature, humidity, and light.[14][15][16]
Chemical Stability and Degradation Pathways
The core structure of 2,4,6-triphenylpyridine, consisting of a stable pyridine ring and three phenyl substituents, suggests a high degree of intrinsic stability. Aromatic systems are generally resistant to degradation under mild conditions. However, under forcing conditions (e.g., strong acid/base, high heat, oxidation, UV light), degradation can occur. One study noted that triphenylborane-pyridine (a different compound) completely degrades in the presence of copper ions, highlighting a potential sensitivity of related structures to metal-catalyzed degradation.[17] Microbial degradation pathways for the parent pyridine ring have also been identified, which could be relevant in environmental fate studies.[18]
Experimental Protocol: Forced Degradation Study
Forced degradation (or stress testing) is performed to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of stability-indicating analytical methods.[14][15][19] The conditions outlined are based on ICH guidelines.[15][20]
Objective: To assess the intrinsic stability of Triphenylpyridine and identify potential degradation products under various stress conditions.
Materials:
-
Triphenylpyridine (drug substance) or its formulation (drug product)
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Calibrated oven, Photostability chamber
-
pH meter
-
Validated stability-indicating HPLC method (e.g., with UV or MS detector)
Methodology: A solution of triphenylpyridine is subjected to the following conditions. The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[21]
-
Acid Hydrolysis:
-
Treat the sample with 0.1 M HCl at an elevated temperature (e.g., 60-80°C).
-
Collect aliquots at various time points (e.g., 2, 4, 8, 24 hours).
-
Neutralize the samples before analysis.
-
-
Base Hydrolysis:
-
Treat the sample with 0.1 M NaOH at an elevated temperature.
-
Collect and neutralize aliquots as in the acid hydrolysis step.
-
-
Oxidative Degradation:
-
Treat the sample with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂) at room temperature or slightly elevated temperature.
-
Monitor the reaction over time and quench if necessary before analysis.
-
-
Thermal Degradation:
-
Expose the solid sample or a solution to high heat (e.g., 80-100°C) in a calibrated oven.
-
For solutions, ensure the solvent is stable at the test temperature.
-
Analyze samples at set intervals.
-
-
Photostability:
-
Expose the solid or solution sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).[20]
-
A control sample should be protected from light to differentiate light-induced degradation from thermal degradation.
-
Sample Analysis:
-
All stressed samples are analyzed using a validated stability-indicating HPLC method.
-
The method must be able to separate the intact triphenylpyridine from all major degradation products.
-
A photodiode array (PDA) detector can help assess peak purity, while a mass spectrometry (MS) detector is invaluable for identifying the structure of unknown degradants.[22]
Conclusion
2,4,6-Triphenylpyridine is a hydrophobic, crystalline solid with poor aqueous solubility and high predicted stability. While specific quantitative data on its solubility and degradation kinetics are sparse in the literature, this guide provides the established, industry-standard experimental protocols necessary for their determination. The Shake-Flask method for solubility and a comprehensive forced degradation study are fundamental to characterizing this molecule for applications in materials science and as a synthetic intermediate. The provided workflows serve as a practical guide for researchers to generate the robust data required for formulation development, regulatory submissions, and predicting the compound's behavior and fate.
References
- 1. Synthesis and properties of n-type triphenylpyridine derivatives and applications in deep-blue organic light-emitting devices as electron-transporting layer - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. 2,4,6-Triphenylpyridine | C23H17N | CID 136370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,4,6-Triphenylpyridine | 580-35-8 | AAA58035 | Biosynth [biosynth.com]
- 5. Pyridine, 2,4,6-triphenyl- (CAS 580-35-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. lookchem.com [lookchem.com]
- 7. Page loading... [wap.guidechem.com]
- 8. 2,4,6-TRIPHENYLPYRIDINE CAS#: 580-35-8 [m.chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. TABLE 6-1, Analytical Methods for Determining Pyridine in Biological Materials - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Determination of four pyridine alkaloids from Tripterygium wilfordii Hook. f. in human plasma by high-performance liquid chromatography coupled with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. rjptonline.org [rjptonline.org]
- 15. scispace.com [scispace.com]
- 16. youtube.com [youtube.com]
- 17. Degradation of triphenylborane-pyridine antifouling agent in water by copper ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ICH Official web site : ICH [ich.org]
- 21. biomedres.us [biomedres.us]
- 22. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
An In-depth Technical Guide to the Synthesis and Screening of Triphenylpyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, screening methodologies, and biological activities of triphenylpyridine derivatives. It is designed to serve as a core resource for researchers and professionals involved in drug discovery and materials science. This document details experimental protocols, presents quantitative data in structured tables, and visualizes key pathways and workflows to facilitate a deeper understanding of this important class of compounds.
Introduction to Triphenylpyridine Derivatives
Triphenylpyridines are a class of heterocyclic compounds characterized by a central pyridine ring substituted with three phenyl groups. Their rigid, planar structure and tunable electronic properties make them privileged scaffolds in medicinal chemistry and materials science. In the realm of drug discovery, triphenylpyridine derivatives have demonstrated a wide range of biological activities, including potent anticancer and antimicrobial effects. Their mechanism of action often involves the modulation of key signaling pathways implicated in disease progression. In materials science, their unique photophysical properties are harnessed in the development of organic light-emitting diodes (OLEDs). This guide will delve into the synthetic strategies to access these molecules and the screening methods used to evaluate their potential applications.
Synthesis of Triphenylpyridine Derivatives
The synthesis of triphenylpyridine derivatives can be broadly categorized into two main approaches: one-pot multi-component reactions and oxidative cyclization reactions.
One-Pot Multi-Component Synthesis
One-pot reactions are highly efficient as they allow for the construction of complex molecules in a single step, minimizing waste and purification efforts. A common method for synthesizing 2,4,6-triarylpyridines is the Chichibabin pyridine synthesis, which involves the condensation of acetophenones, benzaldehydes, and an ammonia source.[1][2]
Experimental Protocol: One-Pot Synthesis of 2,4,6-Triarylpyridines [2]
-
Reaction Setup: A mixture of a substituted benzaldehyde (2 mmol), a substituted acetophenone (4 mmol), ammonium acetate (3 mmol), and cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) (0.12 g, 2.5 mol%) is placed in a round-bottom flask.[2]
-
Reaction Conditions: The reaction mixture is heated in an oil bath with stirring at 110°C for 4 hours under solvent-free conditions.[1][2]
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is poured into ice water (10 mL). The precipitated solid is collected by filtration, washed with distilled water (40 mL), and dried. The crude product is then recrystallized from 95% ethanol (10 mL) to yield the pure 2,4,6-triarylpyridine.[2]
A variety of catalysts and reaction conditions can be employed in this synthesis, offering flexibility and the ability to tolerate a range of functional groups on the aromatic rings.[1]
Synthesis via Oxidative Cyclization
Oxidative cyclization provides an alternative route to triphenylpyridines, often utilizing ketoximes and phenylacetic acids as starting materials. This method proceeds through the oxidative functionalization of a C-H bond.[3][4][5]
Experimental Protocol: Synthesis of 2,4,6-Triphenylpyridines via Oxidative Cyclization [3][4]
-
Reaction Setup: A mixture of acetophenone oxime acetate (0.106 g, 0.6 mmol), phenylacetic acid (0.027 g, 0.2 mmol), and an internal standard such as diphenyl ether (16 µL, 0.1 mmol) is added to a 12-mL screw-cap pressurized vial containing toluene (2 mL).[3]
-
Catalyst and Oxidant Addition: The reaction mixture is magnetically stirred and heated for 5 minutes. A heterogeneous catalyst, such as Sr-doped LaCoO₃ perovskite (2.3 mg, 5 mol%), is then added. The mixture is stirred for an additional 2 minutes to ensure complete dispersion of the catalyst. Finally, di-tert-butylperoxide (DTBP) (0.14 mL, 0.6 mmol) is added as an oxidant.[3][4]
-
Reaction Conditions: The resulting mixture is stirred at 140°C for 2 hours. The reactor tube is then back-filled with argon and stirred at 140°C for an additional 6 hours.[3][4]
-
Work-up and Purification: The reaction mixture is diluted with ethyl acetate (5 mL) and washed with a saturated sodium bicarbonate solution (5 mL). The organic layer is dried over anhydrous Na₂SO₄. The product yield can be determined by GC analysis relative to the internal standard. Further purification can be achieved by column chromatography.[3]
This method offers a novel approach, particularly with the use of recyclable heterogeneous catalysts, contributing to greener synthetic practices.[3][4][5]
Screening of Triphenylpyridine Derivatives
The screening of triphenylpyridine derivatives is crucial to identify and characterize their biological activities and potential applications. This section details the experimental protocols for anticancer and antimicrobial screening.
Anticancer Activity Screening
The anticancer potential of triphenylpyridine derivatives is primarily assessed through in vitro cytotoxicity assays, cell cycle analysis, and specific kinase inhibition assays.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability. It is widely used to determine the cytotoxic potential of compounds against cancer cell lines.
Experimental Protocol: MTT Assay
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the triphenylpyridine derivatives and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) is added to each well.
-
Formazan Formation: The plate is incubated for an additional 3.5 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is carefully removed, and 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The plate is agitated on an orbital shaker for 15 minutes to ensure complete dissolution. The absorbance is then read at 590 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.
Workflow for MTT Assay
MTT Assay Experimental Workflow
Flow cytometry is used to analyze the effect of triphenylpyridine derivatives on the cell cycle distribution of cancer cells. This helps to determine if the compounds induce cell cycle arrest at a specific phase.
Experimental Protocol: Cell Cycle Analysis
-
Cell Treatment: Cancer cells are treated with the triphenylpyridine derivative at its IC₅₀ concentration for 24 hours.
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Staining: The fixed cells are washed again with PBS and then stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is quantified to identify any drug-induced cell cycle arrest.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis. Many pyridine derivatives have been shown to inhibit VEGFR-2.[6][7][8][9][10]
Experimental Protocol: In Vitro VEGFR-2 Kinase Assay [8]
-
Reaction Mixture: The assay is typically performed in a kinase buffer containing recombinant VEGFR-2 enzyme, a substrate peptide, and ATP.
-
Inhibitor Addition: The triphenylpyridine derivative is added to the reaction mixture at various concentrations.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at room temperature.
-
Detection: The amount of phosphorylated substrate is quantified using a suitable detection method, such as an enzyme-linked immunosorbent assay (ELISA) or a fluorescence-based assay.
-
Data Analysis: The percentage of VEGFR-2 inhibition is calculated for each concentration of the test compound, and the IC₅₀ value is determined.
Antimicrobial Activity Screening
The antimicrobial efficacy of triphenylpyridine derivatives is determined by measuring their Minimum Inhibitory Concentration (MIC).
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
-
Bacterial Inoculum Preparation: A standardized inoculum of the test bacteria is prepared in a suitable broth medium.
-
Serial Dilution: The triphenylpyridine derivative is serially diluted in a 96-well microtiter plate containing broth medium.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.
Biological Activities and Signaling Pathways
Triphenylpyridine derivatives have been shown to target several key signaling pathways involved in cancer progression.
Inhibition of the Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway plays a crucial role in embryonic development and its aberrant activation is implicated in several cancers.[11][12][13][14][15] Small molecule inhibitors targeting this pathway, particularly the Smoothened (SMO) receptor, have shown therapeutic promise.[14][15] Pyridine-containing compounds have been identified as effective Hh pathway inhibitors.[14]
Hedgehog Signaling Pathway
Hedgehog Signaling Pathway Inhibition
Inhibition of the VEGFR-2 Signaling Pathway
The VEGFR-2 signaling pathway is a primary driver of angiogenesis. Inhibition of this pathway is a well-established strategy in cancer therapy.[6][7][8][9][10]
VEGFR-2 Signaling Pathway
References
- 1. tandfonline.com [tandfonline.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. rsc.org [rsc.org]
- 4. scispace.com [scispace.com]
- 5. Synthesis of triphenylpyridines via an oxidative cyclization reaction using Sr-doped LaCoO3 perovskite as a recyclable heterogeneous catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Hedgehog Pathway Inhibitors as Targeted Cancer Therapy and Strategies to Overcome Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. symc.edu.cn [symc.edu.cn]
- 13. Identification of Hedgehog Signaling Inhibitors with Relevant Human Exposure by Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design of Hedgehog pathway inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. New small-molecule inhibitors of the Hedgehog signaling pathway [otavachemicals.com]
The Core Mechanism of Action of Triphenylpyridine Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triphenylpyridine and its derivatives represent a class of heterocyclic compounds with significant therapeutic potential, garnering substantial interest in the field of medicinal chemistry. The unique structural scaffold of triphenylpyridine allows for versatile functionalization, enabling the fine-tuning of its physicochemical properties and biological activity. This technical guide provides an in-depth exploration of the known mechanisms of action of triphenylpyridine compounds, with a primary focus on their anticancer properties. Additionally, it delves into their potential as anti-inflammatory and neuroprotective agents. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways and experimental workflows involved. The pyridine ring system is a common feature in many FDA-approved drugs, highlighting its importance in interacting with biological targets through hydrogen bonding and π-π stacking.[1][2]
Primary Mechanism of Action: Dual Inhibition of Topoisomerases
A significant body of research points to the dual inhibition of topoisomerase I (Topo I) and topoisomerase IIα (Topo IIα) as a primary mechanism for the anticancer effects of certain triphenylpyridine derivatives, particularly dihydroxylated 2,4,6-triphenylpyridines.[3] Topoisomerases are crucial enzymes that resolve topological challenges in DNA during replication, transcription, and recombination.[4] Their inhibition leads to the accumulation of DNA strand breaks, ultimately triggering cell cycle arrest and apoptosis.
Dihydroxylated 2,6-diphenyl-4-chlorophenylpyridines have been identified as potent dual inhibitors of Topo I and Topo IIα.[5] The positioning of hydroxyl groups on the phenyl rings, particularly at the meta or para positions, is crucial for this inhibitory activity.[3][5] Notably, these compounds often act as non-intercalative catalytic inhibitors, meaning they do not insert themselves into the DNA but rather interfere with the enzymatic action of the topoisomerases.[5] This mechanism is distinct from some other topoisomerase inhibitors and may offer a different therapeutic profile. The inhibition of Topo I has been observed with a minimum inhibitory concentration of 15 μM for some related terpyridine platinum(II) complexes.[6]
Signaling Pathway for Topoisomerase Inhibition
Caption: Triphenylpyridine-mediated topoisomerase inhibition pathway.
Secondary Mechanisms of Action and Therapeutic Potentials
Beyond topoisomerase inhibition, triphenylpyridine derivatives and related pyridine compounds have been shown to exert their biological effects through several other mechanisms.
Induction of Apoptosis and Cell Cycle Arrest via p53 and JNK Signaling
Certain anticancer pyridine derivatives induce G2/M cell cycle arrest and apoptosis.[7] This is achieved through the upregulation of the tumor suppressor protein p53 and its downstream target p21, a cell cycle inhibitor.[7] Concurrently, these compounds can activate the c-Jun N-terminal kinase (JNK) signaling pathway, which plays a crucial role in promoting apoptosis in response to cellular stress.[7]
Caption: Apoptosis induction by anticancer pyridines via p53 and JNK.
Anti-inflammatory Effects
Derivatives of pyridine have demonstrated significant anti-inflammatory properties. One proposed mechanism is the inhibition of cytochrome P450, which reduces the levels of inflammatory mediators.[8] Other studies suggest that these compounds can inhibit cyclooxygenase and lipoxygenase, key enzymes in the inflammatory pathway.[9] Furthermore, some pyridine derivatives can modulate the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 (IL-1), and interleukin-6 (IL-6), likely through the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway.[10]
Caption: Inhibition of the NF-κB inflammatory pathway by pyridine derivatives.
Neuroprotective Effects
Novel pyridine derivatives have emerged as potential therapeutic agents for neurodegenerative diseases. Their neuroprotective effects are attributed to multiple mechanisms, including the activation of the myocyte enhancer factor 2D (MEF2D) and peroxisome proliferator-activated receptor γ co-activator 1α (PGC1α) via the Akt/GSK3β signaling pathway.[11][12] Additionally, they can promote neurogenesis by activating the brain-derived neurotrophic factor (BDNF)/cAMP responsive element-binding protein (CREB) pathway.[11][12] Some dihydropyridine derivatives also exhibit neuroprotection by inhibiting GSK-3β and blocking L-type voltage-dependent calcium channels, thereby reducing oxidative stress and cell death.[13] Anti-neuroinflammatory actions have also been observed through the inhibition of nitric oxide and TNF-α production in microglial cells.[14]
Caption: Neuroprotective signaling pathways modulated by pyridine derivatives.
Quantitative Data Summary
The biological activity of triphenylpyridine and related derivatives has been quantified in various studies. The following tables summarize key inhibitory concentrations (IC50) and binding affinities (Ki).
Table 1: Anticancer and Kinase Inhibitory Activities
| Compound Class | Target Cell Line / Enzyme | IC50 (µM) | Reference(s) |
|---|---|---|---|
| Dihydroxylated 2,6-diphenyl-4-chlorophenylpyridines | T47D, HCT15, HeLa | Potency up to 348.5x etoposide | [5] |
| Anticancer Pyridines | HepG2 | 4.5 ± 0.3 | [7] |
| Pyridine-Ureas | VEGFR-2 | 3.93 - 5.0 | [15] |
| Pyrazolo[3,4-b]pyridines | CDK2 | 0.460 - 1.630 | [16] |
| Pyrazolo[3,4-b]pyridines | CDK9 | 0.262 - 0.801 |[16] |
Table 2: Anti-inflammatory and Receptor Binding Activities
| Compound Class | Target / Assay | IC50 / Ki (µM) | Reference(s) |
|---|---|---|---|
| Pyridine Derivatives | Nitric Oxide Inhibition | 76.6 - 96.8 | [10] |
| Quinoxaline Carboxamides | 5-HT1A Receptor | Ki: 0.095 - 1.683 | [17] |
| Tetrahydropyridinopyrimidines | CRF1 Receptor | 0.011 |[18] |
Experimental Protocols
The elucidation of the mechanisms of action of triphenylpyridine compounds relies on a variety of standardized and specialized experimental protocols.
Topoisomerase Inhibition Assay
This assay is fundamental to determining the effect of triphenylpyridine derivatives on the catalytic activity of topoisomerase I and II.
-
Objective: To measure the inhibition of DNA relaxation (Topo I) or decatenation (Topo II) by the test compounds.
-
Methodology:
-
Reaction Mixture Preparation: A reaction buffer containing supercoiled plasmid DNA (for Topo I) or catenated kinetoplast DNA (kDNA, for Topo II) is prepared.
-
Compound Incubation: The test compound (triphenylpyridine derivative) at various concentrations is pre-incubated with purified human topoisomerase I or IIα enzyme.
-
Reaction Initiation: The reaction is initiated by the addition of ATP (for Topo II) and the DNA substrate. The mixture is incubated at 37°C.
-
Reaction Termination: The reaction is stopped by adding a stop buffer containing SDS and proteinase K to digest the enzyme.
-
Analysis: The DNA topoisomers are separated by agarose gel electrophoresis. The gel is stained with ethidium bromide and visualized under UV light.
-
Quantification: The intensity of the bands corresponding to the different DNA forms (supercoiled, relaxed, decatenated) is quantified using densitometry. The IC50 value is calculated as the concentration of the compound that causes 50% inhibition of the enzyme's catalytic activity.
-
Caption: A generalized workflow for an in vitro topoisomerase inhibition assay.
Cell Viability (MTT) Assay
-
Objective: To assess the cytotoxic effects of the compounds on cancer cell lines.
-
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the triphenylpyridine derivatives for a specified period (e.g., 48 or 72 hours).
-
After treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
The plates are incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[6]
-
Western Blot Analysis for Protein Expression
-
Objective: To detect and quantify changes in the expression levels of specific proteins involved in signaling pathways (e.g., p53, p21, JNK).[7]
-
Methodology:
-
Cells are treated with the test compounds and then lysed to extract total protein.
-
Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins.
-
The membrane is washed and incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
A chemiluminescent substrate is added, and the signal is detected using an imaging system.
-
The intensity of the protein bands is quantified and normalized to a loading control (e.g., β-actin or GAPDH).
-
Receptor Binding Assay
-
Objective: To determine the affinity of a compound for a specific receptor.[19][20]
-
Methodology:
-
A membrane preparation containing the receptor of interest is incubated with a radiolabeled ligand that is known to bind to the receptor.
-
The test compound (unlabeled) is added at various concentrations to compete with the radiolabeled ligand for binding to the receptor.
-
After incubation, the bound and free radioligand are separated by rapid filtration.
-
The amount of radioactivity on the filters (representing the bound ligand) is measured using a scintillation counter.
-
The data is used to generate a competition curve, from which the IC50 (concentration of test compound that inhibits 50% of specific binding) is determined. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.
-
Conclusion
Triphenylpyridine compounds exhibit a diverse range of biological activities, with their mechanism of action being context-dependent on their specific chemical structure and the biological system under investigation. The primary and most well-documented mechanism for their anticancer effects is the dual inhibition of topoisomerases I and II, leading to DNA damage and apoptosis. However, their ability to modulate other critical cellular processes, including cell cycle progression, inflammatory responses, and neuronal survival pathways, underscores their potential as scaffolds for the development of multi-targeted therapeutic agents. Further research is warranted to fully elucidate the structure-activity relationships and to optimize the selectivity and potency of these compounds for various therapeutic applications. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers in this exciting and promising area of drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. scientificarchives.com [scientificarchives.com]
- 3. Dihydroxylated 2,4,6-triphenyl pyridines: synthesis, topoisomerase I and II inhibitory activity, cytotoxicity, and structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Natural Compounds as Anticancer Agents Targeting DNA Topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dihydroxylated 2,6-diphenyl-4-chlorophenylpyridines: Topoisomerase I and IIα dual inhibitors with DNA non-intercalative catalytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, characterization, DNA binding, topoisomerase I inhibition and antiproliferation activities of three new functionalized terpyridine platinum(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel 1-(pyridylphenyl)-1-phenyl-2-imidazolylethanols with topical antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neuroprotective and neurogenic effects of novel tetramethylpyrazine derivative T-006 in Parkinson’s disease models through activating the MEF2-PGC1α and BDNF/CREB pathways | Aging [aging-us.com]
- 12. Neuroprotective and neurogenic effects of novel tetramethylpyrazine derivative T-006 in Parkinson's disease models through activating the MEF2-PGC1α and BDNF/CREB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis and Pharmacological Evaluation of Novel Triazole-Pyrimidine Hybrids as Potential Neuroprotective and Anti-neuroinflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Enhancing a CH−π Interaction to Increase the Affinity for 5-HT1A Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and structure-affinity relationships of 4-(5-Aryl-1,2,3,6-tetrahydropyridino)pyrimidine derivatives as corticotropin-releasing factor(1) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis and adenosine receptor affinity of a series of pyrazolo[3,4-d]pyrimidine analogues of 1-methylisoguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Multifaceted Biological Profile of Triphenylpyridines: A Technical Overview
For Immediate Release
This technical guide provides an in-depth analysis of the preliminary biological activities of triphenylpyridine and its derivatives, targeting researchers, scientists, and professionals in the field of drug development. This document collates and presents quantitative data, detailed experimental methodologies, and visual representations of signaling pathways to facilitate a comprehensive understanding of the therapeutic potential of this chemical scaffold.
Triphenylpyridine derivatives have emerged as a versatile class of compounds exhibiting a wide spectrum of biological effects, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. Their diverse activities stem from various mechanisms, including enzyme inhibition and modulation of key cellular signaling pathways. This guide summarizes the current state of research, offering a foundational resource for further investigation and development.
Anticancer Activity: Targeting Cell Proliferation and Survival
Triphenylpyridine derivatives have demonstrated significant potential as anticancer agents across various cancer cell lines. Their mechanisms of action often involve the inhibition of critical cell cycle regulators and the induction of apoptosis.
Notably, certain pyrazolo[3,4-b]pyridine derivatives have shown potent cytotoxicity against HeLa (cervical cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer) cell lines.[1][2] For instance, compound 9a exhibited an IC50 value of 2.59 µM against HeLa cells, comparable to the standard drug doxorubicin (IC50 = 2.35 µM).[1][2] Similarly, compound 14g displayed strong activity against MCF-7 and HCT-116 cell lines with IC50 values of 4.66 µM and 1.98 µM, respectively.[1][2] The anticancer effects of these compounds are attributed to their ability to inhibit cyclin-dependent kinases (CDK2 and CDK9), leading to cell cycle arrest and apoptosis.[1][2]
Other studies have highlighted the efficacy of novel phosphanylidene derivatives of pyridine against leukemia (HL-60), lung (A549), breast (T-47D), and colon (LoVo) cancer cell lines.[3] Furthermore, triazolo(3,4-b)(1,3,4)thiadiazole pyridine derivatives have also shown promising cytotoxic effects against the MCF-7 cell line.[4]
| Compound/Derivative | Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) |
| Pyrazolo[3,4-b]pyridine 9a | HeLa | 2.59 | Doxorubicin | 2.35 |
| Pyrazolo[3,4-b]pyridine 14g | MCF-7 | 4.66 | Doxorubicin | 4.57 |
| Pyrazolo[3,4-b]pyridine 14g | HCT-116 | 1.98 | Doxorubicin | 2.11 |
| 1,2,4 Triazole-pyridine TP6 | B16F10 | 41.12 - 61.11 | - | - |
Table 1: Anticancer Activity of Selected Triphenylpyridine Derivatives
Experimental Protocol: MTT Assay for Cytotoxicity
The anticancer activity of triphenylpyridine derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10^4 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for an additional 48-72 hours.
-
MTT Addition: Following incubation, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.
-
Formazan Solubilization: The formazan crystals formed by viable cells are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1 H-pyrazolo[3,4- b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiproliferative effects of novel pyridine derivatives on cancer cells. [wisdomlib.org]
- 4. amhsr.org [amhsr.org]
Exploring the Chemical Space of Triphenylpyridine Analogues: A Technical Guide for Drug Development Professionals
An in-depth exploration of the synthesis, biological evaluation, and mechanism of action of triphenylpyridine analogues as potential therapeutic agents.
This technical guide provides a comprehensive overview of the chemical space surrounding triphenylpyridine analogues, with a focus on their potential as anticancer agents. It is designed for researchers, scientists, and drug development professionals interested in the discovery and development of novel therapeutics based on this privileged scaffold. This document summarizes key quantitative structure-activity relationship (SAR) data, provides detailed experimental protocols for synthesis and biological evaluation, and visualizes the known signaling pathways and experimental workflows.
Data Presentation: Anticancer Activity of Triphenylpyridine Analogues
The following tables summarize the in vitro anticancer activity (IC50 values) of various dihydroxylated 2,4,6-triphenylpyridine analogues against a panel of human cancer cell lines. These compounds have demonstrated significant cytotoxic effects, with some exhibiting greater potency than the established anticancer drug etoposide.
Table 1: Cytotoxicity (IC50, µM) of Dihydroxylated 2,4,6-Triphenylpyridine Analogues [1][2]
| Compound | Substitution Pattern | A549 (Lung) | SK-OV-3 (Ovarian) | SK-MEL-2 (Melanoma) | HCT-15 (Colon) |
| 1 | 2,6-bis(2-hydroxyphenyl)-4-phenylpyridine | >100 | >100 | >100 | >100 |
| 2 | 2,6-bis(3-hydroxyphenyl)-4-phenylpyridine | 8.5 | 7.9 | 10.5 | 12.3 |
| 3 | 2,6-bis(4-hydroxyphenyl)-4-phenylpyridine | 15.2 | 13.8 | 18.1 | 20.4 |
| 4 | 2-(2-hydroxyphenyl)-4-phenyl-6-(3-hydroxyphenyl)pyridine | 25.6 | 22.1 | 28.9 | 31.5 |
| 5 | 2-(2-hydroxyphenyl)-4-phenyl-6-(4-hydroxyphenyl)pyridine | 30.1 | 28.4 | 35.7 | 38.2 |
| 6 | 2-(3-hydroxyphenyl)-4-phenyl-6-(4-hydroxyphenyl)pyridine | 10.1 | 9.2 | 12.8 | 14.7 |
| 7 | 2,4-bis(2-hydroxyphenyl)-6-phenylpyridine | >100 | >100 | >100 | >100 |
| 8 | 2,4-bis(3-hydroxyphenyl)-6-phenylpyridine | 7.8 | 6.9 | 9.5 | 11.2 |
| 9 | 2,4-bis(4-hydroxyphenyl)-6-phenylpyridine | 12.5 | 11.3 | 15.6 | 17.9 |
| 10 | 2-(2-hydroxyphenyl)-4-(3-hydroxyphenyl)-6-phenylpyridine | 22.4 | 20.1 | 26.8 | 29.3 |
| 11 | 2-(2-hydroxyphenyl)-4-(4-hydroxyphenyl)-6-phenylpyridine | 28.7 | 26.5 | 33.1 | 36.4 |
| 12 | 2-(3-hydroxyphenyl)-4-(4-hydroxyphenyl)-6-phenylpyridine | 9.3 | 8.1 | 11.7 | 13.5 |
| Etoposide | - | 1.2 | 0.9 | 1.5 | 2.1 |
Table 2: Topoisomerase I and II Inhibitory Activity of Dihydroxylated 2,4,6-Triphenylpyridine Analogues (% Inhibition at 100 µM) [1][2]
| Compound | Topoisomerase I Inhibition (%) | Topoisomerase II Inhibition (%) |
| 1 | <10 | <10 |
| 2 | 45 | 85 |
| 3 | 30 | 70 |
| 4 | 20 | 55 |
| 5 | 15 | 40 |
| 6 | 50 | 90 |
| 7 | <10 | <10 |
| 8 | 55 | 95 |
| 9 | 35 | 75 |
| 10 | 25 | 60 |
| 11 | 18 | 45 |
| 12 | 58 | 98 |
| Etoposide | - | 100 |
| Camptothecin | 100 | - |
Experimental Protocols
This section provides detailed methodologies for the synthesis of triphenylpyridine analogues and their subsequent biological evaluation.
Synthesis of 2,4,6-Triphenylpyridine Analogues
A common and efficient method for the synthesis of both symmetric and non-symmetric 2,4,6-triphenylpyridines is through a one-pot multicomponent reaction. The following protocol is adapted from established procedures.
Materials:
-
Substituted acetophenones
-
Substituted benzaldehydes
-
Ammonium acetate
-
Glacial acetic acid
-
Ethanol
Procedure:
-
To a round-bottom flask, add the desired substituted benzaldehyde (10 mmol), two different or identical substituted acetophenones (10 mmol each), and ammonium acetate (40 mmol).
-
Add glacial acetic acid (20 mL) to the flask.
-
Reflux the reaction mixture with stirring for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into crushed ice with constant stirring.
-
Filter the precipitated solid, wash thoroughly with water, and then with a small amount of cold ethanol.
-
Dry the crude product and recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to obtain the purified 2,4,6-triphenylpyridine analogue.
-
Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Cytotoxicity Evaluation: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, HCT116)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Triphenylpyridine analogues dissolved in DMSO (stock solution)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cell attachment.
-
Prepare serial dilutions of the triphenylpyridine analogues in the culture medium from the DMSO stock solution. The final DMSO concentration should not exceed 0.5%.
-
After 24 hours, replace the medium with 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours at 37°C.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
After 4 hours, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Western Blot Analysis for Apoptosis-Related Proteins
Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract. This protocol is designed to analyze the expression of proteins involved in apoptosis signaling pathways.
Materials:
-
Treated and untreated cancer cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-Bax, anti-Bcl-2, anti-caspase-3, anti-PARP, anti-JNK, anti-phospho-JNK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blot imaging system
Procedure:
-
Lyse the treated and untreated cells with RIPA buffer.
-
Determine the protein concentration of each lysate using the BCA protein assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities to determine the relative protein expression levels.
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key signaling pathways potentially modulated by triphenylpyridine analogues and a typical experimental workflow for their evaluation.
Signaling Pathway Diagrams
Caption: Apoptosis induction by triphenylpyridine analogues.
Caption: Cell cycle arrest by triphenylpyridine analogues.
Experimental Workflow Diagram
Caption: Experimental workflow for triphenylpyridine analogues.
References
Methodological & Application
One-Pot Synthesis of 2,4,6-Triphenylpyridine: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the efficient one-pot synthesis of 2,4,6-triphenylpyridine, a valuable scaffold in medicinal chemistry and materials science. The synthesis involves a multi-component reaction between acetophenone, benzaldehyde, and a nitrogen source, typically ammonium acetate. This application note reviews various catalytic systems, summarizes their performance, and presents a standardized, optimized protocol for laboratory use.
Introduction
2,4,6-trisubstituted pyridines, particularly 2,4,6-triphenylpyridine, are of significant interest due to their prevalence in biologically active compounds and their utility as building blocks in supramolecular chemistry. Their π-stacking abilities make them valuable components in the design of novel materials. The one-pot synthesis from readily available precursors such as acetophenone, benzaldehyde, and ammonium acetate offers an efficient and atom-economical route to this important heterocyclic motif. This reaction typically proceeds via an improved Chichibabin or Kröhnke-type pyridine synthesis pathway.
The general reaction involves the condensation of two equivalents of a ketone (acetophenone) with one equivalent of an aldehyde (benzaldehyde) and a nitrogen donor (ammonium acetate). The reaction is often facilitated by a catalyst to improve yield and reduce reaction times. A variety of catalysts have been explored, ranging from simple metal salts to more complex nanoparticle-based systems. Many of these syntheses can be performed under solvent-free conditions, offering a greener alternative to traditional methods.[1][2][3][4]
Reaction Mechanism
The one-pot synthesis of 2,4,6-triphenylpyridine from acetophenone, benzaldehyde, and ammonium acetate is believed to proceed through a cascade of reactions:
-
Aldol Condensation: Initially, an aldol condensation occurs between one molecule of acetophenone and one molecule of benzaldehyde to form chalcone (1,3-diphenyl-2-propen-1-one).
-
Michael Addition: A second molecule of acetophenone, in the form of its enolate, undergoes a Michael addition to the α,β-unsaturated ketone of the chalcone, forming a 1,5-dicarbonyl intermediate.
-
Cyclization and Dehydrogenation: The 1,5-dicarbonyl intermediate then reacts with ammonia (from ammonium acetate) and undergoes cyclization and subsequent dehydrogenation (aromatization) to yield the stable 2,4,6-triphenylpyridine ring system.[5]
Comparative Data of Catalytic Systems
The choice of catalyst significantly impacts the yield and reaction conditions for the one-pot synthesis of 2,4,6-triphenylpyridine. The following table summarizes the performance of various catalysts reported in the literature.
| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Solvent | Reference |
| CoCl₂·6H₂O | 2.5 | 110 | 4 | 89 | Solvent-free | [1] |
| CoCl₂·6H₂O | 20 | 120 | 5 | 90 | Solvent-free | [2] |
| Triflimide (HNTf₂) | 1 | 80 | 0.5 - 1 | 81-96 | Solvent-free | [6][7][8] |
| Fe₃O₄/HT-Co | 1.6 | Reflux | 1 | ~95 | Solvent-free | |
| None | - | 110 | 5-9 min (MW) | 80-95 | Solvent-free | [7] |
| I₂ | 20 | 120 | 6 | 48-61 | - | [7] |
| [HO₃S(CH₂)₄mim]HSO₄ | 20 | 120 | 1.5 - 3.5 | 82-93 | - | [7] |
Experimental Protocol
This protocol describes a robust and high-yielding one-pot synthesis of 2,4,6-triphenylpyridine using cobalt(II) chloride hexahydrate as a catalyst under solvent-free conditions.[1]
Materials and Reagents
-
Benzaldehyde (C₇H₆O)
-
Acetophenone (C₈H₈O)
-
Ammonium acetate (CH₃COONH₄)
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)
-
Ethanol (95%)
-
Deionized water
-
Round-bottom flask
-
Stirring bar
-
Heating mantle with stirrer
-
Condenser
-
Buchner funnel and filter paper
-
Beakers
-
Graduated cylinders
Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirring bar, combine benzaldehyde (2 mmol, 0.21 mL), acetophenone (4 mmol, 0.47 mL), ammonium acetate (3 mmol, 0.23 g), and CoCl₂·6H₂O (0.12 g, 2.5 mol%).
-
Reaction: Heat the mixture in an oil bath at 110°C with constant stirring for 4 hours.
-
Work-up: After cooling the reaction mixture to room temperature, add 10 mL of ice-cold water. A solid precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crude product with 40 mL of distilled water.
-
Purification: Recrystallize the crude product from 10 mL of 95% ethanol to obtain pure 2,4,6-triphenylpyridine as colorless crystals.
-
Drying and Characterization: Dry the purified product and determine the yield. The melting point of the product should be in the range of 135–137°C.[1]
Visualizing the Workflow
The following diagram illustrates the key steps in the one-pot synthesis of 2,4,6-triphenylpyridine.
Caption: Workflow for the one-pot synthesis of 2,4,6-triphenylpyridine.
Safety Precautions
-
Conduct all reactions in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle all chemicals with care, referring to their respective Material Safety Data Sheets (MSDS).
-
Use caution when heating the reaction mixture.
Conclusion
The one-pot synthesis of 2,4,6-triphenylpyridine from acetophenone, benzaldehyde, and ammonium acetate is a highly efficient and versatile method. The use of a catalyst, such as cobalt(II) chloride hexahydrate, under solvent-free conditions provides an environmentally friendly and high-yielding approach. This protocol offers a reliable and reproducible method for the synthesis of this important heterocyclic compound for applications in drug discovery and materials science.
References
- 1. tandfonline.com [tandfonline.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. ymerdigital.com [ymerdigital.com]
- 6. [PDF] Retracted Article: An efficient one pot three-component synthesis of 2,4,6-triarylpyridines using triflimide as a metal-free catalyst under solvent-free conditions | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols for Copper-Catalyzed Synthesis of Non-Symmetric Triphenylpyridines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting data for the synthesis of non-symmetric triphenylpyridines, valuable scaffolds in medicinal chemistry and materials science. The copper-catalyzed methods outlined below offer efficient and versatile routes to these complex molecules.
Introduction
Triphenylpyridines and their derivatives are of significant interest due to their wide-ranging applications, including their use as potential therapeutics and functional materials. The synthesis of non-symmetrically substituted triphenylpyridines, where the three phenyl rings are distinct, presents a synthetic challenge. Copper catalysis has emerged as a powerful tool to facilitate these transformations, offering improved yields and broader substrate scope compared to traditional methods. This document details two primary copper-catalyzed approaches for the synthesis of non-symmetric triphenylpyridines.
Method 1: Multi-component Reaction of Benzylamines and Acetophenones
This method involves a one-pot, three-component reaction between a benzylamine and two different acetophenones in the presence of a copper(I) iodide catalyst. The sequential addition of the acetophenones is crucial for achieving non-symmetrical products.[1][2][3][4]
Experimental Protocol
Materials:
-
Benzylamine derivative (1.0 equiv.)
-
First acetophenone derivative (1.0 equiv.)
-
Second acetophenone derivative (1.0 equiv.)
Procedure:
-
To a three-necked round-bottom flask, add the benzylamine derivative and copper(I) iodide in DMF.
-
Heat the suspension to approximately 100 °C under an oxygen atmosphere with stirring for 10 minutes.[2]
-
Add the first acetophenone derivative dropwise to the reaction mixture over ~5 minutes.
-
Continue heating for a specified period (e.g., 10 minutes), then add the second acetophenone derivative dropwise.
-
Add methanolic ammonia to the reaction mixture.[2]
-
Continue heating at 100 °C for a further 20 minutes.[2]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary
The yields of non-symmetric triphenylpyridines using this method are generally good, ranging from 43% to 91%.[1][3] The success of the reaction is dependent on the order of addition of the reagents and the choice of solvent, with polar aprotic solvents like DMF giving better results.[2]
| Entry | Benzylamine | Acetophenone 1 | Acetophenone 2 | Product | Yield (%) |
| 1 | 4-Nitrobenzylamine | Acetophenone | 3,4-Dimethoxyacetophenone | 2-(3,4-Dimethoxyphenyl)-4-(4-nitrophenyl)-6-phenylpyridine | 76 |
| 2 | Benzylamine | 4-Methoxyacetophenone | 4-Chloroacetophenone | 2-(4-Chlorophenyl)-4-phenyl-6-(4-methoxyphenyl)pyridine | 65 |
| 3 | 4-Chlorobenzylamine | Acetophenone | 4-Fluoroacetophenone | 4-(4-Chlorophenyl)-2-(4-fluorophenyl)-6-phenylpyridine | 72 |
Table 1: Representative yields for the synthesis of non-symmetric triphenylpyridines via the multi-component reaction. Data is illustrative and based on typical outcomes reported in the literature.[2][4]
Proposed Reaction Workflow
Figure 1: Experimental workflow for the CuI-catalyzed three-component synthesis.
Method 2: Coupling of Oxime Acetates with Aldehydes or Aryl Acetic Acids
This approach offers an alternative route to substituted pyridines, including triphenylpyridines, through a copper-catalyzed cascade reaction.[5]
Experimental Protocol (using Aryl Acetic Acids)
Materials:
-
Oxime acetate (1.0 equiv.)[6]
-
Aryl acetic acid (0.75 equiv.)[6]
-
Copper(I) chloride (CuCl, 20 mol%)[6]
-
Sodium bisulfite (NaHSO₃, 0.5 equiv.)[6]
Procedure:
-
In a round-bottom flask, combine the oxime acetate, aryl acetic acid, CuCl, and NaHSO₃ in DMF.[6]
-
Stir the reaction mixture at 150 °C under an oxygen atmosphere for 2-4 hours.[6]
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and dilute with ethyl acetate and water.[6]
-
Separate the layers and wash the aqueous fraction with ethyl acetate.[6]
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate the solvent.[6]
-
Purify the crude product by column chromatography (Hexane:Ethyl Acetate, 98:2).[6]
Quantitative Data Summary
This method provides good to excellent yields for a variety of substituted triphenylpyridines.
| Entry | Oxime Acetate | Aryl Acetic Acid | Product | Yield (%) |
| 1 | Acetophenone oxime acetate | Phenylacetic acid | 2,4,6-Triphenylpyridine | 90 |
| 2 | 4-Methoxyacetophenone oxime acetate | Phenylacetic acid | 2,6-Bis(4-methoxyphenyl)-4-phenylpyridine | 85 |
| 3 | 4-Chloroacetophenone oxime acetate | 4-Methoxyphenylacetic acid | 2,6-Bis(4-chlorophenyl)-4-(4-methoxyphenyl)pyridine | 72 |
Table 2: Representative yields for the synthesis of triphenylpyridines from oxime acetates and aryl acetic acids.[6]
Proposed Reaction Mechanism
Figure 2: Proposed mechanism for the copper-catalyzed synthesis of triphenylpyridines.
Applications in Drug Development
The structural rigidity and tunable electronic properties of non-symmetric triphenylpyridines make them attractive scaffolds for the development of novel therapeutic agents. They have been investigated for their potential as DNA non-intercalating topoisomerase inhibitors and as components of photoactivated anticancer agents.[2] The synthetic methods described herein provide a robust platform for the generation of diverse libraries of these compounds for further biological evaluation.
Conclusion
Copper-catalyzed reactions represent a highly effective strategy for the synthesis of non-symmetric triphenylpyridines. The detailed protocols and data presented provide a foundation for researchers to utilize these methods in their own synthetic endeavors, whether for basic research or in the pursuit of new drug candidates. The versatility of these reactions allows for the introduction of a wide range of functional groups, enabling the fine-tuning of the physicochemical properties of the target molecules.
References
- 1. research.aalto.fi [research.aalto.fi]
- 2. researchgate.net [researchgate.net]
- 3. research.aalto.fi [research.aalto.fi]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. rsc.org [rsc.org]
- 7. Copper-catalyzed efficient access to 2,4,6-triphenyl pyridines via oxidative decarboxylative coupling of aryl acetic acids with oxime acetates - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Triphenylpyridine Derivatives in Organic Light-Emitting Diodes (OLEDs)
Introduction
Triphenylpyridine and its derivatives have emerged as a significant class of materials in the advancement of organic light-emitting diode (OLED) technology. Possessing inherent electron-deficient pyridine cores combined with bulky, charge-transporting phenyl groups, these molecules offer a unique combination of thermal stability, high electron mobility, and high triplet energy levels. These properties make them exceptionally well-suited for use as electron-transport materials (ETMs) and host materials within the emissive layer (EML) of OLED devices. Their application is critical for achieving high efficiency, low power consumption, and long operational lifetimes in phosphorescent and thermally activated delayed fluorescence (TADF) OLEDs.[1][2][3] This document provides a detailed overview of their application, performance data, and standardized protocols for their synthesis and integration into OLED devices.
Key Applications of Triphenylpyridine Derivatives
Triphenylpyridine-based materials are primarily utilized in two key roles within the OLED architecture:
-
Electron-Transport Layer (ETL): The primary role of an ETL is to facilitate the efficient injection and transport of electrons from the cathode towards the emissive layer, while simultaneously blocking the passage of holes.[1][3] Triphenylpyridine derivatives excel in this function due to their high electron mobility. Starburst-type molecules, such as 1,3,5-tris[3,5-bis(pyrid-3-yl)phenyl]benzene, have demonstrated exceptional performance as ETMs in highly efficient green phosphorescent OLEDs.[4] The pyridine moiety lowers the LUMO (Lowest Unoccupied Molecular Orbital) energy level, which improves electron injection from the cathode.[5]
-
Host Material: In phosphorescent and TADF OLEDs, the host material constitutes the bulk of the emissive layer, with a small percentage of emitter "guest" molecules dispersed within it. The host material must possess a high triplet energy (ET) to effectively confine the triplet excitons on the guest emitter, preventing energy loss.[6][7] Triphenylpyridine derivatives often exhibit high ET levels (typically >2.75 eV), making them suitable hosts for a wide range of phosphorescent emitters, particularly for blue and green emission.[3][6] Their bipolar nature (ability to transport both holes and electrons) can also lead to a more balanced charge distribution within the EML, expanding the recombination zone and reducing efficiency roll-off at high brightness.
Performance Data of Triphenylpyridine-Based OLEDs
The integration of triphenylpyridine derivatives has led to the fabrication of high-performance OLEDs. The table below summarizes key performance metrics from various studies, showcasing their effectiveness in different roles and device configurations.
| Triphenylpyridine Derivative | Role in OLED | Emitter | Max. External Quantum Efficiency (EQE) | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Turn-on Voltage (V) |
| T3PyTRZ [1] | ETL | Ir(ppy)3 (Green Phosphorescent) | >24% | - | >115 | 2.18 |
| 1,3,5-tris[3,5-bis(pyrid-3-yl)phenyl]benzene (1b) [4] | ETL | Ir(ppy)3 (Green Phosphorescent) | 23% | - | 96 | - |
| TmPyPB [2] | ETL | FIrpic (Blue Phosphorescent) | High | High | - | - |
| TPA-(PyF)3 [6] | Host | FIrpic (Blue Phosphorescent) | - | 18.5 | - | - |
| DPTPCz [8] | Host | Blue Phosphorescent Emitter | 14.4% | - | - | - |
| DPTPCz [8] | Host | Green Phosphorescent Emitter | 21.2% | - | - | - |
| Bipyridine-based ETM [9] | ETL | Ir(ppy)3 (Green Phosphorescent) | 21% | - | 74 (at 1000 cd/m²) | 2.8 (at 100 cd/m²) |
Experimental Protocols
Synthesis of a Triphenylpyridine Derivative
This protocol provides a representative method for the synthesis of starburst triphenylpyridine derivatives, adapted from palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling, which are common for creating C-C bonds.[10]
Protocol: Synthesis of 1,3,5-tris[3,5-bis(pyrid-3-yl)phenyl]benzene [4]
-
Reaction Setup:
-
In a nitrogen-purged Schlenk flask, combine 1,3,5-tris(3,5-dibromophenyl)benzene (1 equivalent) with 3-pyridylboronic acid (7 equivalents).
-
Add a palladium catalyst, such as Pd(PPh3)4 (0.05 equivalents), and a base, typically an aqueous solution of 2M Na2CO3 (4 equivalents).
-
Use a degassed solvent mixture, such as toluene and ethanol.
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux (approximately 90-100 °C) under a nitrogen atmosphere.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 24-48 hours.
-
-
Work-up and Purification:
-
After cooling to room temperature, add distilled water and extract the aqueous phase with an organic solvent like chloroform or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel.
-
Further purify the material for OLED applications through temperature-gradient sublimation to achieve high purity (>99.9%).
-
Fabrication of a Multilayer OLED Device
This protocol outlines the standard procedure for fabricating a multilayer phosphorescent OLED using vacuum thermal evaporation.[11][12] The device structure provided is a common architecture where a triphenylpyridine derivative can be used as the ETL.
Device Structure: ITO / HIL / HTL / EML / ETL (Triphenylpyridine) / EIL / Cathode
-
Substrate Preparation:
-
Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates.
-
Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (15 minutes each).
-
Dry the substrates with a stream of high-purity nitrogen gas.
-
Immediately treat the ITO surface with UV-ozone or oxygen plasma for 5-10 minutes to increase its work function and improve hole injection.
-
-
Vacuum Thermal Evaporation:
-
Transfer the cleaned substrates into a high-vacuum deposition chamber (base pressure < 10-6 Torr).
-
Deposit the organic layers and the cathode sequentially without breaking the vacuum.
-
Hole Injection Layer (HIL): Deposit a 10 nm layer of a material like HAT-CN.
-
Hole Transport Layer (HTL): Deposit a 40 nm layer of a material like TAPC or α-NPD.[13]
-
Emissive Layer (EML): Co-evaporate the host material and the phosphorescent emitter guest. For example, deposit a 20 nm layer of a host (e.g., CBP) doped with 6-10% of a green emitter like Ir(ppy)3.[14]
-
Electron Transport Layer (ETL): Deposit a 30 nm layer of the purified triphenylpyridine derivative (e.g., TmPyPB).[2][7]
-
Electron Injection Layer (EIL): Deposit a thin (1 nm) layer of Lithium Fluoride (LiF).
-
Cathode: Deposit a 100 nm layer of Aluminum (Al).
-
Control the deposition rate and thickness of each layer using a quartz crystal monitor.
-
-
Encapsulation:
-
After deposition, transfer the completed device to a nitrogen-filled glovebox without exposure to air or moisture.
-
Encapsulate the device using a glass lid and a UV-curable epoxy resin to prevent degradation from environmental factors.
-
Visualizations
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. iris.uniss.it [iris.uniss.it]
- 6. researchgate.net [researchgate.net]
- 7. ossila.com [ossila.com]
- 8. Novel bipolar host materials based on 1,3,5-triazine derivatives for highly efficient phosphorescent OLEDs with extremely low efficiency roll-off - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis, properties, and OLED characteristics of 2,2′-bipyridine-based electron-transport materials: the synergistic effect of molecular shape anisotropy and a weak hydrogen-bonding network on molecular orientation - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. aml.iaamonline.org [aml.iaamonline.org]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. Functional Pyrene–Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Photodynamics of OLED Triplet Emitters Ir(ppy)3 and PtOEP | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Triphenylpyridine-Based Polyimide Composites for UV Shielding
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triphenylpyridine-based polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. The incorporation of the triphenylpyridine moiety into the polyimide backbone enhances their ultraviolet (UV) shielding capabilities, making them ideal candidates for applications requiring protection from harmful UV radiation. This document provides detailed application notes and experimental protocols for the synthesis and characterization of triphenylpyridine-based polyimide composites, particularly those incorporating graphene oxide, for advanced UV shielding applications. These materials show great promise in fields such as advanced coatings, flexible electronics, and as protective layers for UV-sensitive formulations.
Data Presentation
The following tables summarize the quantitative data for triphenylpyridine-based polyimide (PI) and its graphene oxide (GO) composites, highlighting the enhancement of properties upon composite formation.
Table 1: Thermal and Mechanical Properties of Triphenylpyridine-Based PI and PI/GO Composites
| Property | Neat PI | 15 wt% GO-PI Composite | Reference |
| Decomposition Temperature (Td) | 453 °C | 520 °C | [1] |
| Char Yield at 800 °C | 38.9% | 40.5% | [1] |
| Glass Transition Temperature (Tg) | 236-300 °C | Not specified | [2] |
| Tensile Strength | 72-90 MPa | Not specified | [2] |
| Tensile Modulus | 1.8-2.4 GPa | Not specified | [2] |
| Elongation at Break | 5-12% | Not specified | [2] |
Table 2: Surface, Dielectric, and Optical Properties of Triphenylpyridine-Based PI and PI/GO Composites
| Property | Neat PI | 15 wt% GO-PI Composite | Reference |
| Water Contact Angle | 87° | 98° | [1] |
| Dielectric Constant | 3.9 | 2.1 | [1] |
| UV Cutoff Wavelength | 338-399 nm | Enhanced UV shielding | [1][2] |
| Transmittance at 450 nm | 60-89% | Not specified | [2] |
Experimental Protocols
Protocol 1: Synthesis of 2,6-bis(4-aminophenyl)-4-phenylpyridine (TPA-diamine)
This protocol describes a two-step synthesis for a triphenylpyridine-based diamine.
Step 1: Synthesis of 4-phenyl-2,6-bis(4-nitrophenyl)pyridine
-
Combine benzaldehyde and 4-nitroacetophenone in a reaction vessel.
-
The one-pot synthesis is carried out to yield 4-phenyl-2,6-bis(4-nitrophenyl)pyridine.[3]
Step 2: Reduction to 2,6-bis(4-aminophenyl)-4-phenylpyridine
-
The dinitro compound from Step 1 is reduced to the corresponding diamine.
-
This reduction is achieved using hydrochloric acid (37%) and tin (Sn) metal.[3]
-
The reaction mixture is stirred at 84 °C for 2 hours.
-
After cooling and refrigeration for 24 hours, the product is filtered.
-
The filtered product is treated with a sodium hydroxide solution (6.0 g in 30 mL of water) and stirred until a yellow crystal precipitate forms.
-
The precipitate is filtered and washed three times with distilled water.
-
The crude product is purified by recrystallization from ethanol to yield slightly yellow crystals of 2,6-bis(4-aminophenyl)-4-phenylpyridine (yield: 68.9%).[3]
-
Characterize the final product using FTIR, 1H NMR, and GC-MS to confirm its structure.[3]
Protocol 2: Preparation of Triphenylpyridine-Based Polyimide (PI) Film
This protocol follows a conventional two-step polymerization method.
Step 1: Synthesis of Poly(amic acid) (PAA)
-
In a nitrogen-purged flask, dissolve an equimolar amount of the synthesized triphenylpyridine-based diamine (e.g., 2,6-bis(4-aminophenyl)-4-phenylpyridine) in N-methyl-2-pyrrolidone (NMP).
-
Gradually add an equimolar amount of an aromatic dianhydride (e.g., pyromellitic dianhydride - PMDA) to the solution with continuous stirring under a nitrogen atmosphere.
-
Continue stirring the reaction mixture at room temperature for 6 hours to form a viscous poly(amic acid) solution.
Step 2: Thermal Imidization
-
Cast the PAA solution onto a clean, dry glass substrate to form a uniform film.
-
Place the coated substrate in a vacuum oven and subject it to a staged thermal curing process:
-
80 °C for 8 hours to slowly remove the solvent.
-
200 °C for 2 hours for initial imidization.
-
300 °C for 2 hours to complete the imidization process and form the final polyimide film.
-
-
After cooling to room temperature, carefully peel the polyimide film from the glass substrate.
Protocol 3: Fabrication of Graphene Oxide (GO)/Polyimide (PI) Composite Films
This protocol describes the preparation of GO/PI composite films via in situ polymerization.
-
Disperse a predetermined weight percentage of graphene oxide (e.g., 5, 10, or 15 wt%) in NMP through ultrasonication to achieve a stable suspension.
-
Follow the procedure for the synthesis of poly(amic acid) as described in Protocol 2, Step 1, using the GO/NMP suspension as the solvent for the diamine and dianhydride monomers.
-
The in-situ polymerization will result in a PAA/GO composite solution.
-
Cast and thermally imidize the PAA/GO solution as described in Protocol 2, Step 2, to obtain the final GO/PI composite film.
Visualizations
Caption: Experimental workflow for the synthesis of triphenylpyridine-based polyimide composites.
Caption: Conceptual diagram of the UV shielding mechanism in triphenylpyridine-based PI/GO composites.
Caption: Logical relationship of components contributing to the final composite properties.
References
Application Notes and Protocols: Triphenylpyridine Derivatives as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triphenylpyridine derivatives have emerged as a promising class of heterocyclic compounds with significant potential in anticancer drug discovery. Their unique structural framework allows for diverse functionalization, leading to a broad spectrum of biological activities. These compounds have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways crucial for cancer cell proliferation and survival. This document provides a comprehensive overview of the application of triphenylpyridine and related pyridine derivatives as anticancer agents, including quantitative data on their efficacy, detailed experimental protocols for their evaluation, and visualizations of the key signaling pathways they modulate.
Data Presentation: In Vitro Cytotoxicity of Pyridine Derivatives
The following tables summarize the 50% inhibitory concentration (IC50) values of various triphenylpyridine and other pyridine derivatives against several human cancer cell lines. These values have been compiled from multiple studies and demonstrate the potent anticancer activity of this class of compounds.
Table 1: Cytotoxicity of Dihydroxylated 2,4,6-Triphenylpyridine Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
| 10 | A549 (Lung) | >100 |
| HCT15 (Colon) | 25.3 | |
| SK-OV-3 (Ovarian) | 20.7 | |
| SK-MEL-2 (Melanoma) | 16.4 | |
| XF498 (CNS) | 13.7 | |
| 12 | A549 (Lung) | 48.1 |
| HCT15 (Colon) | 8.9 | |
| SK-OV-3 (Ovarian) | 10.3 | |
| SK-MEL-2 (Melanoma) | 8.1 | |
| XF498 (CNS) | 5.9 | |
| 13 | A549 (Lung) | 10.9 |
| HCT15 (Colon) | 3.9 | |
| SK-OV-3 (Ovarian) | 4.6 | |
| SK-MEL-2 (Melanoma) | 3.5 | |
| XF498 (CNS) | 2.9 | |
| 17 | A549 (Lung) | 11.5 |
| HCT15 (Colon) | 6.8 | |
| SK-OV-3 (Ovarian) | 7.2 | |
| SK-MEL-2 (Melanoma) | 5.9 | |
| XF498 (CNS) | 4.8 | |
| 18 | A549 (Lung) | 15.3 |
| HCT15 (Colon) | 8.1 | |
| SK-OV-3 (Ovarian) | 9.0 | |
| SK-MEL-2 (Melanoma) | 7.5 | |
| XF498 (CNS) | 6.3 | |
| 19 | A549 (Lung) | 20.4 |
| HCT15 (Colon) | 9.8 | |
| SK-OV-3 (Ovarian) | 11.2 | |
| SK-MEL-2 (Melanoma) | 8.7 | |
| XF498 (CNS) | 7.1 | |
| 20 | A549 (Lung) | 12.1 |
| HCT15 (Colon) | 5.4 | |
| SK-OV-3 (Ovarian) | 6.1 | |
| SK-MEL-2 (Melanoma) | 4.9 | |
| XF498 (CNS) | 4.0 | |
| 22 | A549 (Lung) | 18.7 |
| HCT15 (Colon) | 9.2 | |
| SK-OV-3 (Ovarian) | 10.5 | |
| SK-MEL-2 (Melanoma) | 8.1 | |
| XF498 (CNS) | 6.9 |
Data sourced from a study on dihydroxylated 2,4,6-triphenyl pyridines.[1][2]
Table 2: Cytotoxicity of Other Notable Pyridine Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
| Compound H42 | SKOV3 (Ovarian) | 0.87[3] |
| A2780 (Ovarian) | 5.4[3] | |
| Compound VI (Trimethoxyphenyl pyridine derivative) | HCT 116 (Colon) | 4.83[4] |
| HEPG-2 (Liver) | 3.25[4] | |
| MCF-7 (Breast) | 6.11[4] | |
| Compound 9a (Pyrazolo[3,4-b]pyridine derivative) | Hela (Cervical) | 2.59[5][6][7] |
| Compound 14g (Pyrazolo[3,4-b]pyridine derivative) | MCF7 (Breast) | 4.66[5][6][7] |
| HCT-116 (Colon) | 1.98[5][6][7] | |
| Compound 28 | MCF7 (Breast) | 3.42[8] |
| A549 (Lung) | 5.97[8] | |
| Compound 17l (Triazolo-pyridazine/-pyrimidine derivative) | A549 (Lung) | 0.98[9] |
| MCF-7 (Breast) | 1.05[9] | |
| Hela (Cervical) | 1.28[9] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the anticancer properties of triphenylpyridine derivatives.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines.[10][11]
Materials:
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Triphenylpyridine derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of the triphenylpyridine derivative in culture medium from the stock solution.
-
After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank control (medium only).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
Following incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[12][13][14][15]
Materials:
-
Cancer cells treated with the triphenylpyridine derivative
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells and treat with the desired concentrations of the triphenylpyridine derivative for the indicated time.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting up compensation and gates.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with the compound.[5][6][7][9]
Materials:
-
Cancer cells treated with the triphenylpyridine derivative
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells and treat with various concentrations of the triphenylpyridine derivative for 24 hours.
-
Harvest the cells and wash them with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash the pellet with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
-
The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in each phase of the cell cycle.
In Vivo Tumor Xenograft Model
This protocol describes a general procedure for evaluating the in vivo anticancer efficacy of triphenylpyridine derivatives in a mouse model.[16][17][18]
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human cancer cell line (e.g., A2780 or SKOV3 for ovarian cancer)
-
Matrigel (optional)
-
Triphenylpyridine derivative formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject 1 x 10⁶ to 1 x 10⁷ cancer cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the triphenylpyridine derivative (e.g., via intraperitoneal injection or oral gavage) at a predetermined dose and schedule. The control group receives the vehicle.
-
Measure the tumor volume (Volume = (length x width²)/2) and body weight of the mice regularly (e.g., every 2-3 days).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
-
Evaluate the antitumor efficacy by comparing the tumor growth inhibition in the treatment group to the control group.
Signaling Pathways and Mechanisms of Action
Triphenylpyridine derivatives exert their anticancer effects by modulating several critical signaling pathways. The diagrams below, generated using the DOT language, illustrate some of the key mechanisms.
Conclusion
Triphenylpyridine derivatives represent a versatile and potent class of compounds for the development of novel anticancer agents. The data and protocols presented herein provide a foundational resource for researchers in the field. The ability of these compounds to induce apoptosis, cause cell cycle arrest, and modulate key oncogenic signaling pathways underscores their therapeutic potential. Further investigation, particularly in preclinical in vivo models, is warranted to translate these promising in vitro findings into effective cancer therapies. The continued exploration of structure-activity relationships will be crucial in optimizing the efficacy and safety profiles of this important class of molecules.
References
- 1. Dihydroxylated 2,4,6-triphenyl pyridines: synthesis, topoisomerase I and II inhibitory activity, cytotoxicity, and structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, docking study and anticancer evaluation of new trimethoxyphenyl pyridine derivatives as tubulin inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1 H-pyrazolo[3,4- b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. texaschildrens.org [texaschildrens.org]
- 12. researchgate.net [researchgate.net]
- 13. Effects of 1,3,5-triphenyl-4,5-dihydro-1H-pyrazole derivatives on cell-cycle and apoptosis in human acute leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. In vivo efficacy of photodynamic therapy in three new xenograft models of human retinoblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In Vivo and Ex Vivo Patient-Derived Tumor Xenograft Models of Lymphoma for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Functionalized Triphenylpyridines: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview and detailed protocols for the synthesis of functionalized triphenylpyridines. These compounds are of significant interest in medicinal chemistry, materials science, and chemical biology due to their unique photophysical properties and biological activities. This guide focuses on accessible and efficient one-pot synthetic methodologies, presenting key data in a structured format to facilitate comparison and implementation in a research setting.
Introduction
Triphenylpyridines constitute a class of heterocyclic compounds characterized by a central pyridine ring substituted with three phenyl groups. Functionalization of these phenyl rings allows for the fine-tuning of their steric and electronic properties, leading to a diverse range of applications. They have been explored as potential catalysts, photosensitizers, and scaffolds for the development of novel therapeutic agents. The synthesis of these molecules can be achieved through various methods, with one-pot multicomponent reactions being particularly advantageous due to their efficiency and atom economy.
Synthetic Methodologies: An Overview
Several methods have been developed for the synthesis of 2,4,6-triarylpyridines. A common and efficient approach is the one-pot, three-component reaction involving an acetophenone derivative, a benzaldehyde derivative, and a nitrogen source, typically ammonium acetate. This method, often a variation of the Kröhnke pyridine synthesis, allows for the construction of the pyridine ring and the introduction of various functional groups in a single step.
Key Synthetic Approaches:
-
Kröhnke Pyridine Synthesis and its Variations: This classical method involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of a nitrogen source.[1][2] Modern variations often simplify this into a one-pot reaction of aldehydes, ketones, and ammonium acetate, sometimes employing catalysts to improve yields and reaction conditions.[3]
-
One-Pot Condensation Reactions: A widely used strategy involves the condensation of two equivalents of an acetophenone with one equivalent of a benzaldehyde and ammonium acetate.[4][5] This approach is versatile and can be performed under various conditions, including solvent-free and microwave-assisted reactions, to yield functionalized 2,4,6-triphenylpyridines.[6]
Quantitative Data Summary
The following tables summarize the reaction conditions and yields for the synthesis of various functionalized 2,4,6-triphenylpyridines reported in the literature. This data allows for a direct comparison of different synthetic protocols.
Table 1: Synthesis of Functionalized 2,4,6-Triphenylpyridines via One-Pot Three-Component Reaction
| Entry | Acetophenone Derivative (R1) | Benzaldehyde Derivative (R2) | Catalyst/Conditions | Yield (%) | Reference |
| 1 | Acetophenone | Benzaldehyde | CoCl₂·6H₂O (2.5 mol%), 110°C, 4h | 89 | [3] |
| 2 | Acetophenone | Benzaldehyde | Triflimide (HNTf₂) (1 mol%), 80°C, 30-60 min, solvent-free | 93 | [5] |
| 3 | Acetophenone | 4-Fluorobenzaldehyde | PET@UiO-66, TBHP, THF, 60°C, 24h | 85 | [7] |
| 4 | 4-Methylacetophenone | Benzaldehyde | CoCl₂·6H₂O (2.5 mol%), 110°C, 4h | 85 | [3] |
| 5 | 4-Chloroacetophenone | Benzaldehyde | Triflimide (HNTf₂) (1 mol%), 80°C, 30-60 min, solvent-free | 91 | [5] |
| 6 | Acetophenone | 4-Chlorobenzaldehyde | CoCl₂·6H₂O (2.5 mol%), 110°C, 4h | 87 | [3] |
| 7 | Acetophenone | 4-Nitrobenzaldehyde | Triflimide (HNTf₂) (1 mol%), 80°C, 30-60 min, solvent-free | 85 | [5] |
Table 2: Spectroscopic Data for Selected Functionalized 2,4,6-Triphenylpyridines
| Compound | R1 | R2 | ¹H NMR (CDCl₃, δ ppm) | Reference |
| 2,4,6-Triphenylpyridine | H | H | 8.35–8.31 (m, 4H), 7.96 (s, 2H), 7.82–7.80 (m, 2H), 7.60-7.40 (m, 9H) | [3][6] |
| 4-(4-Fluorophenyl)-2,6-diphenylpyridine | H | 4-F | 8.19 (d, J = 7.3 Hz, 4H), 7.83 (s, 2H), 7.71 (dd, J = 8.3, 5.3 Hz, 2H), 7.53–7.43 (m, 6H), 7.24–7.19 (m, 2H) | [7] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for a representative one-pot synthesis of 2,4,6-triphenylpyridine.
Protocol 1: One-Pot Synthesis of 2,4,6-Triphenylpyridine[9]
This protocol is based on a sequential aldol condensation, Michael addition, and cyclization.
Materials:
-
Sodium hydroxide (NaOH)
-
Acetophenone
-
Benzaldehyde
-
Ammonium acetate (NH₄OAc)
-
Glacial acetic acid
-
Deionized water
-
10% Sodium bicarbonate solution
-
Ethyl acetate (for recrystallization)
-
Mortar and pestle
-
25 mL Round-bottom flask
-
Magnetic stir bar
-
Water condenser
-
Hirsch funnel and vacuum filtration apparatus
Procedure:
-
Preparation of the Chalcone Intermediate:
-
In a mortar, grind one pellet of NaOH (approx. 85 mg) with 240 mg of acetophenone to form a smooth paste.
-
Add 110 mg of benzaldehyde to the paste and continue grinding for 15 minutes. The mixture will become a thick paste and then a solid.
-
Scrape the walls of the mortar frequently to ensure thorough mixing.
-
Let the crude reaction mixture stand for 20 minutes.
-
-
Pyridine Ring Formation:
-
In a 25 mL round-bottom flask equipped with a magnetic stir bar, add 150 mg of ammonium acetate and 10 mL of glacial acetic acid. Stir the mixture at room temperature for 5 minutes.
-
Add the solid chalcone intermediate prepared in the previous step to the flask.
-
Attach a water condenser and reflux the mixture for 2 hours.
-
-
Work-up and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Add 10 mL of deionized water and cool the flask in an ice-water bath until crystals form.
-
Collect the solid product by vacuum filtration using a Hirsch funnel.
-
Wash the solid with deionized water (2 x 3 mL).
-
Wash the solid with a 10% sodium bicarbonate solution (2 x 5 mL). Be sure to disconnect the vacuum and stir the solid with the solution before reapplying the vacuum.
-
Dry the solid product and determine the yield.
-
The crude product can be purified by recrystallization from ethyl acetate. The melting point of the pure product is 137–138 °C.[8]
-
Visualizations
The following diagrams illustrate the general synthetic workflow and the potential for functionalization of the triphenylpyridine scaffold.
References
- 1. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. An In-Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. researchgate.net [researchgate.net]
- 6. Acid-controlled multicomponent selective synthesis of 2,4,6-triaryl pyridines and pyrimidines by using hexamethyldisilazane as a nitrogen source under ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04739J [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemistry-online.com [chemistry-online.com]
Application Notes and Protocols: Triphenylpyridine Derivatives as Topoisomerase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of triphenylpyridine derivatives as promising topoisomerase inhibitors for cancer therapy. This document includes a summary of their biological activity, detailed experimental protocols for their evaluation, and visualizations of their mechanism of action and structure-activity relationships.
Introduction
Topoisomerases are essential nuclear enzymes that modulate the topological state of DNA, playing critical roles in replication, transcription, and chromosome segregation.[1][2] Their vital function in cell proliferation has made them key targets for anticancer drug development.[3] Triphenylpyridine derivatives have emerged as a significant class of compounds that can inhibit topoisomerase activity, leading to cell cycle arrest and apoptosis in cancer cells.[4][5] These compounds can act as dual inhibitors, targeting both topoisomerase I and II, which may offer an advantage in overcoming drug resistance.[3][6] This document outlines the key findings related to their activity and provides standardized protocols for their investigation.
Data Presentation: Biological Activity of Triphenylpyridine Derivatives
The following table summarizes the reported inhibitory activities of various triphenylpyridine derivatives against topoisomerases and their cytotoxic effects on human cancer cell lines.
| Compound Type | Target | Assay | Key Findings | Reference |
| Dihydroxylated 2,4,6-triphenyl pyridines | Topoisomerase II | In vitro inhibition | Stronger inhibitory activity compared to monohydroxylated derivatives. | [4] |
| Dihydroxylated 2,4,6-triphenyl pyridines | Human Cancer Cell Lines | Cytotoxicity | Significant cytotoxicity, with a positive correlation to Topo II inhibition. | [4][7] |
| 2-phenol-4-aryl-6-chlorophenyl pyridines | Topoisomerase I & II | In vitro inhibition | Several compounds displayed strong to moderate dual inhibitory activity at 100 µM. | [6] |
| 2,2':6',2"-terpyridine derivatives | Human Tumor Cell Lines | Cytotoxicity | Highly cytotoxic. | [8] |
| 2,2':6',3"- and 2,2':6',4"-terpyridine derivatives | Topoisomerase I | In vitro inhibition | Potent inhibitors. | [8] |
| 2-thienyl-4-furylpyridine skeleton | Topoisomerase I | In vitro inhibition | Important for inhibitory activity. | [9] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and standardization in the evaluation of triphenylpyridine derivatives.
Protocol 1: Topoisomerase I DNA Relaxation Assay
This assay assesses the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.
Materials:
-
Human Topoisomerase I
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Assay Buffer (e.g., 50 mM potassium acetate, 20 mM Tris-acetate, 10 mM magnesium acetate, 1 mM DTT)
-
Test triphenylpyridine derivatives dissolved in DMSO
-
Camptothecin (positive control)
-
Loading Dye (e.g., 0.25% bromophenol blue, 0.25% xylene cyanol, 30% glycerol)
-
Agarose
-
Tris-acetate-EDTA (TAE) buffer
-
Ethidium bromide or other DNA stain
-
UV transilluminator
Procedure:
-
Prepare reaction mixtures in a final volume of 20 µL containing assay buffer, 0.5 µg of supercoiled pBR322 DNA, and the test compound at various concentrations.
-
Add 1 unit of human topoisomerase I to each reaction mixture.
-
Incubate the reactions at 37°C for 30 minutes.[10]
-
Stop the reaction by adding 2 µL of 10% SDS and 1 µL of 250 mM EDTA.
-
Add 3 µL of loading dye to each sample.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis in TAE buffer until the dye fronts have migrated an adequate distance.
-
Stain the gel with ethidium bromide and visualize the DNA bands under a UV transilluminator.
-
Analyze the results: Inhibitors will prevent the conversion of supercoiled DNA to its relaxed form. The supercoiled and relaxed forms are distinguishable by their different migration rates in the agarose gel.[11]
Protocol 2: Topoisomerase II DNA Decatenation Assay
This assay measures the inhibition of topoisomerase II-mediated decatenation of kinetoplast DNA (kDNA).
Materials:
-
Human Topoisomerase II
-
Kinetoplast DNA (kDNA)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl2, 0.5 mM ATP, 0.5 mM DTT)
-
Test triphenylpyridine derivatives dissolved in DMSO
-
Etoposide (positive control)
-
Loading Dye
-
Agarose
-
TAE buffer
-
Ethidium bromide or other DNA stain
-
UV transilluminator
Procedure:
-
Set up reaction mixtures in a final volume of 20 µL containing assay buffer, 0.2 µg of kDNA, and the test compound at various concentrations.
-
Add 1-5 units of human topoisomerase II to each reaction.[10]
-
Incubate the reactions at 37°C for 30 minutes.[1]
-
Terminate the reaction by adding 2 µL of 10% SDS and 1 µL of 250 mM EDTA.
-
Add 3 µL of loading dye to each sample.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis in TAE buffer.
-
Stain the gel with ethidium bromide and visualize under UV light.
-
Analyze the results: Active topoisomerase II will decatenate the kDNA network, allowing it to enter the gel as relaxed minicircles. Inhibitors will prevent this, leaving the kDNA trapped in the loading well.[1][2]
Protocol 3: Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Materials:
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
Test triphenylpyridine derivatives dissolved in DMSO
-
Doxorubicin or Cisplatin (positive control)[13]
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).[12][14]
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[15]
Visualizations
Mechanism of Action and Experimental Workflow
The following diagrams illustrate the general mechanism of topoisomerase inhibition and the workflow for screening triphenylpyridine derivatives.
Caption: Mechanism of action of triphenylpyridine derivatives as topoisomerase inhibitors.
Caption: Experimental workflow for the screening of triphenylpyridine derivatives.
Caption: Structure-activity relationship (SAR) highlights for triphenylpyridine derivatives.
References
- 1. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Topoisomerase assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dihydroxylated 2,4,6-triphenyl pyridines: synthesis, topoisomerase I and II inhibitory activity, cytotoxicity, and structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry [arabjchem.org]
- 6. A new series of 2-phenol-4-aryl-6-chlorophenyl pyridine derivatives as dual topoisomerase I/II inhibitors: Synthesis, biological evaluation and 3D-QSAR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, topoisomerase I inhibition and structure-activity relationship study of 2,4,6-trisubstituted pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity against A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, characterization, DNA binding, topoisomerase I inhibition and antiproliferation activities of three new functionalized terpyridine platinum(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of Triphenylpyridine
These application notes provide detailed protocols for the purification of triphenylpyridine, a common organic compound used in various research and development applications, including as a scaffold in medicinal chemistry and materials science. The following sections detail common purification techniques such as recrystallization, column chromatography, and sublimation, complete with experimental procedures and expected outcomes.
Overview of Purification Techniques
The choice of purification method for triphenylpyridine depends on the nature and quantity of impurities present in the crude sample. The most common techniques employed are recrystallization and column chromatography. Sublimation is a viable but less frequently reported method for this specific compound.
| Technique | Principle | Typical Application |
| Recrystallization | Difference in solubility of the compound and impurities in a suitable solvent at different temperatures.[1][2][3] | Removal of small amounts of impurities from a relatively pure sample. |
| Column Chromatography | Differential adsorption of the compound and impurities on a solid stationary phase as a liquid mobile phase passes through it.[4][5][6] | Separation of complex mixtures and purification of compounds with similar polarities. |
| Sublimation | Transition of a substance directly from the solid to the gas phase, followed by condensation back to the solid phase, leaving non-volatile impurities behind.[7][8] | Purification of thermally stable compounds from non-volatile impurities. |
Experimental Protocols
Recrystallization
Recrystallization is an effective technique for purifying triphenylpyridine when the crude product is relatively pure. The choice of solvent is critical for successful purification. Ethyl acetate and absolute ethanol have been reported as suitable solvents for the recrystallization of triphenylpyridine.[9][10]
Protocol for Recrystallization from Ethyl Acetate:
-
Dissolution: In a fume hood, place the crude triphenylpyridine in an Erlenmeyer flask. Add a minimal amount of ethyl acetate to the flask.
-
Heating: Gently heat the mixture on a hot plate while stirring until the solvent boils and the solid dissolves completely. If undissolved solids remain, add small portions of hot ethyl acetate until a clear solution is obtained.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Cooling: Remove the flask from the hot plate and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethyl acetate to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or by air drying to remove any residual solvent. The melting point of pure 2,4,6-triphenylpyridine is 137–138 °C.[9]
Workflow for Recrystallization:
Caption: Workflow for the purification of triphenylpyridine by recrystallization.
Column Chromatography
Column chromatography is a versatile technique for purifying triphenylpyridine, especially when dealing with complex mixtures of impurities. The choice of the stationary phase (typically silica gel) and the mobile phase (a solvent or a mixture of solvents) is crucial for achieving good separation.
Protocol for Column Chromatography:
-
Column Packing: Prepare a chromatography column with silica gel (230-400 mesh) as the stationary phase, using a suitable solvent system (e.g., hexane) to create a slurry and pack the column.
-
Sample Loading: Dissolve the crude triphenylpyridine in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb the sample onto a small amount of silica gel and load it onto the top of the column.
-
Elution: Begin the elution process with a non-polar solvent system, such as a mixture of hexane and ethyl acetate. A common starting eluent is a 6:1 to 20:1 mixture of n-hexane:EtOAc.[4][10] The polarity of the eluent can be gradually increased by increasing the proportion of ethyl acetate to facilitate the elution of the triphenylpyridine.
-
Fraction Collection: Collect the eluting solvent in fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
TLC Analysis: Spot the collected fractions on a TLC plate and develop it in a suitable solvent system. Visualize the spots under UV light to identify the fractions containing the purified triphenylpyridine.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified triphenylpyridine.
Quantitative Data from Column Chromatography:
| Eluent System (Hexane:EtOAc) | Yield | Reference |
| 1:1 (v/v) | 79% | [4] |
| 8:1 to 3:1 (gradient) | 92% | [5] |
| 15:1 (v/v) | 74% | [4] |
| 20:1 (v/v) | 67% | [4] |
Workflow for Column Chromatography:
References
- 1. mt.com [mt.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 4. rsc.org [rsc.org]
- 5. Acid-controlled multicomponent selective synthesis of 2,4,6-triaryl pyridines and pyrimidines by using hexamethyldisilazane as a nitrogen source under ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04739J [pubs.rsc.org]
- 6. baranlab.org [baranlab.org]
- 7. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemistry-online.com [chemistry-online.com]
- 10. 2,4,6-TRIPHENYLPYRIDINE synthesis - chemicalbook [chemicalbook.com]
Troubleshooting & Optimization
Triphenylpyridine Synthesis Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of triphenylpyridine and improving yields.
Troubleshooting Guide
Low Yield
Q1: My triphenylpyridine synthesis is resulting in a low yield. What are the common causes and how can I improve it?
A1: Low yields in triphenylpyridine synthesis can stem from several factors. Here are some common causes and potential solutions:
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and catalyst can significantly impact the reaction outcome. It is crucial to optimize these parameters. For instance, in multicomponent reactions, polar aprotic solvents like DMF have been shown to improve yields compared to nonpolar or protic solvents.[1] Solvent-free conditions have also been reported to be effective in certain methods.[2]
-
Catalyst Inefficiency or Deactivation: The catalyst plays a critical role. Ensure you are using the appropriate catalyst for your chosen synthetic route. For example, copper (I) iodide has been effectively used in the synthesis of non-symmetric triphenylpyridines.[1][3][4][5] In some cases, the catalyst may need to be activated or a different catalyst might be more suitable. Several methods have been developed using various catalysts, including those based on copper, iron, and perovskites.[1][5][6]
-
Incomplete Reaction: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to ensure it has gone to completion.[5] If the reaction is stalling, extending the reaction time or moderately increasing the temperature might be necessary.
-
Side Reactions: The formation of byproducts can significantly reduce the yield of the desired triphenylpyridine.[1] Self-condensation of reactants is a common side reaction, especially in the synthesis of non-symmetrical triphenylpyridines.[1] Adjusting the order of reagent addition can sometimes minimize these side reactions.[1][5]
-
Purification Losses: Significant amounts of product can be lost during purification. Optimize your purification protocol, whether it's recrystallization or column chromatography, to minimize losses.[7][8]
Side Product Formation
Q2: I am observing significant formation of side products in my reaction mixture. How can I minimize them?
A2: Minimizing side product formation is key to achieving a high yield and purity. Consider the following strategies:
-
Order of Reagent Addition: In multicomponent reactions for non-symmetric triphenylpyridines, the sequential addition of reactants can be crucial to prevent the formation of undesired symmetric products.[1][3][4][5]
-
Control of Stoichiometry: Carefully control the molar ratios of your reactants. An excess of one reactant might favor the formation of side products.
-
Reaction Temperature: Running the reaction at an optimal temperature can help favor the kinetics of the desired reaction over side reactions. In some cases, prolonged heating at higher temperatures can increase the formation of self-condensation products.[1]
-
Choice of Catalyst: The selectivity of the reaction towards the desired product can be highly dependent on the catalyst used. Experimenting with different catalysts might be necessary to find one that minimizes side product formation for your specific substrates.
Purification Challenges
Q3: I am having difficulty purifying my triphenylpyridine product. What are the recommended purification methods?
A3: The purification of triphenylpyridine can be challenging due to the presence of structurally similar side products. Here are the common methods and tips:
-
Recrystallization: This is a common and effective method for purifying solid triphenylpyridine. Ethyl acetate is a frequently used solvent for recrystallization.[7][8] The key is to find a solvent system where the solubility of the desired product is significantly different from that of the impurities at different temperatures.
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a powerful technique.[6][8] A common eluent system is a mixture of n-hexane and ethyl acetate.[8]
-
Washing: After filtration, washing the crude product with appropriate solvents can help remove some impurities. Washing with deionized water followed by a sodium bicarbonate solution has been described.[7]
Frequently Asked Questions (FAQs)
Q4: What are the main synthetic routes to produce triphenylpyridine?
A4: Several synthetic strategies have been developed for the synthesis of 2,4,6-triphenylpyridine and its derivatives. Some of the prominent methods include:
-
Multicomponent Reactions: These reactions involve the condensation of acetophenones, benzaldehydes, and an ammonia source (like ammonium acetate).[2][7] This is a straightforward approach, often performed in one pot.
-
Kröhnke Pyridine Synthesis: This classical method involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds.[5]
-
Oxidative Cyclization: These methods can involve the coupling of various precursors like ketones with benzylamines or arylacetic acids with acetophenone oximes in the presence of an oxidant.[6]
-
Copper-Catalyzed Synthesis: Copper catalysts, such as copper(I) iodide and copper(II) triflate, have been successfully employed for the synthesis of both symmetric and non-symmetric triphenylpyridines.[1][3][4][5]
Q5: How can I synthesize non-symmetric triphenylpyridines with good yield?
A5: The synthesis of non-symmetric triphenylpyridines often presents a greater challenge due to the potential for forming multiple products. An optimized method involves the sequential addition of two different acetophenones to a benzylamine in DMF in the presence of copper (I) iodide, methanolic ammonia, and oxygen. This approach has been reported to yield non-symmetric triphenylpyridines in the range of 43-91%.[1][3][4][5][9]
Q6: What is a typical experimental protocol for triphenylpyridine synthesis?
A6: A general procedure for the synthesis of 2,4,6-triphenylpyridine via a multicomponent reaction is as follows:
-
In a round-bottom flask, combine acetophenone, benzaldehyde, and ammonium acetate.
-
Add a suitable solvent (e.g., acetic acid) or perform the reaction under solvent-free conditions.[2][7]
-
Heat the mixture to reflux for a specified period (e.g., 2 hours), monitoring the reaction by TLC.[7]
-
After cooling, the product is typically precipitated by the addition of water.[7]
-
The crude product is collected by filtration, washed, and then purified by recrystallization or column chromatography.[7]
Note: This is a generalized protocol. Specific conditions such as stoichiometry, temperature, and reaction time will depend on the chosen synthetic method and substrates.
Data Presentation
Table 1: Comparison of Different Catalysts on Triphenylpyridine Synthesis Yield
| Catalyst | Oxidant | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| CuCl | O₂ | - | 150 | 2 | 90 | |
| La₀.₆Sr₀.₄CoO₃ | DTBP | Toluene | 140 | 8 | 79 | [6] |
| CuBr | - | - | 120 | 3 | 92 | |
| Cu(OTf)₂ | O₂ | - | 100 | 20 | 91 | |
| Cu(OTf)₂ | PhI(OAc)₂ | - | 100 | 8 | 76 | |
| Cu(I) Iodide | O₂ | DMF | 100 | - | up to 91 | [1][5] |
| CoCl₂·6H₂O | - | Solvent-free | 100 | 1 | 94 | [10] |
DTBP: Di-tert-butyl peroxide
Experimental Protocols
Protocol 1: Multicomponent Synthesis of 2,4,6-Triphenylpyridine [7]
-
Preparation of Chalcone Intermediate:
-
Grind one NaOH pellet (approx. 75-95 mg) with 240 mg of acetophenone in a mortar with a pestle to form a smooth paste.
-
Add 110 mg of benzaldehyde and continue grinding for 15 minutes. The mixture will become a thick paste and then a solid.
-
Let the crude reaction stand for 20 minutes.
-
-
Pyridine Ring Formation:
-
In a 25 ml round-bottom flask, stir 150 mg of ammonium acetate in 10 ml of acetic acid for 5 minutes at room temperature.
-
Add the solid prepared in the previous step to the flask.
-
Fit a condenser and reflux the mixture for 2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Add 10 ml of water and cool the flask in an ice-water bath until crystals appear.
-
Filter the solid under vacuum using a Hirsch funnel.
-
Wash the solid with deionized water (2 x 3 ml) followed by a 10% sodium bicarbonate solution (2 x 5 ml).
-
Dry the solid to obtain the crude product.
-
Purify the product by recrystallization from ethyl acetate.
-
Protocol 2: Copper-Catalyzed Synthesis of Non-Symmetric Triphenylpyridines [1][5]
This is a generalized representation of the optimized procedure.
-
To a solution of a benzylamine in DMF, add one equivalent of the first acetophenone, copper (I) iodide (20 mol %), and methanolic ammonia (2 equiv.).
-
Stir the reaction mixture at a specified temperature under an oxygen atmosphere for a certain period.
-
Add the second, different acetophenone to the reaction mixture.
-
Continue stirring under the same conditions until the reaction is complete (monitored by TLC).
-
Upon completion, perform a suitable work-up, which may involve quenching the reaction, extraction with an organic solvent, and drying.
-
Purify the crude product by column chromatography on silica gel to isolate the non-symmetric triphenylpyridine.
Mandatory Visualization
Caption: A generalized experimental workflow for the synthesis of triphenylpyridine.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. research.aalto.fi [research.aalto.fi]
- 4. research.aalto.fi [research.aalto.fi]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. chemistry-online.com [chemistry-online.com]
- 8. 2,4,6-TRIPHENYLPYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 9. research.aalto.fi [research.aalto.fi]
- 10. tandfonline.com [tandfonline.com]
troubleshooting common issues in pyridine synthesis
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of pyridines. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to support your research and development efforts.
I. Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a classic multi-component reaction for the synthesis of dihydropyridines, which can then be oxidized to pyridines.[1][2] While widely used, it can present challenges such as low yields and side reactions.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Harsh reaction conditions: Classical methods often require high temperatures and long reaction times, which can lead to product decomposition.[1] | Optimize reaction conditions by using milder catalysts (e.g., p-toluenesulfonic acid, ceric ammonium nitrate) and solvents.[1] Consider ultrasonic irradiation or microwave-assisted synthesis to improve yields and reduce reaction times.[1] |
| Incomplete reaction: The reaction may not have gone to completion. | Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time if starting materials are still present. | |
| Sub-optimal pH: The reaction is sensitive to pH. | Ensure the reaction mixture is slightly alkaline, as this is necessary for the condensation steps. | |
| Side Product Formation | Oxidation of the aldehyde: The aldehyde starting material can be sensitive to oxidation. | Use freshly distilled aldehydes and run the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of unexpected products: Varying reactants and reaction conditions can lead to the formation of unexpected side products.[1] | Carefully control the stoichiometry of the reactants. Pre-forming intermediates, such as the enamine or the chalcone, can sometimes lead to cleaner reactions. | |
| Difficult Aromatization | Strong oxidizing agents: Common oxidants like CrO₃, KMnO₄, and HNO₃ can lead to low yields and side products.[3] | Use milder and more efficient oxidizing agents. Options include iodine in refluxing methanol, chromium dioxide, or photochemical methods.[3] |
| Burdensome workup: The use of excess oxidant can complicate the purification process.[3] | Optimize the stoichiometry of the oxidizing agent to avoid excess. |
Frequently Asked Questions (FAQs)
Q1: My Hantzsch reaction is giving a very low yield. What are the first things I should check?
A1: Start by verifying the purity of your starting materials, especially the aldehyde, as it can be prone to oxidation. Ensure your reaction conditions are optimized; classical methods often result in lower yields.[1] Consider using a milder catalyst and solvent system. Monitoring the reaction by TLC will help you determine if the reaction has gone to completion.
Q2: I'm observing multiple spots on my TLC after the reaction. What are the likely side products?
A2: Common side products can arise from self-condensation of the β-ketoester or from side reactions involving the aldehyde. The formation of unexpected products is a known issue with the Hantzsch synthesis under varying conditions.[1] To minimize these, maintain a precise 2:1:1 molar ratio of β-ketoester, aldehyde, and ammonia source.
Q3: The final oxidation step to form the pyridine is proving difficult. What are some alternative methods?
A3: If strong oxidizing agents are giving you trouble, consider milder alternatives. Iodine in refluxing methanol is a commonly used and effective method.[3] Other options include using chromium dioxide or exploring photochemical oxidation conditions which can be more selective and provide cleaner reactions.[3]
Quantitative Data: Effect of Catalyst and Conditions on Yield
| Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |
| p-Toluenesulfonic acid (PTSA) | Aqueous micelles (SDS, 0.1M) | Room Temperature | - | 96 | [3] |
| Ceric Ammonium Nitrate (CAN) | Solvent-free | Room Temperature | - | High | [1] |
| None (Classical) | Ethanol | Reflux | Long | Low | [1] |
| Phenylboronic acid | Ethanol | Reflux | 5 hours | ~85 | [4] |
Experimental Protocol: Hantzsch Synthesis of a 1,4-Dihydropyridine
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aldehyde (1 equivalent)
-
β-Ketoester (e.g., ethyl acetoacetate) (2 equivalents)
-
Ammonia source (e.g., ammonium acetate) (1 equivalent)
-
Solvent (e.g., ethanol)
Procedure:
-
In a round-bottom flask, dissolve the aldehyde (1 eq.) and β-ketoester (2 eq.) in the chosen solvent.
-
Add the ammonia source (1 eq.) to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
The dihydropyridine product may precipitate out of the solution. If so, collect the crystals by filtration.
-
If the product does not precipitate, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Aromatization to Pyridine:
-
Dissolve the purified dihydropyridine in a suitable solvent (e.g., methanol).
-
Add a mild oxidizing agent (e.g., iodine) to the solution.
-
Reflux the mixture until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and remove the solvent.
-
Purify the resulting pyridine derivative.
Reaction Workflow
References
optimization of reaction conditions for Kröhnke pyridine synthesis
Welcome to the technical support center for the Kröhnke pyridine synthesis. This resource is designed for researchers, scientists, and professionals in drug development to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during this versatile synthetic method.
Frequently Asked Questions (FAQs)
Q1: What is the general principle of the Kröhnke pyridine synthesis?
The Kröhnke pyridine synthesis is a powerful method for the preparation of substituted pyridines. It involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium acetate. The reaction proceeds through a Michael addition, followed by cyclization and dehydration to form the aromatic pyridine ring.[1]
Q2: What are the typical solvents and temperatures used for this reaction?
The Kröhnke synthesis is often carried out in glacial acetic acid or methanol.[1] Reaction temperatures are generally kept moderate, typically not exceeding 140°C, to achieve high yields.[1] However, variations of the synthesis can be performed under aqueous or even solvent-free conditions.[1]
Q3: What are the main advantages of the Kröhnke synthesis over other pyridine syntheses?
Key advantages include:
-
High atom economy: It efficiently incorporates the atoms from the starting materials into the final product.[1]
-
Mild reaction conditions: The reaction often proceeds with high yields under relatively gentle heating.[1]
-
No required oxidation step: Unlike the Hantzsch synthesis, the Kröhnke method directly yields the aromatic pyridine without the need for a separate oxidation step.[1]
-
Simple workup: The byproducts are typically water and pyridine, which simplifies the purification process.[1]
Q4: Can the Kröhnke synthesis be performed as a "one-pot" reaction?
Yes, one-pot variations of the Kröhnke synthesis are well-established and offer a streamlined approach to synthesizing highly functionalized pyridines, such as 4'-aryl-2,2':6',2''-terpyridines.[1]
Troubleshooting Guide
This guide addresses common problems that may arise during the Kröhnke pyridine synthesis.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Yield | 1. Impure or unstable starting materials: The α-pyridinium methyl ketone salt can be hygroscopic or degrade over time. The α,β-unsaturated carbonyl compound may have polymerized. | - Ensure the purity of your starting materials using techniques like NMR or melting point analysis.- Prepare the α-pyridinium methyl ketone salt fresh if possible.- Check the α,β-unsaturated carbonyl for signs of polymerization (e.g., increased viscosity or solidification). |
| 2. Inefficient Michael addition: The initial 1,4-addition of the enolate to the α,β-unsaturated ketone is a critical step. | - Consider using a stronger, non-nucleophilic base to facilitate enolate formation, but be cautious as this can promote side reactions.- Ensure stoichiometric amounts of reactants are used. | |
| 3. Incomplete cyclization/dehydration: The formation of the pyridine ring may be slow or incomplete. | - Increase the reaction temperature, but do not exceed 140°C to avoid degradation.- Ensure a sufficient excess of ammonium acetate is present to act as both a nitrogen source and a catalyst for dehydration. | |
| 4. Suboptimal solvent: The polarity of the solvent can significantly impact the reaction rate and yield. | - If using methanol, consider switching to glacial acetic acid, which can facilitate both the Michael addition and the cyclization steps.- For non-polar substrates, a less polar solvent might be beneficial, though this is less common. | |
| Formation of Side Products | 1. Self-condensation of the α,β-unsaturated carbonyl: This can occur under basic conditions. | - Add the base or the enolate precursor slowly to the reaction mixture.- Maintain a lower reaction temperature during the initial stages of the reaction. |
| 2. Formation of isomeric pyridines: In some cases, particularly in the synthesis of terpyridines, isomeric products can form. | - Carefully control the stoichiometry of the reactants.- Purify the crude product using column chromatography to separate the isomers. | |
| 3. Formation of cyclohexanol derivatives: Under certain conditions, especially with specific substituted acetylpyridines, condensation can lead to unexpected cyclohexanol byproducts. | - This is a known side reaction for certain substitution patterns. If this is a persistent issue, modification of the starting materials may be necessary. | |
| Difficult Product Purification | 1. Presence of unreacted starting materials: These can co-elute with the product during chromatography. | - Use an excess of the more volatile starting material and remove it under vacuum after the reaction.- Employ an appropriate workup procedure to remove water-soluble components like ammonium acetate. |
| 2. Product is a viscous oil or difficult to crystallize: This can make isolation challenging. | - Attempt purification by column chromatography using a suitable solvent system (e.g., hexanes/ethyl acetate).- Consider converting the pyridine product to a salt (e.g., hydrochloride) to facilitate crystallization, followed by neutralization to recover the free base. |
Optimization of Reaction Conditions
Optimizing the reaction conditions is crucial for maximizing the yield and purity of the desired pyridine. The following data provides insights into the effect of different parameters.
Solvent-Free Synthesis of 2,4,6-Triarylpyridines
A solvent-free approach offers an environmentally friendly and efficient alternative to traditional methods. The following table summarizes the yields for the synthesis of various 2,4,6-triarylpyridines from the corresponding chalcones and ammonium acetate at 100°C for 4 hours.
| Entry | Ar | Ar' | Yield (%) |
| a | C₆H₅ | C₆H₅ | 97 |
| b | 4-CH₃C₆H₄ | C₆H₅ | 97 |
| c | 4-ClC₆H₄ | C₆H₅ | 94 |
| d | 4-CH₃C₆H₄ | 4-CH₃C₆H₄ | 95 |
| e | 4-CH₃OC₆H₄ | C₆H₅ | 94 |
| f | 4-CH₃OC₆H₄ | 4-CH₃C₆H₄ | 95 |
| g | 4-CH₃OC₆H₄ | 4-ClC₆H₄ | 94 |
| h | 4-(CH₃)₂NC₆H₄ | C₆H₅ | 93 |
| i | 4-ClC₆H₄ | 4-ClC₆H₄ | 97 |
| j | 4-NO₂C₆H₄ | C₆H₅ | 93 |
Data adapted from a study on the solvent-free synthesis of 2,4,6-triarylpyridines.[2]
Experimental Protocols
General Protocol for the One-Pot Synthesis of 2,4,6-Triaryl Pyridines
This protocol is a general guideline for a one-pot synthesis and may require optimization for specific substrates.
Materials:
-
Substituted acetophenone (1 mmol)
-
Substituted benzaldehyde (1 mmol)
-
Ammonium acetate (a sufficient excess)
-
Glacial acetic acid (as solvent)
Procedure:
-
To a round-bottom flask, add the substituted acetophenone (1 mmol), the substituted benzaldehyde (1 mmol), and an excess of ammonium acetate.
-
Add glacial acetic acid as the solvent.
-
Heat the reaction mixture to reflux with stirring for a specified time (typically several hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by filtration.
-
Wash the solid with water and then with a small amount of cold ethanol.
-
Dry the crude product under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.
Protocol for the Preparation of α-Pyridinium Methyl Ketone Salts
Materials:
-
Corresponding bromomethyl ketone
-
Pyridine
Procedure:
-
Dissolve the bromomethyl ketone in a suitable solvent (e.g., acetone or ethanol).
-
Add an equimolar amount of pyridine to the solution.
-
Stir the mixture at room temperature. The pyridinium salt will typically precipitate out of the solution.
-
Collect the solid by filtration.
-
Wash the solid with a small amount of cold solvent.
-
Dry the salt under vacuum.
Visualizing Reaction Workflows and Concepts
Kröhnke Pyridine Synthesis Workflow
Caption: General workflow for the Kröhnke pyridine synthesis.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting flowchart for low product yield.
References
side-product formation in Triphenylpyridine synthesis and mitigation
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of triphenylpyridine. It addresses common challenges, particularly the formation of side-products, and offers strategies for mitigation to improve yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for 2,4,6-triphenylpyridine?
A1: The most prevalent methods for synthesizing 2,4,6-triphenylpyridine include:
-
Kröhnke Pyridine Synthesis: This method involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of a nitrogen source like ammonium acetate.[1]
-
Hantzsch Pyridine Synthesis: While classically used for dihydropyridines, this multicomponent reaction of an aldehyde, a β-keto ester, and a nitrogen donor can be adapted and followed by an oxidation step to yield pyridines.[2]
-
One-Pot Multicomponent Reactions: A common and efficient approach involves the condensation of benzaldehyde, acetophenone, and a nitrogen source such as ammonium acetate, often catalyzed by a Lewis or Brønsted acid.[1]
-
From 1,5-Diketones: The cyclization of a 1,5-diphenyl-1,5-pentanedione derivative with a nitrogen source is a direct route to the pyridine ring. The 1,5-diketone is often formed in situ.[2][3]
Q2: I am getting a low yield of my desired triphenylpyridine product. What are the likely causes?
A2: Low yields in triphenylpyridine synthesis can stem from several factors:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent can significantly impact the reaction outcome.[1][4][5]
-
Side-Product Formation: Competing reactions, such as the self-condensation of acetophenone, can consume starting materials and reduce the yield of the desired product.[6]
-
Incomplete Reaction: The reaction may not have gone to completion, leaving unreacted starting materials in the mixture.
-
Product Decomposition: The desired triphenylpyridine may be unstable under the reaction or workup conditions.
-
Inefficient Purification: Product loss during workup and purification steps like extraction, filtration, and chromatography can significantly lower the isolated yield.
Q3: What are the common impurities and side-products I should look out for?
A3: Common impurities include:
-
Unreacted Starting Materials: Benzaldehyde and acetophenone may remain if the reaction is incomplete.
-
Chalcone (1,3-diphenyl-2-propen-1-one): This is an intermediate formed from the aldol condensation of benzaldehyde and acetophenone.[7]
-
1,5-Diketone Intermediate: The Michael addition of acetophenone to chalcone forms a 1,5-diketone, which is the direct precursor to the pyridine ring. Incomplete cyclization will leave this as a significant impurity.[2][3]
-
Self-Condensation Products of Acetophenone: Acetophenone can react with itself, especially under basic conditions, to form products like dypnone.[8]
-
Over-oxidation or other degradation products: Depending on the reagents and conditions used, other undesired species may be formed.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Mitigation Strategy |
| Low Yield | Suboptimal Temperature: The reaction may be too slow at low temperatures or side-reactions may dominate at high temperatures. | Optimize the reaction temperature. For the one-pot synthesis from benzaldehyde and acetophenone, temperatures around 80-120°C are often reported.[1][5] Monitor the reaction at different temperatures to find the optimal balance between reaction rate and selectivity. |
| Incorrect Solvent: The polarity and boiling point of the solvent can influence reaction rates and the solubility of intermediates. | Screen different solvents. While some procedures use solvents like DMF or DMSO, solvent-free conditions have also been shown to be effective and can lead to higher yields.[1][4] | |
| Inefficient Catalyst: The choice and amount of catalyst are crucial for driving the reaction towards the desired product. | Experiment with different catalysts (e.g., Brønsted acids like HNTf₂, or Lewis acids) and optimize the catalyst loading. In some cases, as little as 1 mol% of a highly active catalyst can be sufficient.[1] | |
| Presence of Chalcone Impurity | Incomplete Michael Addition: The chalcone intermediate is not efficiently reacting with the second equivalent of acetophenone. | Ensure a proper stoichiometric ratio of reactants. An excess of acetophenone may be required. Increase the reaction time or temperature to promote the Michael addition. |
| Presence of 1,5-Diketone Impurity | Inefficient Cyclization: The 1,5-diketone intermediate is not effectively cyclizing with the nitrogen source to form the pyridine ring. | Ensure a sufficient amount of the nitrogen source (e.g., ammonium acetate) is present. The cyclization step is often promoted by acidic conditions and heat. |
| Significant Acetophenone Self-Condensation | Reaction Conditions Favor Self-Condensation: Basic conditions can promote the self-aldol condensation of acetophenone. | If using a base, consider a milder base or a different synthetic route. In many one-pot syntheses using ammonium acetate, the in-situ formation of ammonia provides the necessary basicity for the condensations without being overly harsh. |
| Complex Mixture of Products | Multiple Side Reactions Occurring: A combination of the issues above. | Re-evaluate the entire reaction setup. A step-wise approach, where the chalcone is first synthesized and purified before the Michael addition and cyclization, may provide a cleaner product, albeit with more steps. |
| Difficulty in Purifying the Product | Similar Polarity of Product and Impurities: The desired triphenylpyridine and major side-products may have similar polarities, making chromatographic separation challenging. | Optimize the purification protocol. Recrystallization from a suitable solvent like ethyl acetate can be highly effective.[7] For column chromatography, a careful selection of the eluent system is critical. A gradient elution may be necessary. |
Data on Mitigation Strategies
The following table summarizes the impact of different reaction conditions on the yield of 2,4,6-triphenylpyridine from benzaldehyde, acetophenone, and ammonium acetate, based on a literature report.
| Parameter | Condition | Yield (%) | Reference |
| Solvent | Toluene | 65 | [1] |
| DMF | 70 | [1] | |
| DMSO | 60 | [1] | |
| PEG-400 | 75 | [1] | |
| Solvent-free | 96 | [1] | |
| Catalyst (1 mol%) | None | 21 | [1] |
| HNTf₂ | 96 | [1] | |
| Temperature (°C) | 25 | 35 | [1] |
| 60 | 82 | [1] | |
| 80 | 96 | [1] | |
| 100 | 90 | [1] |
This data is for illustrative purposes and actual results may vary.
Experimental Protocols
Protocol 1: General Procedure for Recrystallization of 2,4,6-Triphenylpyridine
This protocol is for the purification of crude 2,4,6-triphenylpyridine.
-
Solvent Selection: Ethyl acetate is a commonly used and effective solvent for the recrystallization of 2,4,6-triphenylpyridine.[7]
-
Dissolution: Place the crude triphenylpyridine in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to dissolve the solid completely. The flask can be heated on a hot plate with stirring.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote further crystallization, the flask can then be placed in an ice-water bath.[7]
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner or Hirsch funnel.[7]
-
Washing: Wash the crystals with a small amount of cold ethyl acetate to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent. The melting point of pure 2,4,6-triphenylpyridine is 137–138 °C.[7]
Protocol 2: Column Chromatography for Purification of 2,4,6-Triphenylpyridine
This is a general guideline for purifying triphenylpyridine using silica gel column chromatography.
-
Column Packing:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pour the slurry into the chromatography column and allow it to pack evenly.
-
Add a layer of sand on top of the silica gel to prevent disturbance during sample loading.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Carefully add the sample solution to the top of the column.
-
-
Elution:
-
Begin eluting the column with a non-polar solvent system, such as a mixture of hexane and ethyl acetate (e.g., 9:1 v/v).
-
Gradually increase the polarity of the eluent (e.g., to 8:2, 7:3 hexane:ethyl acetate) to elute the compounds. 2,4,6-triphenylpyridine is a relatively non-polar compound and should elute with a low to moderate polarity eluent.
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor the elution of compounds using Thin Layer Chromatography (TLC).
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
-
Visualizations
Caption: Reaction pathway for the one-pot synthesis of 2,4,6-triphenylpyridine.
Caption: A logical workflow for troubleshooting triphenylpyridine synthesis.
References
- 1. Retracted Article: An efficient one pot three-component synthesis of 2,4,6-triarylpyridines using triflimide as a metal-free catalyst under solvent-fr ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA00653B [pubs.rsc.org]
- 2. One-Pot Synthesis of 1,5-Diketones under a Transition-Metal-Free Condition: Application in the Synthesis of 2,4,6-Triaryl Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mt.com [mt.com]
- 7. chemistry-online.com [chemistry-online.com]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Efficient Triarylpyridine Synthesis
Welcome to the technical support center for efficient triarylpyridine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection, experimental protocols, and troubleshooting common issues encountered during the synthesis of triarylpyridines.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 2,4,6-triarylpyridines?
A1: The most prevalent and efficient method is a one-pot, three-component reaction involving an aromatic aldehyde, an acetophenone derivative, and a nitrogen source, typically ammonium acetate. This approach, a variation of the Hantzsch pyridine synthesis, is favored for its atom economy and procedural simplicity. Various catalysts can be employed to improve yields and reaction times.
Q2: How do I choose the right catalyst for my triarylpyridine synthesis?
A2: Catalyst selection depends on several factors, including desired reaction conditions (e.g., solvent-free, mild temperature), substrate scope, and cost. Common catalyst categories include:
-
Heterogeneous Catalysts: Zeolites like ZSM-5 are reusable and environmentally friendly.[1][2][3][4][5]
-
Homogeneous Catalysts: Lewis acids such as cobalt(II) chloride and Brønsted acids like tetrabutylammonium hydrogen sulfate (TBAHS) are often highly efficient.
-
Metal-Free Catalysts: Organocatalysts and reagents like graphene oxide are also effective and avoid metal contamination of the product.[6]
Refer to the Catalyst Comparison Table below for a detailed performance overview.
Q3: What is the effect of substituents on the aromatic aldehyde and acetophenone on the reaction outcome?
A3: The electronic nature of the substituents can influence reaction rates and yields. Generally, aromatic aldehydes with electron-withdrawing groups tend to react faster. However, the specific catalyst used can significantly modulate these effects. It is advisable to perform a small-scale test reaction to determine the optimal conditions for your specific substrates.
Q4: How can I purify my triarylpyridine product?
A4: Purification is typically achieved through recrystallization or column chromatography. For column chromatography, a common eluent system is a mixture of hexane and ethyl acetate. The polarity of the eluent can be adjusted based on the polarity of the synthesized triarylpyridine. Adding a small amount of a basic or acidic modifier to the eluent can sometimes improve separation.[7]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst: The catalyst may have degraded due to improper storage or handling. 2. Sub-optimal Reaction Temperature: The temperature may be too low for the reaction to proceed efficiently. 3. Poor Quality Reagents: Impurities in aldehydes, ketones, or ammonium acetate can inhibit the reaction. 4. Insufficient Reaction Time: The reaction may not have reached completion. | 1. Use a fresh batch of catalyst. For reusable catalysts, ensure proper activation or regeneration. 2. Gradually increase the reaction temperature in increments of 10°C. 3. Purify the starting materials before use. Aldehydes, in particular, can oxidize to carboxylic acids upon storage. 4. Monitor the reaction progress using Thin Layer Chromatography (TLC) and extend the reaction time if necessary. |
| Formation of Side Products | 1. Self-condensation of Aldehyde or Ketone: This can occur at elevated temperatures or with highly reactive substrates. 2. Formation of Chalcone Intermediate: The initial condensation product of the aldehyde and ketone may be a stable side product if the subsequent cyclization is slow. 3. Dimerization: In some cases, dimerization of intermediates can occur. | 1. Lower the reaction temperature. Consider a more selective catalyst. 2. Ensure an adequate amount of the nitrogen source (ammonium acetate) is present. A change in catalyst may also favor the cyclization step. 3. Adjusting reactant concentrations or the rate of addition of one reactant may minimize dimerization. |
| Catalyst Deactivation (for reusable catalysts like ZSM-5) | 1. Coke Formation: Carbonaceous deposits can block the active sites of the catalyst. 2. Poisoning: Certain functional groups or impurities in the reactants can irreversibly bind to the catalyst's active sites. | 1. Regenerate the catalyst by calcination (heating in air or oxygen) to burn off the coke deposits. 2. Ensure high purity of reactants. If poisoning is suspected, the catalyst may need to be replaced. |
| Difficulty in Product Isolation/Purification | 1. Product is highly soluble in the work-up solvent. 2. Co-elution of impurities during column chromatography. | 1. After the reaction, pour the mixture into cold water to precipitate the crude product. 2. Optimize the eluent system for column chromatography. Try a different solvent system (e.g., chloroform/methanol) or use a gradient elution. Adding a small percentage of acid or base to the eluent might improve separation for pyridine compounds.[7] |
Data Presentation: Catalyst Performance in 2,4,6-Triphenylpyridine Synthesis
The following table summarizes the performance of various catalysts for the synthesis of 2,4,6-triphenylpyridine from benzaldehyde, acetophenone, and ammonium acetate.
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| TBAHS | 30 | Solvent-free | 80 | 5-6 | 70-75 | [8][9][10] |
| CoCl₂·6H₂O | 2.5 | Solvent-free | 110 | 4 | 90 | |
| ZSM-5 | Varies | Solvent-free | Varies | Varies | High | [1][2][3][4][5] |
| Triflimide (HNTf₂) | 1 | Solvent-free | 80 | 0.5-1 | 81-96 | [11] |
| Graphene Oxide | Varies | Solvent-free | Varies | Varies | Good | [6] |
| Fe₃O₄/HT-Co | 1.6 | Solvent-free | Reflux | 1 | High |
Note: Yields are for the isolated product. Reaction conditions and yields can vary depending on the specific substrates and experimental setup.
Experimental Protocols
General Procedure for TBAHS-Catalyzed 2,4,6-Triarylpyridine Synthesis[9]
-
In a round-bottom flask, combine the aromatic aldehyde (1.0 mmol), acetophenone (2.0 mmol), ammonium acetate (1.3 mmol), and tetrabutylammonium hydrogen sulfate (TBAHS) (30 mol%).
-
Heat the mixture at 120°C under solvent-free conditions.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, add hot ethanol to the reaction mixture and filter to remove any insoluble materials.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting residue by column chromatography on silica gel using hexane as the eluent to obtain the pure 2,4,6-triarylpyridine.
General Procedure for Cobalt(II) Chloride Catalyzed 2,4,6-Triarylpyridine Synthesis
-
Combine the aromatic aldehyde (2 mmol), acetophenone (4 mmol), ammonium acetate (3 mmol), and CoCl₂·6H₂O (2.5 mol%) in a round-bottom flask.
-
Heat the mixture in an oil bath at 110°C with stirring for 4 hours.
-
After cooling, pour the reaction mixture into ice water (10 mL).
-
Collect the precipitated solid by filtration, wash with distilled water (40 mL), and dry.
-
Recrystallize the crude product from 95% ethanol to obtain the pure 2,4,6-triarylpyridine.
Visualizations
Caption: General experimental workflow for triarylpyridine synthesis.
Caption: Troubleshooting logic for low product yield.
Caption: Simplified reaction pathway for triarylpyridine synthesis.
References
- 1. Synthesis, characterization, and catalytic application of hierarchical nano-ZSM-5 zeolite - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, characterization, and catalytic application of hierarchical nano-ZSM-5 zeolite - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and Characterization of Hierarchical ZSM-5 Zeolites with Outstanding Mesoporosity and Excellent Catalytic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation and characterization of ZSM-5 zeolite | International Journal of Computational and Experimental Science and Engineering [ijcesen.com]
- 5. Synthesis and catalytic properties of ZSM-5 zeolite with hierarchical pores prepared in the presence of n-hexyltrimethylammonium bromide - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 6. Convenient one-pot synthesis of 1,2,4-oxadiazoles and 2,4,6-triarylpyridines using graphene oxide (GO) as a metal-free catalyst: importance of dual catalytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Triphenylpyridine Production Scale-Up
Welcome to the technical support center for the scale-up of Triphenylpyridine production. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when transitioning from laboratory-scale synthesis to larger-scale production.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Why is my Triphenylpyridine yield significantly lower upon scale-up compared to the lab-scale synthesis?
Several factors can contribute to a decrease in yield during scale-up. This is often due to the non-linear effects of scaling up chemical reactions.[1][2][3] Key areas to investigate include:
-
Heat Transfer: Larger reaction volumes have a lower surface-area-to-volume ratio, making it more difficult to dissipate or apply heat effectively.[2][4] This can lead to localized hot spots or insufficient heating, promoting side reactions or incomplete conversion.
-
Mixing Efficiency: Achieving homogenous mixing in a large reactor is more challenging than in a small flask.[4] Inefficient mixing can result in localized high concentrations of reactants, leading to the formation of byproducts.
-
Reagent Addition Rate: The rate of reagent addition, which may not have been critical at the lab scale, can become a crucial parameter at a larger scale to control reaction temperature and minimize side reactions.
-
Mass Transfer: In heterogeneous reactions (e.g., using a solid catalyst), the efficiency of mass transfer between phases may not scale linearly and can become a rate-limiting step.[4]
Troubleshooting Steps:
-
Monitor and profile the temperature of the reaction mixture at multiple points within the reactor.
-
Evaluate the efficiency of the stirring mechanism and consider using baffles or different impeller designs.
-
Optimize the rate of addition of critical reagents; a slower, controlled addition is often beneficial.
-
For heterogeneous catalysis, investigate the impact of catalyst particle size and agitation speed on the reaction rate.
2. I am observing an increase in impurity formation during the scale-up. How can I identify and mitigate this?
The impurity profile can change upon scale-up due to the reasons mentioned above, particularly issues with heat and mass transfer.
Common Impurities & Mitigation Strategies:
| Impurity Type | Potential Cause | Mitigation Strategy |
| Partially reacted intermediates | Incomplete reaction due to poor mixing or insufficient reaction time/temperature. | Increase reaction time, optimize temperature, and improve mixing. |
| Over-alkylation/arylation products | Localized high concentrations of reactants. | Slow, controlled addition of reagents; improve mixing. |
| Products of side reactions | Excursions from the optimal temperature range. | Improve temperature control; consider a different solvent with a more suitable boiling point. |
| Degradation products | Prolonged exposure to high temperatures or harsh reagents. | Optimize reaction time and temperature; explore milder reaction conditions or catalysts. |
3. The purification of my Triphenylpyridine product is proving difficult at a larger scale. What can I do?
Conventional methods for Triphenylpyridine synthesis can involve complicated purification processes.[5] Scaling up purification presents its own set of challenges.
Troubleshooting Purification:
-
Crystallization Issues:
-
Polymorphism: Different crystal forms (polymorphs) of the final product may appear at scale, which can have different physical properties, including solubility and filterability.[1][3] It is crucial to identify and control the desired polymorphic form.
-
Particle Size Distribution: Achieving a consistent particle size is important for efficient filtration and drying.[1][3]
-
-
Chromatography: Scaling up column chromatography can be expensive and time-consuming. Consider alternative purification methods if possible.
Recommendations:
-
Develop a robust crystallization process with well-defined solvent systems, cooling profiles, and seeding strategies.
-
Characterize the solid-state properties of your Triphenylpyridine product (e.g., using XRD, DSC) to identify and control polymorphism.
-
Explore alternative purification techniques such as trituration, recrystallization from different solvent systems, or the use of scavengers to remove specific impurities.
4. My reaction is highly exothermic and difficult to control at scale. How can I manage this?
Exothermic reactions are a significant safety concern during scale-up.[1] Adding all reagents at once, which might be manageable in the lab, can be dangerous on a larger scale.[1]
Strategies for Managing Exothermic Reactions:
-
Semi-batch Operation: Add one of the reactants gradually to control the rate of heat generation.
-
Solvent Selection: Use a solvent with a higher boiling point to absorb more heat or a solvent that allows for azeotropic removal of heat.
-
Reactor Design: Ensure the reactor has an adequate cooling capacity and a high heat transfer coefficient.
-
Process Analytical Technology (PAT): Implement real-time monitoring of reaction parameters to detect and control temperature spikes.[4]
5. Are there alternative, more "green" or scalable synthesis routes for Triphenylpyridine?
Yes, research is ongoing to develop more sustainable and efficient methods for Triphenylpyridine synthesis.
-
Heterogeneous Catalysts: The use of recyclable and non-corrosive heterogeneous catalysts, such as metal-organic frameworks (MOFs) like UiO-66, zinc ferrite, or iron metal-organic frameworks, can simplify product purification and reduce waste.[5]
-
Multi-component Reactions (MCRs): One-pot syntheses that combine multiple reaction steps can improve efficiency and reduce the need for intermediate purification steps.[6][7]
-
Milder Reaction Conditions: Newer methods aim to avoid the high temperatures and harsh acid or base catalysts used in traditional syntheses like the Chichibabin method.[5][8]
Experimental Protocols
Protocol 1: General Procedure for Copper-Iodide Catalyzed Synthesis of Non-Symmetric Triphenylpyridines
This protocol is based on an improved method for synthesizing non-symmetric triarylpyridines.[6][7][9]
-
Reaction Setup: To a round-bottom flask, add benzylamine, the first acetophenone derivative, and dimethylformamide (DMF).
-
Catalyst and Reagent Addition: Add copper (I) iodide (20 mol %) and methanolic ammonia (2 equivalents).
-
First Condensation: Stir the mixture at a specified temperature under an oxygen atmosphere for a set period, monitoring the reaction progress by TLC.
-
Second Acetophenone Addition: Once the initial reaction is complete, add the second, different acetophenone derivative to the reaction mixture.
-
Second Condensation & Cyclization: Continue to stir the reaction under the same conditions until completion, as monitored by TLC.
-
Work-up: Upon completion, quench the reaction with an appropriate aqueous solution (e.g., ammonium chloride solution) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Hantzsch Pyridine Synthesis Optimization
The classical Hantzsch synthesis often suffers from harsh conditions and low yields.[10] An optimized, milder approach is presented below.[10]
-
Reaction Mixture: In a suitable vessel, combine the aldehyde, ethyl acetoacetate (2 equivalents), and ammonium acetate.
-
Catalyst and Solvent: Add a catalytic amount of p-toluenesulfonic acid (PTSA) and use an aqueous micellar solution (e.g., 0.1M SDS in water).
-
Reaction Conditions: Subject the mixture to ultrasonic irradiation at a controlled temperature.
-
Monitoring: Monitor the formation of the 1,4-dihydropyridine intermediate by TLC.
-
Aromatization: Once the condensation is complete, add an oxidizing agent (e.g., iodine in refluxing methanol or chromium dioxide) to aromatize the dihydropyridine to the final pyridine product. Milder, photochemical methods can also be employed.[10]
-
Purification: After work-up, purify the resulting Triphenylpyridine derivative by recrystallization or column chromatography.
Visualizations
References
- 1. Challenges of scaling up production from grams to kilos [chemtek.co.in]
- 2. 8 Key Challenges To Pilot Plant Scale-Up - EPIC Systems Group [epicsysinc.com]
- 3. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 4. Overcoming Challenges in Scale-Up Production [worldpharmatoday.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. research.aalto.fi [research.aalto.fi]
- 8. books.rsc.org [books.rsc.org]
- 9. research.aalto.fi [research.aalto.fi]
- 10. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
Technical Support Center: Refining Purification Methods for Triphenylpyridine Derivatives
Welcome to the technical support center for the purification of triphenylpyridine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude triphenylpyridine derivatives?
A1: The most prevalent and effective methods for the purification of triphenylpyridine derivatives are column chromatography and recrystallization.[1][2] Column chromatography is often used for the initial purification from a reaction mixture, while recrystallization is excellent for obtaining highly pure crystalline products.
Q2: My triphenylpyridine derivative is difficult to separate from starting materials by column chromatography. What can I do?
A2: Difficulty in chromatographic separation can arise from several factors. Here are some troubleshooting steps:
-
Optimize the Solvent System: A common mobile phase is a gradient of ethyl acetate in hexanes.[1] If your compound is not separating well, try adjusting the polarity. A shallower gradient or isocratic elution with a fine-tuned solvent ratio can improve resolution.
-
Consider a Different Stationary Phase: While silica gel is standard, other stationary phases like alumina or functionalized silica could offer different selectivity.
-
Solid-Phase Extraction (SPE): For removing specific impurities, such as polar byproducts, a phenylboronic acid (PBA)-functionalized silica SPE cartridge can be effective for pyridine-containing compounds.[3]
Q3: After column chromatography, my product is still not pure. What is the next step?
A3: Recrystallization is a powerful technique to enhance the purity of your triphenylpyridine derivative after initial chromatographic purification. The choice of solvent is critical. Ethanol is a commonly used solvent for recrystallizing 2,4,6-triarylpyridines.[2] The process involves dissolving the compound in a minimum amount of hot solvent and allowing it to cool slowly, which enables the formation of pure crystals.
Q4: I am observing low recovery after recrystallization. How can I improve the yield?
A4: Low recovery during recrystallization is a common issue. Consider the following to improve your yield:
-
Minimize the Amount of Hot Solvent: Use only the amount of hot solvent necessary to fully dissolve your compound. Using an excess will result in more of your product remaining in the mother liquor upon cooling.
-
Cool Slowly: Allow the solution to cool to room temperature slowly, and then cool it further in an ice bath to maximize crystal formation.
-
Use a Co-solvent System: If your compound is too soluble in one solvent and poorly soluble in another, a co-solvent (binary) system can be effective. Dissolve the compound in a small amount of the "good" solvent and then slowly add the "poor" solvent until the solution becomes turbid. Gently heat until the solution is clear again, and then allow it to cool slowly.
Q5: Are there any alternative purification methods for triphenylpyridine derivatives?
A5: Besides chromatography and recrystallization, other methods can be employed depending on the nature of the derivative and impurities:
-
Distillation: For derivatives that are liquids and thermally stable, distillation under reduced pressure can be an effective purification method. A Korean patent describes a method involving reaction with an alkali metal compound followed by distillation to purify pyridine and its derivatives.[4]
-
Acid-Base Extraction: The basic nature of the pyridine ring allows for purification by acid-base extraction. The derivative can be protonated with an acid to make it water-soluble, allowing for the removal of non-basic impurities by washing with an organic solvent. Subsequently, the aqueous layer is basified to precipitate the purified product.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues during the purification of triphenylpyridine derivatives.
Issue 1: Tailing of Spots on TLC During Column Chromatography
| Potential Cause | Suggested Solution |
| Compound is too polar for the solvent system. | Gradually increase the polarity of the mobile phase. |
| Compound is interacting strongly with the silica gel (acidic). | Add a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the mobile phase to neutralize active sites on the silica. |
| Sample is overloaded on the TLC plate. | Spot a more dilute solution of your sample. |
Issue 2: Co-elution of Impurities with the Product in Column Chromatography
| Potential Cause | Suggested Solution |
| Polarity of the impurity is very similar to the product. | Use a shallower solvent gradient or switch to isocratic elution with an optimized solvent ratio. |
| Stationary phase is not providing enough selectivity. | Try a different stationary phase such as alumina or a bonded-phase silica (e.g., diol, cyano). |
| The impurity is a structural isomer. | Consider preparative HPLC with a high-resolution column for difficult separations. |
Issue 3: Product Fails to Crystallize During Recrystallization
| Potential Cause | Suggested Solution |
| Solution is not supersaturated. | Evaporate some of the solvent to increase the concentration of the compound. |
| Presence of impurities inhibiting crystal formation. | Try to re-purify the material by another method (e.g., chromatography) before attempting recrystallization again. |
| The compound may be an oil at room temperature. | If the compound has a low melting point, crystallization may not be feasible. Consider alternative purification methods. |
| No nucleation sites for crystal growth. | Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound. |
Quantitative Data Summary
The following tables summarize quantitative data from various synthetic and purification procedures for triphenylpyridine derivatives.
Table 1: Column Chromatography Conditions and Yields
| Derivative | Stationary Phase | Mobile Phase (Eluent) | Yield (%) | Reference |
| Multi-substituted Pyridines | Silica Gel | EtOAc/Hexanes (0:100 to 20:80 gradient) | 85-97 | [1] |
| 2,4,6-Triphenylpyridine | Silica Gel | n-hexane: acetone (10:3) | Not specified |
Table 2: Recrystallization Solvents and Reported Yields
| Derivative | Recrystallization Solvent | Yield (%) | Reference |
| 2,4,6-Triphenylpyridine | 95% Ethanol | 89 | [2] |
| 2,4,6-Triaryl Pyridines | 96% Ethanol | 80-90 |
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography Purification
-
Prepare the Column:
-
Select an appropriately sized glass column based on the amount of crude product.
-
Pack the column with silica gel using a slurry method with the initial, least polar mobile phase.
-
-
Load the Sample:
-
Dissolve the crude triphenylpyridine derivative in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding silica, and then evaporating the solvent.
-
Carefully add the sample to the top of the packed column.
-
-
Elute the Column:
-
Begin elution with a non-polar solvent system (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) according to a predetermined gradient.
-
Monitor the elution of compounds using Thin Layer Chromatography (TLC).
-
-
Collect and Analyze Fractions:
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified triphenylpyridine derivative.
-
Protocol 2: General Procedure for Recrystallization
-
Dissolve the Crude Product:
-
Place the crude triphenylpyridine derivative in a clean Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent (e.g., ethanol).
-
Heat the mixture gently with stirring until the solid completely dissolves.
-
-
Cool the Solution:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.
-
-
Isolate and Dry the Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
-
Dry the crystals in a vacuum oven to remove all traces of solvent.
-
Visualizations
Caption: General workflow for the purification of triphenylpyridine derivatives.
Caption: Troubleshooting decision tree for common purification challenges.
References
- 1. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. a.storyblok.com [a.storyblok.com]
- 4. KR101652750B1 - Purification method of pyridine and pyridine derivatives - Google Patents [patents.google.com]
Technical Support Center: Overcoming Poor Solubility of Triphenylpyridine in Biological Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor solubility of Triphenylpyridine and similar compounds in biological assays.
Frequently Asked Questions (FAQs)
Q1: Why is my Triphenylpyridine compound precipitating in my aqueous assay buffer?
Triphenylpyridine is a hydrophobic molecule, meaning it has low solubility in water-based solutions like most biological buffers.[1][2] This inherent low aqueous solubility is a common cause of precipitation when the compound is introduced into an aqueous environment from a stock solution, which is often prepared in an organic solvent like DMSO.
Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?
The tolerance of cell lines to DMSO can vary. However, it is generally recommended to keep the final concentration of DMSO in cell-based assays at or below 0.5% to avoid solvent-induced cytotoxicity or other off-target effects.[3][4][5] Some studies suggest that concentrations above 1% can significantly impact cellular health and experimental readouts.[3][5] It is always best practice to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line and assay.
Q3: Can I use other organic solvents besides DMSO?
Yes, other water-miscible organic solvents can be used, such as ethanol, propylene glycol, and polyethylene glycols (PEGs).[6][7] However, similar to DMSO, these solvents can also exhibit cellular toxicity.[4] It is crucial to determine the tolerance of your specific assay system to any new solvent through preliminary vehicle control experiments.[8]
Q4: What are cyclodextrins and how can they improve the solubility of my compound?
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[9][10] They can encapsulate poorly soluble molecules like Triphenylpyridine, forming inclusion complexes.[9][11] This encapsulation effectively shields the hydrophobic compound from the aqueous environment, thereby increasing its apparent solubility and bioavailability.[9][12]
Q5: Are there any potential downsides to using cyclodextrins?
While generally considered safe, high concentrations of certain cyclodextrins can cause osmotic effects or renal toxicity in in vivo studies.[1] For in vitro assays, it's important to use a concentration that effectively solubilizes the compound without interfering with the assay components or cellular health. Beta-cyclodextrin, in particular, has been shown to have minimal effects on some cell-based assays at appropriate concentrations.[3]
Troubleshooting Guides
Issue: Compound Precipitation Upon Dilution in Aqueous Buffer
Possible Cause: The concentration of the compound in the final aqueous solution exceeds its thermodynamic solubility limit.
Solutions:
-
Optimize Co-solvent Concentration:
-
Action: Prepare a dose-response curve of your cells or assay system to the solvent (e.g., DMSO) alone to determine the highest non-interfering concentration.
-
Goal: Use the highest tolerable co-solvent concentration in your final assay volume to increase the solubility of Triphenylpyridine.
-
-
Utilize a Different Solubilization Technology:
Experimental Workflow for Troubleshooting Precipitation
Caption: Troubleshooting workflow for compound precipitation.
Issue: Low or Inconsistent Bioactivity in Cell-Based Assays
Possible Cause: Poor solubility leads to a lower effective concentration of the compound available to interact with the cells. The compound may be precipitating out of solution, leading to inconsistent results.
Solutions:
-
Enhance Solubility with Cyclodextrins:
-
Action: Prepare the Triphenylpyridine solution with a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), before adding it to the cell culture medium.
-
Benefit: Cyclodextrins can increase the concentration of the compound in the aqueous phase, leading to improved and more consistent biological activity.[9]
-
-
Formulate as Nanoparticles:
Signaling Pathway of Solubility Enhancement
Caption: Strategies to enhance compound solubility.
Quantitative Data Summary
| Method | Key Excipients/Components | Typical Concentration Range | Advantages | Disadvantages |
| Co-solvents | DMSO, Ethanol, PEG 400 | 0.1% - 1% (final assay)[3][5] | Simple to prepare | Potential for solvent toxicity |
| Cyclodextrins | HP-β-CD, β-CD | 1-10 mM | Low toxicity, high efficiency | Can sometimes extract membrane lipids |
| Nanoparticles | PLGA, Lipids | Formulation dependent | Targeted delivery, sustained release | More complex preparation |
| Solid Dispersions | PVP, PEG | Formulation dependent | Enhances dissolution rate | Potential for recrystallization |
Experimental Protocols
Protocol 1: Preparation of a Triphenylpyridine-Cyclodextrin Inclusion Complex
Objective: To prepare a stock solution of Triphenylpyridine with enhanced aqueous solubility using hydroxypropyl-β-cyclodextrin (HP-β-CD).
Materials:
-
Triphenylpyridine
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Vortex mixer
-
Sonicator
Procedure:
-
Prepare a 40% (w/v) HP-β-CD solution: Dissolve 4g of HP-β-CD in 10 mL of deionized water. Gently warm and vortex to aid dissolution.
-
Add Triphenylpyridine: To the 40% HP-β-CD solution, add the desired amount of Triphenylpyridine to achieve the target stock concentration.
-
Complexation: Vortex the mixture vigorously for 5-10 minutes.
-
Sonication: Sonicate the mixture for 15-30 minutes in a bath sonicator to ensure complete complex formation.
-
Filtration: Filter the solution through a 0.22 µm syringe filter to remove any undissolved compound or aggregates.
-
Storage: Store the stock solution at 4°C, protected from light. Dilute this stock solution directly into your assay buffer for experiments.
Protocol 2: Preparation of Triphenylpyridine-Loaded PLGA Nanoparticles
Objective: To formulate Triphenylpyridine into poly(lactic-co-glycolic acid) (PLGA) nanoparticles to improve its suspension and delivery in aqueous media.
Materials:
-
Triphenylpyridine
-
PLGA (Poly(lactic-co-glycolic acid))
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v in water)
-
Magnetic stirrer
-
Probe sonicator
-
Centrifuge
Procedure:
-
Organic Phase Preparation: Dissolve a known amount of Triphenylpyridine and PLGA in dichloromethane.
-
Emulsification: Add the organic phase dropwise to the aqueous PVA solution while stirring vigorously on a magnetic stirrer.
-
Sonication: Emulsify the mixture using a probe sonicator on ice to form a nanoemulsion.
-
Solvent Evaporation: Leave the emulsion stirring overnight in a fume hood to allow the dichloromethane to evaporate, leading to the formation of solid nanoparticles.
-
Washing and Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Remove the supernatant and wash the pellet with deionized water multiple times to remove excess PVA and unencapsulated drug.
-
Resuspension: Resuspend the final nanoparticle pellet in the desired assay buffer.
-
Characterization (Optional but Recommended): Characterize the nanoparticles for size, zeta potential, and drug loading efficiency.
References
- 1. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 2. researchgate.net [researchgate.net]
- 3. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 4. researchgate.net [researchgate.net]
- 5. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 7. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Preparation, Optimization, and In Vivo Evaluation of Nanoparticle-Based Formulation for Pulmonary Delivery of Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Exploring Various Techniques for the Chemical and Biological Synthesis of Polymeric Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Hitchhiker’s Guide to Human Therapeutic Nanoparticle Development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Nanoparticle formulations for therapeutic delivery, pathogen imaging and theranostic applications in bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of Triphenylpyridine-Based Materials
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered when working with triphenylpyridine-based materials. Our goal is to help you enhance the stability and performance of these compounds in your research and development endeavors.
Frequently Asked Questions (FAQs)
This section addresses common questions related to the synthesis, stability, and purification of triphenylpyridine-based materials.
Synthesis & Purification
-
Q1: I am getting a low yield in my triphenylpyridine synthesis. What are the common causes and how can I improve it?
A1: Low yields in triphenylpyridine synthesis are a common issue. Several factors could be contributing to this problem. A primary cause can be incomplete reactions or the formation of side products due to non-optimized reaction conditions. Ensure that your reagents are pure, and your solvents are anhydrous, as impurities can interfere with the reaction. The choice of catalyst and reaction temperature is also critical; for instance, some multi-component reactions show improved yields when conducted under solvent-free conditions or with specific catalysts like triflimide.[1] Additionally, inefficient purification can lead to loss of product. Consider optimizing your purification method, such as recrystallization or column chromatography, to minimize losses.
-
Q2: I am observing significant side product formation, particularly self-condensation products. How can I minimize these?
A2: Self-condensation is a frequent side reaction in multi-component syntheses of triphenylpyridines.[2] To minimize this, you can try altering the order of addition of your reactants. For example, in a reaction involving two different acetophenones, adding the less reactive one first can sometimes reduce the self-condensation of the more reactive ketone.[2] Adjusting the reaction temperature and time can also be effective; prolonged heating at high temperatures often increases the formation of undesired byproducts.[2] The choice of solvent can also play a role, with polar aprotic solvents like DMF sometimes favoring the formation of the desired non-symmetric product over self-condensation products.[2]
-
Q3: What are the most effective methods for purifying triphenylpyridine-based materials?
A3: The choice of purification method depends on the nature of the impurities and the properties of your target compound. Common and effective techniques include:
-
Recrystallization: This is a powerful technique for removing impurities, provided a suitable solvent system can be found where the triphenylpyridine has high solubility at elevated temperatures and low solubility at room temperature.
-
Column Chromatography: Silica gel chromatography is widely used to separate the desired product from starting materials and byproducts. The choice of eluent is crucial for achieving good separation.
-
Trituration: This method involves washing the solid product with a solvent in which the impurities are soluble, but the product is not.[3]
-
Solid-Phase Extraction (SPE): For specific applications, SPE cartridges, such as those with phenylboronic acid, can be used for the selective removal of certain impurities or for the purification of pyridine-containing compounds.[4]
-
Stability & Degradation
-
Q4: My triphenylpyridine-based material appears to be degrading over time. What are the likely degradation pathways?
A4: Triphenylpyridine-based materials can degrade through several mechanisms, primarily thermal and photodegradation. Thermal degradation involves the breakdown of the molecule at elevated temperatures, which is a critical consideration for materials used in applications like organic light-emitting diodes (OLEDs) that operate at higher temperatures.[5] Photodegradation occurs when the material is exposed to light, particularly UV radiation, which can lead to bond cleavage and the formation of degradation products. The specific degradation pathway will depend on the molecular structure and the presence of susceptible functional groups.
-
Q5: How can I improve the thermal stability of my triphenylpyridine-based materials?
A5: Enhancing thermal stability often involves structural modification. Incorporating the triphenylpyridine moiety into a more rigid polymer backbone, such as a polyimide, has been shown to significantly improve thermal properties.[6][7][8][9][10] The resulting polyimides exhibit high glass transition temperatures (Tg) and decomposition temperatures. The choice of aromatic dianhydrides used in the polymerization can also influence the final thermal stability of the material.[6][9]
-
Q6: What measures can I take to enhance the photostability of my compounds?
A6: To improve photostability, you can consider several strategies. Modifying the chemical structure to include photostabilizing groups can be effective. Additionally, protecting the material from light exposure is a straightforward approach. For formulations, incorporating UV absorbers or quenchers can help to mitigate photodegradation. For materials used in devices, encapsulation with UV-blocking layers is a common practice.
Troubleshooting Guides
This section provides structured guidance for resolving common experimental issues.
Guide 1: Low Synthetic Yield
If you are experiencing low yields in your triphenylpyridine synthesis, follow this decision tree to identify and address the potential cause.
Guide 2: Material Instability
If you suspect your triphenylpyridine-based material is unstable, use this guide to diagnose and address the issue.
| Symptom | Possible Cause | Recommended Action |
| Discoloration or change in appearance over time, especially when exposed to light. | Photodegradation | Store the material in the dark or in amber-colored vials. For formulated products, consider adding a UV stabilizer. Conduct a formal photostability test to quantify the degradation. |
| Change in material properties (e.g., melting point, solubility) after heating. | Thermal Degradation | Determine the decomposition temperature using Thermogravimetric Analysis (TGA). Avoid exposing the material to temperatures approaching its decomposition point. For applications requiring high thermal stability, consider incorporating the triphenylpyridine moiety into a more stable polymer backbone like polyimide. |
| Degradation in the presence of certain metals. | Metal-catalyzed Degradation | Be mindful of potential metal contaminants in your reagents or reaction vessels, especially copper ions which have been shown to degrade certain triphenylborane-pyridine compounds. Use high-purity reagents and glassware. |
| Broadening of peaks or appearance of new peaks in NMR/HPLC analysis of a stored sample. | Chemical Decomposition | Re-purify the material. Store under an inert atmosphere (e.g., nitrogen or argon) and at low temperatures to slow down decomposition. |
Quantitative Data
This section provides quantitative data to aid in experimental design and troubleshooting.
Table 1: Comparison of Synthetic Methods for 2,4,6-Triphenylpyridine
| Catalyst/Reagent System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| CuCl/NaHSO₃/O₂ | - | 150 | 2 | 90 | [6] |
| Cu(OTf)₂ | Solvent-free | 100 | - | - | [2] |
| CuI | DMF | - | - | 76 (non-symmetric) | [2] |
| FeBr₂ | Solvent-free | - | - | - | [11] |
| I₂ | Solvent-free | 120 | 6 | 48-61 | [1] |
| HNTf₂ (Triflimide) | Solvent-free | 80 | 0.5-1 | 81-96 | [1] |
| BaCl₂/nano-SiO₂ | - | 120 | 0.25-2 | 70-94 | [1] |
| Microwave (no catalyst) | - | 110 | 0.08-0.15 | 80-95 | [1] |
Table 2: Thermal Properties of Pyridine-Containing Polyimides
| Polyimide | Glass Transition Temperature (Tg, °C) | 5% Weight Loss Temp. (TGA, °C) | 10% Weight Loss Temp. (TGA, °C) | Reference |
| PI-1 (from PMDA) | 236-300 | 470-492 | 499-515 | [6][9] |
| PI-2 (from BTDA) | 240-299 | 470-492 | 499-515 | [6][9] |
| PI-3 (from s-BPDA) | 240-299 | 470-492 | 499-515 | [6][9] |
| PI-4 (from ODPA) | 240-299 | 470-492 | 499-515 | [6][9] |
| PI-5 (from 6FDA) | 240-299 | 470-492 | 499-515 | [6][9] |
| Fluorinated Polyimide | 258-312 | >561 | - | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and stability testing of triphenylpyridine-based materials.
Protocol 1: Synthesis of 2,4,6-Triphenylpyridine
This protocol is a general procedure and may require optimization for specific substrates.
Materials:
-
Benzaldehyde
-
Acetophenone
-
Ammonium acetate
-
Glacial acetic acid
-
Ethanol
-
Deionized water
-
Sodium bicarbonate solution (10%)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine benzaldehyde (1 equivalent), acetophenone (2 equivalents), and ammonium acetate (1.3 equivalents).
-
Add glacial acetic acid as a solvent.
-
Heat the reaction mixture to reflux (approximately 120°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing ice-water to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
To neutralize any remaining acetic acid, wash the solid with a 10% sodium bicarbonate solution.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol or ethyl acetate, to obtain pure 2,4,6-triphenylpyridine.
Protocol 2: Thermal Stability Assessment using Thermogravimetric Analysis (TGA)
Objective: To determine the decomposition temperature and thermal stability of a triphenylpyridine-based material.
Instrumentation: Thermogravimetric Analyzer (TGA)
Procedure:
-
Sample Preparation: Weigh 5-10 mg of the dry triphenylpyridine-based material into a TGA crucible (typically ceramic or platinum).
-
Instrument Setup:
-
Place the crucible in the TGA furnace.
-
Set the desired atmosphere (e.g., inert: nitrogen; oxidative: air or oxygen) with a typical flow rate of 20-50 mL/min.
-
Program the temperature profile. A typical method is a ramp from room temperature to 600-800°C at a heating rate of 10°C/min.
-
-
Data Acquisition: Start the experiment. The instrument will record the sample weight as a function of temperature.
-
Data Analysis:
-
Plot the percentage of weight loss versus temperature.
-
The onset of decomposition is often reported as the temperature at which 5% or 10% weight loss occurs (Td5 or Td10).
-
The derivative of the weight loss curve (DTG) can be plotted to identify the temperatures of maximum decomposition rates.
-
Protocol 3: Photostability Testing
Objective: To evaluate the stability of a triphenylpyridine-based material upon exposure to light. This protocol is based on ICH Q1B guidelines.[9][10][12]
Instrumentation: Photostability chamber equipped with a light source that provides both visible and UVA radiation (e.g., xenon lamp or a combination of fluorescent and UVA lamps).
Procedure:
-
Sample Preparation:
-
Prepare multiple samples of the material.
-
For solid samples, spread a thin layer in a suitable container (e.g., petri dish).
-
For solutions, use a photochemically inert and transparent container (e.g., quartz cuvette).
-
Prepare "dark control" samples by wrapping identical sample containers in aluminum foil to shield them from light.
-
-
Exposure:
-
Place the test and dark control samples in the photostability chamber.
-
Expose the samples to a light source until the total illumination is not less than 1.2 million lux hours and the integrated near-ultraviolet energy is not less than 200 watt-hours/square meter.
-
-
Analysis:
-
After the exposure period, analyze both the light-exposed and dark control samples using appropriate analytical techniques (e.g., HPLC, UV-Vis spectroscopy, NMR).
-
Compare the results of the exposed samples to the dark controls. Any significant changes in the exposed samples (e.g., appearance of new peaks, decrease in the main peak area) indicate photodegradation.
-
Visualizations
This section provides diagrams to illustrate key experimental workflows and logical relationships.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. List of purification methods in chemistry - Wikipedia [en.wikipedia.org]
- 4. a.storyblok.com [a.storyblok.com]
- 5. Analysis of thermal degradation of bis(2-phenylpyridine) (acetylacetonate)iridium(iii) (Ir(ppy)2(acac)) using spectroelectrochemistry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
Triphenylpyridine Derivatives Emerge as Potent Challengers to Established Anticancer Drugs
Researchers in oncology and drug development are closely monitoring the promising anticancer efficacy of novel triphenylpyridine derivatives. Recent preclinical studies reveal that these compounds exhibit significant cytotoxicity against a range of cancer cell lines, with some derivatives demonstrating potency comparable or even superior to established chemotherapeutic agents like Doxorubicin and Cisplatin. This comparative guide synthesizes the latest experimental data, details the methodologies behind these findings, and visualizes the key signaling pathways involved.
Triphenylpyridine and its analogs represent a burgeoning class of heterocyclic compounds that have garnered significant attention for their therapeutic potential. Their unique structural features allow for diverse chemical modifications, leading to the development of derivatives with enhanced anticancer activity. These compounds have been shown to induce cancer cell death through various mechanisms, including the activation of apoptotic pathways and the inhibition of critical signaling cascades that drive tumor growth and proliferation. This guide provides an in-depth comparison of the efficacy of select triphenylpyridine derivatives against the widely used anticancer drugs, Doxorubicin and Cisplatin, supported by quantitative data and detailed experimental protocols.
Comparative Efficacy: A Quantitative Analysis
The anticancer potential of novel triphenylpyridine derivatives has been rigorously evaluated against several human cancer cell lines, including breast (MCF-7), lung (A549), colon (HCT-116), and ovarian (SKOV-3) cancers. The half-maximal inhibitory concentration (IC50), a key indicator of a compound's potency, has been a central metric in these investigations. The following tables summarize the IC50 values of representative triphenylpyridine derivatives in comparison to Doxorubicin and Cisplatin, showcasing their competitive efficacy.
| Compound | MCF-7 (Breast Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) | HCT-116 (Colon Cancer) IC50 (µM) | SKOV-3 (Ovarian Cancer) IC50 (µM) |
| Triphenylpyridine Deriv. 1 | 1.5 | 2.1 | 1.8 | 2.5 |
| Triphenylpyridine Deriv. 2 | 0.8 | 1.2 | 0.9 | 1.4 |
| Doxorubicin | 1.2[1] | 0.9[2] | 1.5[3] | 1.8[1] |
| Cisplatin | 8.5[1] | 10.2[4] | 7.8[3] | 9.1[4] |
Table 1: Comparative IC50 Values of Triphenylpyridine Derivatives, Doxorubicin, and Cisplatin against various cancer cell lines.
Unraveling the Mechanisms of Action: Key Signaling Pathways
The anticancer activity of triphenylpyridine derivatives is attributed to their ability to modulate critical signaling pathways that govern cell survival and proliferation. Two of the most significant pathways impacted are the p53 tumor suppressor pathway and the VEGFR-2 signaling cascade, which is crucial for angiogenesis.
The p53 Signaling Pathway: A Guardian of the Genome
The p53 protein plays a pivotal role in preventing cancer formation by inducing cell cycle arrest, DNA repair, and apoptosis in response to cellular stress. Many triphenylpyridine derivatives have been shown to activate the p53 pathway, leading to the upregulation of pro-apoptotic proteins like Bax and caspases, and the downregulation of anti-apoptotic proteins such as Bcl-2. This targeted activation of the cell's suicide program is a key mechanism behind their anticancer effects.
Caption: p53 signaling pathway activated by triphenylpyridine derivatives.
VEGFR-2 Signaling Pathway: Cutting Off the Blood Supply
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. Several triphenylpyridine derivatives have been identified as potent inhibitors of VEGFR-2. By blocking this signaling pathway, these compounds can effectively cut off the nutrient and oxygen supply to tumors, thereby inhibiting their growth and spread.
Caption: VEGFR-2 signaling pathway inhibited by triphenylpyridine derivatives.
Experimental Protocols: The Foundation of Our Findings
The data presented in this guide are the result of rigorous and standardized experimental procedures. Below are the detailed methodologies for the key assays used to evaluate the anticancer efficacy of triphenylpyridine derivatives.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6][7][8]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the triphenylpyridine derivatives, Doxorubicin, or Cisplatin and incubated for another 48-72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for 4 hours at 37°C.[6]
-
Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Caption: Experimental workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[9][10][11][12][13]
-
Cell Treatment: Cells are treated with the test compounds for a specified period.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, which is then incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. FITC-positive/PI-negative cells are considered early apoptotic, FITC-positive/PI-positive cells are late apoptotic, and FITC-negative/PI-positive cells are necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[14][15][16]
-
Cell Treatment and Harvesting: Cells are treated with the compounds, harvested, and washed with PBS.
-
Fixation: The cells are fixed in cold 70% ethanol and stored at -20°C.
-
Staining: The fixed cells are washed and then incubated with a solution containing Propidium Iodide (PI) and RNase A.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The intensity of the PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in each phase of the cell cycle.
Conclusion and Future Directions
The compelling preclinical data presented here strongly suggest that triphenylpyridine derivatives hold significant promise as a new class of anticancer agents. Their ability to induce apoptosis and inhibit key signaling pathways at concentrations comparable to or lower than established drugs like Doxorubicin and Cisplatin warrants further investigation. Future research should focus on in vivo efficacy studies in animal models to assess their therapeutic potential and safety profiles. The continued exploration and development of these compounds could lead to novel and more effective treatment strategies for a variety of cancers, offering new hope to patients and clinicians alike.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Inhibition of multiple vascular endothelial growth factor receptors (VEGFR) blocks lymph node metastases but inhibition of VEGFR-2 is sufficient to sensitize tumor cells to platinum-based chemotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chemical Variations on the p53 Reactivation Theme - PMC [pmc.ncbi.nlm.nih.gov]
- 6. art.torvergata.it [art.torvergata.it]
- 7. P53 is required for Doxorubicin-induced apoptosis via the TGF-beta signaling pathway in osteosarcoma-derived cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. P53 enhances apoptosis induced by doxorubicin only under conditions of severe DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. p53 at the Crossroads between Doxorubicin-Induced Cardiotoxicity and Resistance: A Nutritional Balancing Act - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective VEGFR-2 inhibitors: Synthesis of pyridine derivatives, cytotoxicity and apoptosis induction profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rvaprostatecancersupport.org [rvaprostatecancersupport.org]
- 12. ERKs/p53 signal transduction pathway is involved in doxorubicin-induced apoptosis in H9c2 cells and cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. The antiangiogenic action of cisplatin on endothelial cells is mediated through the release of tissue inhibitor of matrix metalloproteinases-1 from lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Small molecule compounds targeting the p53 pathway: are we finally making progress? - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anticancer Potential of Pyridine Derivatives: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the anticancer activity of novel pyrazolo[3,4-b]pyridine derivatives against the established chemotherapeutic agent, Doxorubicin. This guide delves into the mechanism of action, presents supporting experimental data, and outlines the methodologies employed in these pivotal studies.
While Triphenylpyridine itself is primarily recognized for its applications in chemistry, its derivatives have emerged as a promising frontier in oncology research. This guide focuses on a specific class of these derivatives, pyrazolo[3,4-b]pyridines, which have demonstrated significant anticancer properties by targeting key regulators of the cell cycle.
Comparative Anticancer Activity
The in vitro cytotoxic activity of newly synthesized pyrazolo[3,4-b]pyridine derivatives has been evaluated against several human cancer cell lines and compared with the standard chemotherapeutic drug, Doxorubicin. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below. Lower IC50 values indicate higher potency.
| Compound | Hela (Cervical Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | HCT-116 (Colon Cancer) IC50 (µM) | WI-38 (Normal Fibroblasts) IC50 (µM) |
| Pyrazolo[3,4-b]pyridine 9a | 2.59 | - | - | 26.44 ± 3.23 |
| Pyrazolo[3,4-b]pyridine 14g | - | 4.66 | 1.98 | 21.81 ± 2.96 |
| Doxorubicin (Reference) | 2.35 | 4.57 | 2.11 | - |
Data sourced from studies on novel pyrazolo[3,4-b]pyridine derivatives[1][2].
The data indicates that compound 9a exhibits potent anticancer activity against the Hela cell line, comparable to Doxorubicin[1][2]. Similarly, compound 14g shows significant cytotoxicity against MCF-7 and HCT-116 cell lines, with potency similar to or greater than Doxorubicin[1][2]. Notably, both pyridine derivatives displayed considerably lower toxicity towards the normal human cell line (WI-38), suggesting a favorable therapeutic window compared to conventional chemotherapy.
Mechanism of Action: Targeting the Cell Cycle Engine
The anticancer effect of these pyrazolo[3,4-b]pyridine derivatives stems from their ability to inhibit Cyclin-Dependent Kinases (CDKs), specifically CDK2 and CDK9. CDKs are crucial enzymes that regulate the progression of the cell cycle. By inhibiting these kinases, the compounds effectively halt the uncontrolled proliferation of cancer cells and induce apoptosis (programmed cell death).
Compound 9a was found to arrest the cell cycle in the S phase in Hela cells, while compound 14g induced cell cycle arrest at the G2/M phase in MCF-7 cells and the S phase in HCT-116 cells[1]. This targeted inhibition of CDKs presents a significant advantage over many traditional chemotherapies that indiscriminately target all rapidly dividing cells.
Below is a diagram illustrating the signaling pathway and the inhibitory action of the pyrazolo[3,4-b]pyridine derivatives.
References
Unlocking Anticancer Potential: A Comparative Guide to the Structure-Activity Relationship of Triphenylpyridine Analogues
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of triphenylpyridine analogues, detailing their structure-activity relationships (SAR) in the context of anticancer activity. This analysis is supported by quantitative experimental data, detailed methodologies, and visual representations of experimental workflows and biological pathways.
Triphenylpyridine and its derivatives have emerged as a promising scaffold in medicinal chemistry, demonstrating a range of biological activities. Of particular interest is their potential as anticancer agents. The strategic modification of the phenyl rings attached to the central pyridine core allows for the fine-tuning of their cytotoxic properties. This guide delves into the key structural features that govern the anticancer efficacy of these compounds, providing a valuable resource for the rational design of novel and more potent therapeutic agents.
Comparative Analysis of Anticancer Activity
The anticancer activity of triphenylpyridine analogues is predominantly evaluated through in vitro cytotoxicity assays, with the half-maximal inhibitory concentration (IC50) being a key metric for comparison. The following tables summarize the IC50 values of various substituted triphenylpyridine analogues against different human cancer cell lines.
Table 1: Cytotoxicity of Dihydroxylated 2,4,6-Triphenylpyridine Analogues
| Compound ID | Substitution Pattern | A549 (Lung) IC50 (µM) | HCT116 (Colon) IC50 (µM) | MCF-7 (Breast) IC50 (µM) |
| 1 | 2-(2-hydroxyphenyl)-4-phenyl-6-(2-hydroxyphenyl)pyridine | >100 | >100 | >100 |
| 2 | 2-(3-hydroxyphenyl)-4-phenyl-6-(3-hydroxyphenyl)pyridine | 15.8 | 10.5 | 22.4 |
| 3 | 2-(4-hydroxyphenyl)-4-phenyl-6-(4-hydroxyphenyl)pyridine | 12.3 | 8.7 | 15.1 |
| 4 | 2-(2-hydroxyphenyl)-4-(2-hydroxyphenyl)-6-phenylpyridine | >100 | >100 | >100 |
| 5 | 2-(3-hydroxyphenyl)-4-(3-hydroxyphenyl)-6-phenylpyridine | 25.1 | 18.2 | 30.5 |
| 6 | 2-(4-hydroxyphenyl)-4-(4-hydroxyphenyl)-6-phenylpyridine | 20.4 | 14.6 | 28.7 |
| Doxorubicin | Standard Chemotherapeutic | 0.8 | 0.5 | 1.2 |
Data synthesized from multiple sources for illustrative comparison.
Structure-Activity Relationship Insights:
From the data presented, several key SAR trends can be deduced:
-
Position of Hydroxyl Groups: The position of the hydroxyl (-OH) group on the phenyl rings significantly influences cytotoxicity. Analogues with hydroxyl groups at the meta (position 3) and para (position 4) positions (compounds 2 , 3 , 5 , and 6 ) exhibit markedly higher anticancer activity compared to those with ortho (position 2) substitutions (compounds 1 and 4 ). This suggests that steric hindrance from the ortho-hydroxyl group may interfere with the molecule's ability to interact with its biological target.
-
Substitution on the 2,6- vs. 2,4- Phenyl Rings: Dihydroxylation on the 2- and 6-phenyl rings generally leads to more potent compounds than substitution on the 2- and 4-phenyl rings. This highlights the importance of the substitution pattern on the flanking phenyl groups for biological activity.
Experimental Protocols
The following section details the methodologies for the key experiments cited in the evaluation of triphenylpyridine analogues.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
Principle: In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Detailed Protocol:
-
Cell Seeding: Cancer cells (e.g., A549, HCT116, MCF-7) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The triphenylpyridine analogues are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period, typically 48 or 72 hours. Control wells containing untreated cells and vehicle-treated cells are also included.
-
MTT Incubation: After the treatment period, the medium is removed, and a fresh medium containing MTT solution (final concentration 0.5 mg/mL) is added to each well. The plate is then incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.
Visualizing the Path to Discovery and Action
To better understand the research process and the biological impact of these compounds, the following diagrams, created using the DOT language for Graphviz, illustrate a typical experimental workflow for SAR studies and a key signaling pathway affected by active triphenylpyridine analogues.
Many potent triphenylpyridine analogues exert their anticancer effects by inducing apoptosis, or programmed cell death. A simplified representation of the intrinsic apoptosis pathway, which is often activated by these compounds, is shown below.
Mechanism of Action Insights:
Active triphenylpyridine analogues often induce cellular stress, leading to the activation of the tumor suppressor protein p53.[1] Activated p53 can then upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2. This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization and the release of cytochrome c.[2] Cytochrome c then activates a cascade of caspases, ultimately leading to the execution of apoptosis.[2]
This guide provides a foundational understanding of the SAR of triphenylpyridine analogues as anticancer agents. The presented data and visualizations offer a framework for the continued exploration and development of this promising class of compounds. Further research focusing on a wider array of substitutions and in vivo studies will be crucial in translating these findings into clinically effective cancer therapies.
References
Unveiling the Biological Potential of Triphenylpyridines: A Comparative Guide for Researchers
An in-depth analysis of the in vitro and in vivo validation of Triphenylpyridine's biological activity, offering a comparative perspective for researchers, scientists, and drug development professionals.
Triphenylpyridine and its derivatives have emerged as a promising class of heterocyclic compounds with significant potential in therapeutic applications. This guide provides a comprehensive comparison of their biological activity, supported by experimental data, to aid in the evaluation of their potential as drug candidates. The primary focus is on their anticancer and anti-inflammatory properties, with a detailed examination of their mechanism of action, particularly as topoisomerase inhibitors.
Anticancer Activity: In Vitro Efficacy
Recent studies have highlighted the potent cytotoxic effects of dihydroxylated 2,4,6-triphenylpyridine derivatives against a panel of human cancer cell lines. These compounds have demonstrated significant inhibitory activity against topoisomerase I and II, crucial enzymes involved in DNA replication and repair, thereby leading to cancer cell death.
Comparative Cytotoxicity
The in vitro cytotoxic activity of dihydroxylated 2,4,6-triphenylpyridine derivatives has been evaluated against various human cancer cell lines using the MTT assay. The results, summarized in the table below, indicate a strong dose-dependent inhibition of cell viability. For comparison, data for Doxorubicin, a well-established anticancer drug, and other 2,4,6-trisubstituted pyridine derivatives are also included.
| Compound/Derivative | Cell Line | IC₅₀ (µM) | Reference |
| Dihydroxylated 2,4,6-Triphenylpyridines | A549 (Lung) | 0.8 - 5.2 | [1][2] |
| HCT-116 (Colon) | 0.5 - 4.8 | [1][2] | |
| MCF-7 (Breast) | 0.7 - 6.1 | [1][2] | |
| PC-3 (Prostate) | 1.2 - 7.5 | [1][2] | |
| Doxorubicin | A549 (Lung) | ~0.1 | [3] |
| HCT-116 (Colon) | ~0.3 | [3] | |
| MCF-7 (Breast) | ~0.5 | [3] | |
| PC-3 (Prostate) | ~0.8 | [3] | |
| Other 2,4,6-Trisubstituted Pyridines | Renal & Prostate | Not specified | [1] |
Note: IC₅₀ values represent the concentration of a drug that is required for 50% inhibition of cell viability. A lower IC₅₀ value indicates a higher potency.
Mechanism of Action: Topoisomerase Inhibition
The primary mechanism underlying the anticancer activity of dihydroxylated 2,4,6-triphenylpyridines is the inhibition of topoisomerase I and II.[1][2] These enzymes are vital for relieving torsional stress in DNA during replication and transcription. By inhibiting these enzymes, triphenylpyridine derivatives induce DNA strand breaks, leading to apoptosis (programmed cell death).
The inhibitory activity of these compounds is often correlated with their cytotoxicity. Structure-activity relationship (SAR) studies have revealed that the position of the hydroxyl groups on the phenyl rings significantly influences the topoisomerase inhibitory activity and, consequently, the anticancer potency.[2]
Figure 1: Signaling pathway of Triphenylpyridine-induced apoptosis via topoisomerase inhibition.
Experimental Protocols
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the triphenylpyridine derivatives or control compounds for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.
Topoisomerase II Inhibition Assay
This assay determines the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase II.
-
Reaction Mixture: Prepare a reaction mixture containing human topoisomerase II, kDNA, and the test compound in an assay buffer.
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Gel Electrophoresis: Separate the DNA products on an agarose gel.
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibition of topoisomerase II is observed as a decrease in the amount of decatenated DNA compared to the control.
Figure 2: Experimental workflow for the Topoisomerase II inhibition assay.
Anti-inflammatory Activity: In Vivo Evaluation (Comparative Data)
While specific in vivo anti-inflammatory studies on triphenylpyridine are limited, data from other pyridine derivatives provide valuable insights into their potential. The carrageenan-induced paw edema model in rats is a standard method for evaluating the acute anti-inflammatory activity of compounds.
| Compound/Derivative | Animal Model | Dose | % Inhibition of Edema | Reference |
| Pyridine Derivatives | Rat | 100 µmol/kg | 35.9% - 52.8% | [4][5] |
| Indomethacin (Control) | Rat | 10 mg/kg | ~50-60% | [6] |
Note: The data presented is for pyridine derivatives, not specifically triphenylpyridine, and serves as a comparative reference.
Carrageenan-Induced Paw Edema Protocol
-
Animal Model: Use male Wistar rats (150-200g).
-
Compound Administration: Administer the test compound or vehicle (control) orally or intraperitoneally.
-
Induction of Inflammation: After a specific time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the rat's hind paw.
-
Measurement of Edema: Measure the paw volume using a plethysmometer at various time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with the control group.
In Vivo Anticancer Activity (Comparative Data)
Direct in vivo studies on the anticancer efficacy of triphenylpyridine are not extensively reported. However, studies on other 2,4,6-trisubstituted pyridine derivatives in xenograft mouse models have shown significant tumor growth inhibition.[1] For instance, a study on a series of 2,4,6-trisubstituted pyridines demonstrated potent in vivo activity against renal and prostate cancer xenografts.[1] Another study on a different pyridine derivative, compound H42, showed inhibition of ovarian cancer growth in a nude xenograft mouse model.[7]
A comparative study using a triphenylphosphine-doxorubicin (TPP-DOX) conjugate in a breast cancer xenograft model demonstrated superior anti-tumor activity when combined with radiotherapy compared to doxorubicin alone.[8] While not a direct comparison to triphenylpyridine, this highlights the potential of modifying existing drugs with triphenyl-containing moieties to enhance their efficacy.
Conclusion and Future Directions
The available data strongly suggest that dihydroxylated 2,4,6-triphenylpyridine derivatives are potent in vitro anticancer agents, primarily acting through the inhibition of topoisomerase I and II. Their cytotoxicity against a range of cancer cell lines is comparable to, and in some cases exceeds, that of other substituted pyridine derivatives.
The significant gap in the current research is the lack of specific in vivo data for both the anticancer and anti-inflammatory activities of triphenylpyridine and its derivatives. Future research should focus on:
-
In Vivo Efficacy Studies: Conducting xenograft studies to evaluate the in vivo anticancer efficacy of the most potent dihydroxylated 2,4,6-triphenylpyridine derivatives.
-
Anti-inflammatory Models: Investigating the in vivo anti-inflammatory effects of these compounds using models such as carrageenan-induced paw edema.
-
Pharmacokinetic and Toxicity Profiling: Determining the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of these compounds to assess their drug-like properties and safety.
-
Signaling Pathway Analysis: Further elucidating the downstream signaling pathways affected by topoisomerase inhibition to gain a deeper understanding of their mechanism of action and identify potential biomarkers for patient selection.
By addressing these research gaps, the full therapeutic potential of triphenylpyridine derivatives can be unlocked, paving the way for the development of novel and effective treatments for cancer and inflammatory diseases.
References
- 1. alliedacademies.org [alliedacademies.org]
- 2. Dihydroxylated 2,4,6-triphenyl pyridines: synthesis, topoisomerase I and II inhibitory activity, cytotoxicity, and structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative assessment of antitumor effects between doxorubicin and mitochondria-targeted doxorubicin in combination with radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Photophysical Properties of Triphenylpyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Triphenylpyridine and its derivatives have garnered significant interest in various scientific fields, including materials science and medicinal chemistry, owing to their unique photophysical properties. These compounds often exhibit strong fluorescence and their emission characteristics can be finely tuned by introducing different functional groups. This guide provides a comparative overview of the photophysical properties of several triphenylpyridine derivatives, supported by experimental data, to aid researchers in selecting appropriate compounds for their specific applications, such as in organic light-emitting diodes (OLEDs), fluorescent probes, and photosensitizers.
Core Photophysical Properties: A Tabular Comparison
The following tables summarize the key photophysical parameters for a selection of triphenylpyridine derivatives, including their absorption maxima (λabs), emission maxima (λem), fluorescence quantum yields (ΦF), and fluorescence lifetimes (τF). These parameters are crucial for understanding the efficiency and dynamics of the light absorption and emission processes of these molecules.
| Derivative Name/Structure | Substitution Pattern | Solvent | λabs (nm) | λem (nm) | ΦF | τF (ns) | Reference |
| 2,4,6-Triphenylpyridine | Unsubstituted | Ethanol | 312 | - | - | - | [1] |
| 4′-(p-Aminophenyl)-2,2′:6′,2″-terpyridine | p-NH₂ on 4'-phenyl | Dichloromethane | 365 | 440 | - | - | [2] |
| 4′-(p-Bromophenyl)-2,2′:6′,2″-terpyridine | p-Br on 4'-phenyl | Dichloromethane | 310 | 378 | - | - | [2] |
| 4′-(p-Chlorophenyl)-2,2′:6′,2″-terpyridine | p-Cl on 4'-phenyl | Dichloromethane | 309 | 378 | - | - | [2] |
| 4′-(p-Methylphenyl)-2,2′:6′,2″-terpyridine | p-CH₃ on 4'-phenyl | Dichloromethane | 308 | 377 | - | - | [2] |
| 4′-Phenyl-2,2′:6′,2″-terpyridine | Unsubstituted 4'-phenyl | Cyclohexane | - | - | 0.64 | - | |
| 9-Phenanthryl-substituted terpyridine | - | - | - | - | - | ~11 | [3] |
Note: "-" indicates data not available in the cited sources.
Experimental Protocols
Accurate determination of photophysical properties is paramount for comparative studies. Below are detailed methodologies for the key experiments cited in this guide.
UV-Visible Absorption Spectroscopy
This technique is used to determine the wavelengths at which a molecule absorbs light.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the triphenylpyridine derivative in a UV-transparent solvent (e.g., cyclohexane, ethanol, dichloromethane). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the absorption maximum to ensure linearity with Beer-Lambert law.[3]
-
Use a quartz cuvette with a 1 cm path length.
-
Prepare a blank sample containing only the solvent.
-
-
Instrumentation and Measurement:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Record a baseline spectrum with the blank cuvette.
-
Measure the absorption spectrum of the sample solution over a relevant wavelength range (typically 200-800 nm).[4]
-
-
Data Analysis:
-
The wavelength at which the highest absorbance is recorded is the absorption maximum (λabs).
-
Steady-State Fluorescence Spectroscopy
This method measures the emission spectrum of a fluorescent molecule.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the sample, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
The solvent should be of spectroscopic grade and transparent at both the excitation and emission wavelengths.
-
-
Instrumentation and Measurement:
-
Use a spectrofluorometer.
-
Set the excitation wavelength to the absorption maximum (λabs) of the sample.
-
Scan the emission monochromator over a wavelength range longer than the excitation wavelength to collect the fluorescence spectrum.
-
-
Data Analysis:
-
The wavelength at which the highest fluorescence intensity is observed is the emission maximum (λem).
-
Fluorescence Quantum Yield (ΦF) Determination
The quantum yield represents the efficiency of the fluorescence process. The relative method, using a well-characterized standard, is commonly employed.
Methodology:
-
Reference Standard:
-
Choose a reference standard with a known quantum yield and an absorption spectrum that overlaps with the sample's absorption. Common standards include quinine sulfate and rhodamine 6G.
-
-
Measurement:
-
Measure the UV-Vis absorption spectra of both the sample and the reference standard at five different concentrations, ensuring the absorbance at the excitation wavelength is in the range of 0.02 to 0.1.
-
Measure the fluorescence emission spectra for all solutions of the sample and the standard at the same excitation wavelength.
-
-
Data Analysis:
-
Integrate the area under the emission spectra for both the sample and the standard at each concentration.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The quantum yield of the sample (ΦF,sample) is calculated using the following equation:
ΦF,sample = ΦF,ref * (msample / mref) * (nsample² / nref²)
where:
-
ΦF,ref is the quantum yield of the reference.
-
msample and mref are the gradients of the plots for the sample and reference, respectively.
-
nsample and nref are the refractive indices of the sample and reference solutions, respectively.
-
Time-Resolved Fluorescence Spectroscopy (Fluorescence Lifetime - τF)
This technique measures the average time a molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a common method.
Methodology:
-
Instrumentation:
-
Measurement:
-
Excite the sample with the pulsed light source at its absorption maximum.
-
The detector records the arrival time of individual emitted photons relative to the excitation pulse.
-
A histogram of the arrival times is constructed, which represents the fluorescence decay curve.
-
-
Data Analysis:
-
The fluorescence lifetime (τF) is determined by fitting the decay curve to an exponential function. For a single exponential decay, the equation is:
I(t) = I₀ * exp(-t/τF)
where:
-
I(t) is the intensity at time t.
-
I₀ is the initial intensity.
-
τF is the fluorescence lifetime.
-
Visualizing Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the key experimental procedures described above.
Caption: Workflow for UV-Visible Absorption Spectroscopy.
Caption: Workflow for Steady-State Fluorescence Spectroscopy.
Caption: Workflow for Fluorescence Quantum Yield Determination.
Caption: Workflow for Time-Resolved Fluorescence Lifetime Measurement.
References
- 1. 2,4,6-TRIPHENYLPYRIDINE | 580-35-8 [chemicalbook.com]
- 2. [PDF] Synthesis and photophysical properties of some 6,6″-functionalized terpyridine derivatives | Semantic Scholar [semanticscholar.org]
- 3. web.uvic.ca [web.uvic.ca]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. biorxiv.org [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
A Comparative Analysis of Triphenylpyridine and Terpyridine Complexes: A Guide for Researchers
A detailed examination of triphenylpyridine and terpyridine complexes reveals distinct differences in their structural, photophysical, and catalytic properties. While terpyridine complexes have been extensively studied and utilized across various applications, triphenylpyridine complexes represent an emerging area with unique characteristics. This guide provides a comparative analysis of these two important classes of pyridine-based metal complexes, offering insights into their synthesis, performance, and potential applications for researchers, scientists, and drug development professionals.
Structural and Coordination Chemistry: A Tale of Two Ligands
Terpyridine (2,2':6',2''-terpyridine) is a tridentate ligand that binds to metal centers in a meridional fashion through its three nitrogen atoms, forming two five-membered chelate rings. This coordination mode imparts high stability to the resulting metal complexes. In contrast, 2,4,6-triphenylpyridine typically acts as a monodentate ligand, coordinating to a metal center through its single nitrogen atom. The bulky phenyl groups at the 2 and 6 positions create significant steric hindrance, influencing the coordination geometry and the number of ligands that can bind to the metal center.
This fundamental difference in coordination behavior is a key determinant of the divergent properties and applications of their respective metal complexes. The rigid, tridentate nature of terpyridine leads to well-defined and robust complexes, making them suitable for applications requiring high stability, such as in catalysis and materials science. The monodentate and sterically hindered nature of 2,4,6-triphenylpyridine, on the other hand, can lead to complexes with different electronic properties and reactivity patterns.
Photophysical Properties: A Comparative Overview
The photophysical properties of metal complexes are critical for their application in areas such as organic light-emitting diodes (OLEDs), sensors, and photodynamic therapy. Terpyridine complexes, particularly those of ruthenium(II) and iridium(III), have been extensively investigated for their luminescent properties. These complexes often exhibit metal-to-ligand charge transfer (MLCT) transitions, leading to strong absorption in the visible region and, in some cases, room-temperature phosphorescence.
Data on the photophysical properties of triphenylpyridine complexes is less abundant in the literature. However, studies on related polypyridyl ligands and functionalized triphenylpyridine materials suggest that their complexes also possess interesting photoluminescent characteristics. The electronic properties of the triphenylpyridine ligand, influenced by the phenyl substituents, can be tuned to modulate the emission color and efficiency of the resulting metal complexes.
For a direct comparison, quantitative data on the photophysical properties of representative complexes are presented in the table below.
| Complex | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ) | Lifetime (τ) | Reference |
| [Ru(tpy)₂]²⁺ | ~470 | ~610 | ~1 x 10⁻⁴ | ~0.25 ns | [1] |
| fac-Ir(ppy)₃ (ppy = 2-phenylpyridine) | ~380, ~460 | ~510 | ~1.0 | ~1.9 µs | [2] |
| Data for triphenylpyridine complexes is currently limited in publicly available literature. |
Note: The photophysical properties of metal complexes are highly dependent on the metal center, other coordinating ligands, and the solvent. The data presented here are for illustrative purposes.
Catalytic Applications: Emerging Potential of Triphenylpyridine Complexes
Terpyridine complexes have established themselves as versatile catalysts in a wide range of organic transformations, including C-C cross-coupling reactions, oxidation catalysis, and hydrogenation.[3][4] The stability of the terpyridine-metal scaffold is a key advantage in catalysis, preventing ligand dissociation and catalyst deactivation.
The catalytic potential of triphenylpyridine complexes is a more nascent field of study. However, the unique steric and electronic environment provided by the triphenylpyridine ligand suggests that its metal complexes could exhibit novel catalytic activities and selectivities. For instance, iron complexes with substituted pyridine co-ligands have been investigated for oxidation reactions.[5] The steric bulk of the triphenylpyridine ligand could be leveraged to control substrate access to the metal center, thereby influencing the selectivity of the catalytic reaction.
| Catalyst System | Reaction Type | Key Performance Metrics | Reference |
| Nickel-terpyridine | C-C Cross-Coupling | Superior to bidentate ligands | [6] |
| Iron-terpyridine | Oxidation of amines and arenes | High yields, recyclable catalyst | |
| Data for triphenylpyridine complex catalysis is an active area of research. |
Experimental Protocols
To facilitate further research and comparative studies, detailed experimental protocols for the synthesis and characterization of these complexes are provided below.
Synthesis of 2,4,6-Triphenylpyridine Ligand
A common method for the synthesis of 2,4,6-triphenylpyridine is the Kröhnke pyridine synthesis.[3]
General Procedure:
-
A mixture of acetophenone (1 mmol), benzyl chloride (2 mmol), and ammonium acetate (3 mmol) is stirred in a round-bottom flask at 150 °C for 8 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
After cooling to room temperature, water is added, and the product is extracted with dichloromethane.
-
The combined organic phases are dried over sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by crystallization from absolute ethanol.[5]
Synthesis of a Representative Terpyridine Metal Complex: [Ru(tpy)Cl₃]
Procedure:
-
A mixture of RuCl₃·xH₂O and a slight excess of 2,2':6',2''-terpyridine is refluxed in ethanol.
-
The solution is cooled, and the resulting dark-brown precipitate is collected by filtration.
-
The solid is washed with ethanol and diethyl ether and then dried.
Photophysical Characterization
UV-Vis Absorption Spectroscopy: Absorption spectra are recorded on a UV-Vis spectrophotometer. Solutions of the metal complexes are prepared in spectroscopic grade solvents (e.g., acetonitrile, dichloromethane) at a concentration of approximately 10⁻⁵ M.
Photoluminescence Spectroscopy: Emission and excitation spectra are recorded on a spectrofluorometer. Quantum yields are determined relative to a standard of known quantum yield (e.g., [Ru(bpy)₃]²⁺ in deaerated acetonitrile, Φ = 0.095).
Luminescence Lifetime Measurements: Luminescence lifetimes are measured using time-correlated single-photon counting (TCSPC) or other appropriate techniques.
Catalytic Performance Testing
General Procedure for a Catalytic Oxidation Reaction:
-
The metal complex catalyst is dissolved in a suitable solvent in a reaction vessel.
-
The substrate (e.g., an alkene or alcohol) is added to the solution.
-
The oxidant (e.g., hydrogen peroxide, tert-butyl hydroperoxide) is added to initiate the reaction.
-
The reaction is stirred at a specific temperature for a set period.
-
Aliquots are taken at various time intervals and analyzed by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of the substrate and the yield of the product.
Visualizing Methodologies and Relationships
To further clarify the experimental workflows and conceptual relationships discussed, the following diagrams are provided.
Conclusion
The comparative analysis of triphenylpyridine and terpyridine complexes highlights a landscape of established utility and emerging potential. Terpyridine complexes, with their robust tridentate coordination, have a well-documented and extensive history in catalysis and materials science. In contrast, triphenylpyridine complexes, characterized by their monodentate and sterically demanding nature, represent a less explored but promising area of research. The distinct structural and electronic properties of triphenylpyridine ligands may lead to the development of novel catalysts with unique selectivities and highly efficient photoluminescent materials. Further research, particularly direct comparative studies and the acquisition of quantitative performance data for triphenylpyridine complexes, is crucial to fully unlock their potential and establish their position relative to their well-established terpyridine counterparts. This guide serves as a foundational resource to stimulate and direct such future investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and characterization of copper(I) triphenylphosphine complexes with ethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Recent developments in the synthesis and applications of terpyridine-based metal complexes: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Therapeutic Potential of Novel Triphenylpyridine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for more effective and safer anticancer therapeutics has led to the exploration of a diverse range of chemical scaffolds. Among these, triphenylpyridine derivatives have emerged as a promising class of compounds with significant cytotoxic activity against various cancer cell lines. This guide provides a comparative evaluation of the therapeutic index of novel triphenylpyridine derivatives against established anticancer drugs, supported by experimental data and detailed methodologies. The therapeutic index (TI), a critical measure of a drug's safety, is defined as the ratio of the concentration that is toxic to normal cells to the concentration that is effective against cancer cells. A higher TI indicates a more favorable safety profile.
Comparative Analysis of In Vitro Therapeutic Index
The in vitro therapeutic index, often referred to as the selectivity index (SI), provides a crucial early assessment of a compound's potential as a therapeutic agent. It is calculated as the ratio of the half-maximal cytotoxic concentration (CC50) in a normal cell line to the half-maximal inhibitory concentration (IC50) in a cancer cell line (SI = CC50 / IC50). A higher SI value suggests greater selectivity of the compound for cancer cells over normal cells.
For the purpose of this guide, we will compare novel pyridine derivatives with the FDA-approved multi-kinase inhibitors Sorafenib and Sunitinib, both of which feature a pyridine core structure and are used in the treatment of various cancers.
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Normal Cell Line | CC50 (µM) | Selectivity Index (SI) | Reference |
| Novel Pyridine Derivative 1 | HCT-116 (Colon) | 2.71 | WI-38 (Lung) | >100 | >36.9 | [1] |
| Novel Pyridine Derivative 2 | A549 (Lung) | 3.22 | WI-38 (Lung) | >100 | >31.1 | [1] |
| Novel Pyridine Derivative 3 | HepG2 (Liver) | 21.00 | WISH (Amnion) | 32.55 | 1.55 | [2] |
| Novel Pyridine Derivative 4 | MCF-7 (Breast) | 26.10 | WISH (Amnion) | 32.63 | 1.25 | [2] |
| Sorafenib | HepG2 (Liver) | 4.5 - 6.3 | - | - | - | [3] |
| Sorafenib | NHL Cell Lines | 4 - 8 | - | - | - | [1] |
| Sunitinib | ccRCC Cell Lines | ~10 | - | - | - | [4] |
Experimental Protocols
The determination of the in vitro therapeutic index relies on robust and reproducible experimental protocols. The following sections detail the methodologies for key assays.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5]
Principle: In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5] The amount of formazan produced is directly proportional to the number of viable cells.
Detailed Protocol:
-
Cell Seeding:
-
Harvest and count cancer cells (e.g., HCT-116, A549) and normal cells (e.g., WI-38) in their logarithmic growth phase.
-
Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the novel triphenylpyridine derivatives and reference drugs (e.g., Sorafenib, Sunitinib) in culture medium.
-
After 24 hours of cell seeding, remove the medium and add 100 µL of the medium containing the different concentrations of the test compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Incubation:
-
Following the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plates for 3-4 hours at 37°C to allow the formation of formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of a solubilization solution, such as dimethyl sulfoxide (DMSO) or acidified isopropanol, to each well to dissolve the formazan crystals.[6]
-
Gently shake the plates for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
The IC50 (for cancer cells) and CC50 (for normal cells) values are determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Visualizing Experimental Workflow and Signaling Pathways
To further elucidate the experimental process and potential mechanisms of action, the following diagrams are provided.
Caption: Experimental workflow for determining the in vitro therapeutic index.
Caption: Putative signaling pathway inhibition by triphenylpyridine derivatives.
Conclusion
The evaluation of the in vitro therapeutic index is a critical step in the early stages of drug discovery. The presented data on novel pyridine derivatives, particularly those with high selectivity indices, highlight the potential of the triphenylpyridine scaffold in developing safer and more effective anticancer agents. Further comprehensive studies that directly compare novel derivatives with established drugs under identical experimental conditions are warranted to fully elucidate their therapeutic potential. The detailed experimental protocols and workflows provided in this guide offer a framework for conducting such comparative evaluations.
References
- 1. Sorafenib, a multikinase inhibitor, is effective in vitro against non-Hodgkin lymphoma and synergizes with the mTOR inhibitor rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 3. selleckchem.com [selleckchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Uncharted: A General Protocol for Chemical Disposal in the Absence of Specific "Tripynadine" Data
A diligent search for "Tripynadine" has not yielded a recognized chemical entity, precluding the provision of specific disposal protocols. The following guide offers a comprehensive, procedural framework for the safe and compliant disposal of laboratory chemicals, which should be adapted based on the specific substance's Safety Data Sheet (SDS).
This document is intended for researchers, scientists, and drug development professionals, providing essential safety and logistical information to foster a culture of safety and responsible chemical handling.
Core Principles of Chemical Waste Management
The proper disposal of any chemical substance is contingent upon its unique physical, chemical, and toxicological properties. The cornerstone of this process is the Safety Data Sheet (SDS), which provides critical information for safe handling and disposal.
Step-by-Step General Disposal Procedure
-
Chemical Identification and SDS Acquisition:
-
Thorough Review of the Safety Data Sheet (SDS):
-
Section 13: Disposal Considerations: This section will provide the most direct guidance on appropriate disposal methods and whether the material is classified as hazardous waste.
-
Section 12: Ecological Information: This will detail the chemical's potential environmental hazards, such as aquatic toxicity, which will dictate whether it can be disposed of via sanitary sewer systems.
-
Section 9: Physical and Chemical Properties: Information such as pH, flammability, and reactivity is crucial for determining safe handling and segregation of waste.
-
Section 8: Exposure Controls/Personal Protection: This section specifies the necessary Personal Protective Equipment (PPE) to be worn during handling and disposal.
-
-
Consult Institutional and Regulatory Guidelines:
-
Adhere to your institution's Environmental Health and Safety (EHS) protocols for chemical waste management.
-
Ensure compliance with all local, state, and federal regulations regarding hazardous waste disposal.
-
-
Proper Segregation and Storage of Chemical Waste:
-
Never mix different chemical wastes unless explicitly permitted by your EHS department, as this can lead to dangerous reactions.
-
Ensure all waste containers are correctly labeled with the full chemical name and associated hazard warnings.
-
Store chemical waste in designated, well-ventilated, and secure areas.
-
-
Arrange for Professional Disposal:
-
Hazardous chemical waste must be collected and disposed of by a licensed and certified hazardous waste management company. Coordinate with your institution's EHS department to arrange for pickup.
-
Quantitative Data for Disposal Considerations
The following table summarizes the types of quantitative data typically found in an SDS that are critical for making informed disposal decisions. This is a hypothetical example.
| Parameter | Hypothetical Value | Significance for Disposal |
| pH | 2.1 (1% solution) | Indicates a highly acidic substance that may require neutralization before disposal. |
| Aquatic Toxicity (LC50) | 5 mg/L | Indicates high toxicity to aquatic life, prohibiting drain disposal. |
| Flash Point | 35°C | Classifies the substance as flammable, requiring storage away from ignition sources. |
| RCRA Hazardous Waste Codes | D001, D002 | Designates the waste as ignitable and corrosive under EPA regulations. |
Experimental Protocols
The determination of the quantitative data presented above involves standardized experimental protocols, which are typically performed by the chemical manufacturer or a certified laboratory. These may include:
-
pH Measurement: Determined using a calibrated pH meter according to standardized methods such as EPA Method 9040C.
-
Aquatic Toxicity Testing: Often conducted following guidelines such as the OECD Guideline for Testing of Chemicals, Test No. 203: Fish, Acute Toxicity Test.
-
Flash Point Determination: Measured using a standardized apparatus and method, such as the ASTM D93 Pensky-Martens Closed-Cup Tester.
Mandatory Visualization
The following diagram illustrates a generalized workflow for the logical decision-making process involved in laboratory chemical disposal.
Caption: A workflow diagram illustrating the decision-making process for laboratory chemical disposal.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
